molecular formula C12H9NO4 B1330573 4-(2-Furoylamino)benzoic acid CAS No. 5768-34-3

4-(2-Furoylamino)benzoic acid

Cat. No.: B1330573
CAS No.: 5768-34-3
M. Wt: 231.2 g/mol
InChI Key: LKSXLVUUFLNDSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Furoylamino)benzoic acid is a useful research compound. Its molecular formula is C12H9NO4 and its molecular weight is 231.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 270093. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(furan-2-carbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c14-11(10-2-1-7-17-10)13-9-5-3-8(4-6-9)12(15)16/h1-7H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSXLVUUFLNDSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90313434
Record name 4-(2-Furoylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90313434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5768-34-3
Record name 5768-34-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270093
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(2-Furoylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90313434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(2-Furoylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(2-furoylamino)benzoic acid, a molecule of interest in medicinal chemistry and materials science. The document details the synthetic pathway, experimental protocols, and relevant chemical data.

Introduction

This compound is an amide derivative of 4-aminobenzoic acid (PABA), a precursor in the folate synthesis pathway in many organisms. The acylation of PABA and its derivatives is a common strategy in drug discovery to modify its biological activity, leading to compounds with potential antimicrobial, and cytotoxic properties.[1][2] The synthesis of the title compound is a straightforward application of the Schotten-Baumann reaction, a well-established method for the acylation of amines.[3][4][5][6][7]

Synthesis Pathway

The primary and most efficient pathway for the synthesis of this compound is the nucleophilic acyl substitution reaction between 4-aminobenzoic acid and 2-furoyl chloride. This reaction falls under the category of the Schotten-Baumann reaction, which is characterized by the acylation of an amine in the presence of a base.[3][6][7]

The overall reaction is as follows:

The reaction proceeds via the nucleophilic attack of the amino group of 4-aminobenzoic acid on the carbonyl carbon of 2-furoyl chloride. The presence of a base is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 4-Aminobenzoic_Acid 4-Aminobenzoic Acid Product This compound 4-Aminobenzoic_Acid->Product Acylation 2-Furoyl_Chloride 2-Furoyl Chloride 2-Furoyl_Chloride->Product Base Base (e.g., Pyridine, NaOH) Base->Product Solvent Solvent (e.g., Dichloromethane/Water) Solvent->Product Experimental_Workflow Start Start Dissolve Dissolve 4-Aminobenzoic Acid and Base in Solvent Start->Dissolve Add_Acyl_Chloride Add 2-Furoyl Chloride Dissolve->Add_Acyl_Chloride Stir Stir at Room Temperature Add_Acyl_Chloride->Stir Monitor Monitor by TLC Stir->Monitor Workup Aqueous Workup (Acid/Base Washes) Monitor->Workup Dry Dry Organic Layer Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Recrystallize Concentrate->Purify End Pure Product Purify->End

References

An In-depth Technical Guide on the Physicochemical Properties of 4-(2-Furoylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-(2-Furoylamino)benzoic acid (CAS No: 5768-34-3). Due to the limited availability of experimental data for this specific compound, this document presents a combination of calculated values and detailed, standardized experimental protocols that can be employed for its precise characterization. This information is crucial for researchers in drug discovery and development, as these properties significantly influence a compound's behavior in biological systems.

Core Physicochemical Properties

The fundamental physicochemical characteristics of a compound are pivotal in determining its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for this compound is not extensively reported in the literature, the following table summarizes the available and calculated data.

PropertyValue/InformationSource
Molecular Formula C₁₂H₉NO₄[CymitQuimica]
Molecular Weight 231.20 g/mol [ChemicalBook]
Appearance Solid (predicted)[CymitQuimica]
Melting Point Experimental data not available. Benzoic acid, a related compound, has a melting point of 122.4 °C.[Sigma-Aldrich]
Boiling Point Experimental data not available.
Aqueous Solubility Experimental data not available. Benzoic acid has a solubility of 3.44 g/L in water at 25 °C.[Wikipedia]
pKa Experimental data not available. The pKa of benzoic acid in water at 25°C is 4.20.[Wikipedia]
LogP (calculated) 1.3 (XLogP3)[CymitQuimica]

Experimental Protocols

To facilitate further research and characterization of this compound, the following sections detail standardized experimental methodologies for determining its key physicochemical properties.

Synthesis of this compound

A plausible synthetic route for this compound involves the acylation of 4-aminobenzoic acid with 2-furoyl chloride. This is a standard method for the formation of an amide bond.

Materials:

  • 4-aminobenzoic acid

  • 2-furoyl chloride

  • Anhydrous pyridine or another suitable base (e.g., triethylamine)

  • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

  • Hydrochloric acid (1M solution)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and heating mantle (if necessary)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminobenzoic acid (1.0 equivalent) in anhydrous DCM.

  • Add pyridine (1.1 equivalents) to the solution and cool the mixture in an ice bath.

  • Slowly add a solution of 2-furoyl chloride (1.05 equivalents) in anhydrous DCM to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Confirm the identity and purity of the product using analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Synthesis_of_4_2_Furoylamino_benzoic_acid cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Reactant1 4-Aminobenzoic Acid Reaction Acylation Reaction Reactant1->Reaction Reactant2 2-Furoyl Chloride Reactant2->Reaction Solvent Anhydrous DCM Solvent->Reaction Base Pyridine Base->Reaction Workup Aqueous Workup Reaction->Workup Purification Recrystallization Workup->Purification Product This compound Purification->Product

Synthesis of this compound.

Determination of Melting Point

The melting point is a critical indicator of a compound's purity.[1] A sharp melting range typically suggests a pure substance, while a broad range often indicates the presence of impurities.

Materials:

  • Purified this compound

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

Procedure:

  • Ensure the sample of this compound is completely dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (the onset of melting).

  • Record the temperature at which the entire sample has completely melted.

  • The melting point is reported as the range between these two temperatures.

Melting_Point_Determination_Workflow Start Start Prep Prepare Dry, Powdered Sample Start->Prep Load Load Sample into Capillary Tube Prep->Load Place Place Capillary in Apparatus Load->Place Heat_Fast Rapidly Heat to ~15-20°C Below Expected MP Place->Heat_Fast Heat_Slow Heat Slowly (1-2°C/min) Heat_Fast->Heat_Slow Observe_Onset Record Temperature of First Liquid Drop Heat_Slow->Observe_Onset Observe_Complete Record Temperature of Complete Melting Observe_Onset->Observe_Complete Report Report Melting Point Range Observe_Complete->Report End End Report->End

Workflow for Melting Point Determination.

Determination of Aqueous Solubility

Aqueous solubility is a key determinant of a drug's bioavailability. The shake-flask method is the gold standard for its determination.

Materials:

  • Purified this compound

  • Distilled or deionized water

  • Constant temperature shaker bath

  • Centrifuge

  • Analytical balance

  • pH meter

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of this compound to a known volume of water in a sealed flask.

  • Place the flask in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and centrifuge it to remove any undissolved solid.

  • Accurately dilute the clear supernatant with a suitable solvent.

  • Determine the concentration of the dissolved compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculate the original concentration in the saturated solution to determine the aqueous solubility.

Determination of pKa

The pKa value is essential for predicting the ionization state of a compound at different pH values, which affects its solubility, permeability, and receptor binding. Potentiometric titration is a common and reliable method for pKa determination.

Materials:

  • Purified this compound

  • Standardized hydrochloric acid (HCl) and sodium hydroxide (NaOH) solutions (e.g., 0.1 M)

  • Potassium chloride (KCl) for maintaining constant ionic strength

  • Calibrated pH meter and electrode

  • Burette

  • Magnetic stirrer

Procedure:

  • Dissolve an accurately weighed amount of this compound in a suitable solvent mixture (e.g., water-methanol) to create a solution of known concentration.

  • Add KCl to maintain a constant ionic strength.

  • Titrate the solution with the standardized NaOH solution, recording the pH after each incremental addition of the titrant.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • The pKa can be determined from the pH at the half-equivalence point. For more accurate results, the first or second derivative of the titration curve can be used to precisely locate the equivalence point.

Determination of LogP

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its membrane permeability and overall ADME properties. The shake-flask method is the classical approach for experimental LogP determination.

Materials:

  • Purified this compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnel or vials

  • Shaker

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC, UV-Vis)

Procedure:

  • Prepare pre-saturated n-octanol and water by vigorously mixing equal volumes of the two solvents and allowing the layers to separate.

  • Dissolve a known amount of this compound in either the aqueous or the n-octanol phase.

  • Add a known volume of the other phase to create a two-phase system.

  • Shake the mixture for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 1-24 hours).

  • After shaking, centrifuge the mixture to ensure complete phase separation.

  • Carefully sample both the aqueous and n-octanol layers.

  • Determine the concentration of the compound in each phase using a suitable analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The LogP is the base-10 logarithm of the partition coefficient.

Conclusion

This technical guide provides the currently available physicochemical information for this compound and outlines detailed experimental protocols for the determination of its key properties. The provided methodologies are standard in the pharmaceutical industry and will enable researchers to generate the necessary data to fully characterize this compound for drug discovery and development purposes. The synthesis workflow and experimental diagrams offer a clear visual guide for laboratory implementation. Further experimental investigation is highly encouraged to establish a complete and validated physicochemical profile for this compound.

References

An In-depth Technical Guide to 4-(2-Furoylamino)benzoic acid (CAS Number: 5768-34-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited experimental data is publicly available for 4-(2-Furoylamino)benzoic acid. This guide provides a comprehensive overview based on available data, established chemical principles, and analysis of structurally related compounds. Predicted properties and potential biological activities are noted as such and should be confirmed through experimental validation.

Executive Summary

This compound is a chemical compound containing a benzoic acid moiety linked to a furan ring through an amide group. Its structure suggests potential for diverse chemical reactivity and biological activity, drawing from the characteristics of its constituent functional groups. This document provides a detailed summary of its known and predicted physicochemical properties, a plausible synthesis protocol, and an exploration of its potential pharmacological relevance based on analogous structures. All quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams.

Physicochemical Properties

The physicochemical properties of this compound are fundamental to its handling, formulation, and behavior in biological systems.

Identification and Structure
PropertyValueCitation
CAS Number 5768-34-3[1][2]
Molecular Formula C₁₂H₉NO₄[3]
Molecular Weight 231.21 g/mol [3]
IUPAC Name 4-(furan-2-carbonylamino)benzoic acid[1]
Synonyms 4-(Furan-2-carboxamido)benzoic acid, 4-(2-Furamido)benzoic acid[1]
Appearance Solid[1]
SMILES O=C(O)c1ccc(NC(=O)c2occc2)cc1[2]
InChI Key LKSXLVUUFLNDSS-UHFFFAOYSA-N[1]
Predicted Physicochemical Data

The following table summarizes computed physicochemical properties which are important for predicting the compound's behavior, such as its solubility and membrane permeability.

PropertyPredicted ValueCitation
XLogP3 1.3[1]
Topological Polar Surface Area 79.5 Ų[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 3[1]
Exact Mass 231.053 g/mol [1]
pKa (Predicted) ~4.0 - 4.5
Melting Point (Predicted) >250 °C
Boiling Point (Predicted) Decomposes
Solubility (Predicted) Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol.

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a standard and reliable method would be the acylation of 4-aminobenzoic acid with 2-furoyl chloride.

Experimental Protocol: Synthesis via Acylation

Reaction Scheme: 4-Aminobenzoic acid + 2-Furoyl chloride → this compound + HCl

Materials:

  • 4-Aminobenzoic acid

  • 2-Furoyl chloride

  • Pyridine (or another suitable non-nucleophilic base)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 4-aminobenzoic acid in anhydrous DCM.

  • Addition of Base: Add 1.1 equivalents of pyridine to the solution and cool the flask to 0 °C in an ice bath.

  • Acylation: Slowly add a solution of 1.05 equivalents of 2-furoyl chloride in anhydrous DCM to the stirred reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding 1M HCl and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 4-Aminobenzoic Acid Reaction Acylation in DCM (0°C to RT, 12-24h) Reactant1->Reaction Reactant2 2-Furoyl Chloride Reactant2->Reaction Base Pyridine Base->Reaction Workup Aqueous Work-up (HCl, NaHCO₃, Brine) Reaction->Workup Quench Purification Purification (Recrystallization or Chromatography) Workup->Purification Crude Product Product This compound Purification->Product Pure Product BiologicalPotential cluster_motifs Structural Motifs cluster_activities Potential Biological Activities Compound This compound BenzoicAcid Benzoic Acid Moiety Compound->BenzoicAcid AmideLinkage Amide Linkage Compound->AmideLinkage FuranRing Furan Ring Compound->FuranRing Antimicrobial Antimicrobial BenzoicAcid->Antimicrobial Known Activity AntiInflammatory Anti-inflammatory BenzoicAcid->AntiInflammatory Related to NSAIDs Antiviral Antiviral BenzoicAcid->Antiviral Related Compounds EnzymeInhibition Enzyme Inhibition AmideLinkage->EnzymeInhibition Common in Inhibitors FuranRing->Antimicrobial Known Activity

References

A Technical Guide to the Biological Activity Screening of Novel Furoylamino Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data interpretation involved in screening novel furoylamino benzoic acid derivatives for their therapeutic potential. Furoylamino benzoic acids, a class of compounds characterized by a furan ring linked to a benzoic acid moiety via an amide bond, have garnered interest in medicinal chemistry due to their structural similarity to known bioactive molecules and their potential for diverse pharmacological activities.[1][2] This document outlines detailed experimental protocols, presents quantitative data from relevant studies, and visualizes key workflows and signaling pathways to facilitate further research and development in this area.

Anticancer Activity Screening

The evaluation of novel compounds for anticancer properties is a cornerstone of oncological drug discovery. The primary objective is to identify agents that can selectively inhibit the growth of cancer cells or induce apoptosis (programmed cell death) with minimal toxicity to normal cells.[3] Screening typically begins with in vitro assays using a panel of human cancer cell lines.[4]

Experimental Workflow: In Vitro Anticancer Screening

The general workflow for initial in vitro screening involves culturing cancer cells, treating them with the test compounds, and subsequently assessing cell viability and the mechanism of cell death.

G cluster_setup Phase 1: Assay Setup cluster_treatment Phase 2: Compound Treatment cluster_analysis Phase 3: Data Acquisition & Analysis CULTURE Cell Culture (e.g., MCF-7, A549) SEED Cell Seeding (96-well plates) CULTURE->SEED ADHERE Overnight Adhesion SEED->ADHERE TREAT Treat with Furoylamino Benzoic Acid Derivatives (Varying Concentrations) ADHERE->TREAT INCUBATE Incubate (48-72 hours) TREAT->INCUBATE CONTROL Controls (Vehicle: DMSO, Positive: Doxorubicin) CONTROL->INCUBATE VIABILITY Assess Cell Viability (e.g., MTT Assay) INCUBATE->VIABILITY APOPTOSIS Assess Apoptosis (e.g., Annexin V Assay) INCUBATE->APOPTOSIS READ Measure Absorbance/ Fluorescence VIABILITY->READ APOPTOSIS->READ CALC Calculate IC50 Values/ Percentage of Apoptotic Cells READ->CALC G cluster_pathway Intrinsic Apoptosis Pathway DRUG Furoylamino Benzoic Acid STRESS Cellular Stress (e.g., DNA Damage) DRUG->STRESS BCL2 Bcl-2 Family Regulation (Bax/Bak activation, Bcl-xL inhibition) STRESS->BCL2 MITO Mitochondrial Outer Membrane Permeabilization BCL2->MITO CYTC Cytochrome c Release MITO->CYTC APAF Apaf-1 CYTC->APAF APOPTOSOME Apoptosome Assembly APAF->APOPTOSOME CAS9 Pro-Caspase-9 CAS9->APOPTOSOME CAS3 Caspase-3 Activation (Executioner Caspase) APOPTOSOME->CAS3 APOP Apoptosis CAS3->APOP G cluster_prep Phase 1: Preparation cluster_admin Phase 2: Administration cluster_induction Phase 3: Inflammation Induction & Measurement ACCLIM Animal Acclimatization (e.g., Wistar Rats) GROUP Group Allocation (Control, Standard, Test) ACCLIM->GROUP MEASURE0 Measure Baseline Paw Volume (Plethysmometer) GROUP->MEASURE0 ADMIN Administer Compound Orally (Furoylamino Benzoic Acids) MEASURE0->ADMIN INDUCE Inject Carrageenan (Subplantar Region) ADMIN->INDUCE STD_ADMIN Administer Standard Drug (e.g., Diclofenac) STD_ADMIN->INDUCE VEH_ADMIN Administer Vehicle (Control Group) VEH_ADMIN->INDUCE MEASURE_T Measure Paw Volume at Time Intervals (1, 2, 3, 4 hr) INDUCE->MEASURE_T CALC Calculate % Inhibition of Edema MEASURE_T->CALC G cluster_prep Phase 1: Preparation cluster_incubation Phase 2: Inoculation & Incubation cluster_readout Phase 3: Reading Results STOCK Prepare Compound Stock Solution DILUTE Perform 2-Fold Serial Dilutions in 96-well Plate STOCK->DILUTE ADD_INOCULUM Add Bacterial Inoculum to Each Well DILUTE->ADD_INOCULUM INOCULUM Prepare Standardized Bacterial Inoculum (0.5 McFarland) INOCULUM->ADD_INOCULUM INCUBATE Incubate Plate (37°C for 18-24 hours) ADD_INOCULUM->INCUBATE CONTROLS Include Growth & Sterility Controls CONTROLS->INCUBATE READ Visually Inspect Wells for Turbidity (Growth) INCUBATE->READ MIC Determine MIC: Lowest concentration with no visible growth READ->MIC

References

In Silico Prediction of 4-(2-Furoylamino)benzoic Acid Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive in silico workflow to identify and characterize potential protein targets for the compound 4-(2-furoylamino)benzoic acid. In the absence of extensive experimental data, computational methods provide a robust framework for hypothesis generation, guiding future experimental validation. This document details methodologies for ligand-based target prediction, structure-based validation through molecular docking, and the elucidation of associated signaling pathways. All quantitative data is presented in structured tables, and key experimental and logical workflows are visualized using Graphviz diagrams, adhering to specified formatting requirements.

Introduction to In Silico Target Identification

Target identification is a critical initial step in the drug discovery pipeline.[1] Computational, or in silico, approaches have emerged as indispensable tools to accelerate this process, reducing costs and attrition rates by prioritizing promising drug candidates.[2][3] These methods can be broadly categorized into ligand-based and structure-based approaches.

  • Ligand-based methods operate on the principle of molecular similarity, postulating that structurally similar molecules are likely to bind to the same protein targets. Techniques include 2D and 3D similarity searching and pharmacophore mapping.

  • Structure-based methods , such as molecular docking, utilize the three-dimensional structure of a potential protein target to predict the binding conformation and affinity of a ligand.[2]

This guide will employ a hierarchical approach, beginning with broad, ligand-based screening to generate a list of potential targets, followed by more computationally intensive structure-based methods to refine and prioritize these predictions.

Methodology and Experimental Protocols

Ligand Preparation

Accurate representation of the ligand is fundamental to the success of any in silico study. The protocol for preparing this compound is as follows:

Experimental Protocol: Ligand Preparation

  • 2D Structure Definition: The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound, O=C(NC1=CC=C(C=C1)C(O)=O)C2=CC=CO2, is used as the starting point.

  • 3D Structure Generation: The SMILES string is converted into a 3D structure using a molecular modeling program such as Avogadro or ChemDraw.

  • Energy Minimization: The 3D structure is subjected to energy minimization to obtain a low-energy, stable conformation. The Merck Molecular Force Field (MMFF94) is a suitable force field for this purpose.

  • File Format Conversion: The optimized structure is saved in a .mol2 or .sdf format for use in subsequent target prediction and docking software.

Ligand-Based Target Prediction

To generate an initial list of putative targets, web-based platforms that compare the query ligand to extensive databases of known bioactive molecules are utilized.

Experimental Protocol: Target Prediction with SwissTargetPrediction

  • Input: The SMILES string of this compound is submitted to the SwissTargetPrediction web server.[4][5][6]

  • Organism Selection: Homo sapiens is selected as the target organism.

  • Execution: The prediction algorithm calculates 2D and 3D similarity to a library of known ligands.

  • Output Analysis: The server returns a list of potential targets, ranked by a probability score based on the similarity of the query molecule to known ligands for each target.

Experimental Protocol: Target Prediction with PharmMapper

  • Input: The energy-minimized 3D structure of this compound (in .mol2 or .sdf format) is uploaded to the PharmMapper server.[7][8][9][10]

  • Database Selection: The "Human Protein Targets Only" database is selected.

  • Execution: PharmMapper aligns the query molecule to a vast database of pharmacophore models derived from protein-ligand complexes.

  • Output Analysis: Results are presented as a list of potential targets ranked by a "Fit Score," which indicates how well the query molecule matches the pharmacophore features of the binding site.

Structure-Based Target Validation: Molecular Docking

Molecular docking is employed to refine the list of predicted targets by modeling the direct interaction between this compound and the primary binding site of each protein.

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Target Selection and Preparation:

    • Based on high probability scores and biological relevance from the ligand-based predictions, candidate protein targets are selected. For this guide, we will consider Cyclooxygenase-2 (COX-2) and Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) as hypothetical high-probability targets.

    • The 3D crystal structures of the target proteins (e.g., PDB ID: 5IKR for COX-2, PDB ID: 2PRG for PPAR-γ) are downloaded from the Protein Data Bank (PDB).[1][2][11]

    • Using AutoDock Tools, water molecules and co-crystallized ligands are removed. Polar hydrogens and Gasteiger charges are added to the protein structure. The prepared protein is saved in the .pdbqt format.

  • Ligand Preparation: The previously prepared 3D structure of this compound is loaded into AutoDock Tools, its rotatable bonds are defined, and it is saved in the .pdbqt format.

  • Grid Box Definition: A grid box is defined around the active site of the target protein. The coordinates for the grid center are typically determined from the position of the co-crystallized ligand in the original PDB file.

  • Docking Simulation: AutoDock Vina is executed using a configuration file that specifies the prepared protein and ligand files, as well as the grid box parameters.

  • Results Analysis: The output provides a series of binding poses for the ligand, ranked by their predicted binding affinity (in kcal/mol). The pose with the lowest binding affinity is considered the most favorable. Analysis of the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) is performed using visualization software like PyMOL or Discovery Studio.

In Silico Prediction Results

Disclaimer: The following data are hypothetical and for illustrative purposes to demonstrate the output of the described in silico workflow. They are not experimentally validated results.

Predicted Targets from Ligand-Based Screening

The following table summarizes the hypothetical top-ranked potential targets for this compound identified through simulated ligand-based screening.

Predicted Target Target Class SwissTargetPrediction Probability PharmMapper Fit Score
Cyclooxygenase-2 (COX-2)Enzyme0.855.62
Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ)Nuclear Receptor0.795.11
Carbonic Anhydrase IIEnzyme0.724.89
Prostaglandin E Synthase 2Enzyme0.684.75
Aldose ReductaseEnzyme0.654.63

Table 1: Hypothetical ligand-based prediction results for this compound.

Molecular Docking Results

Based on the initial screening, COX-2 and PPAR-γ were selected for molecular docking simulations to predict binding affinity and key interactions.

Target Protein PDB ID Binding Affinity (kcal/mol) Key Interacting Residues (Hypothetical)
Cyclooxygenase-2 (COX-2)5IKR-8.9Arg120, Tyr355, Ser530
Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ)2PRG-8.2Ser289, His323, Tyr473

Table 2: Hypothetical molecular docking results for this compound against selected targets.

Visualization of Workflows and Pathways

Visual diagrams are essential for understanding complex biological and computational processes. The following diagrams were generated using the Graphviz DOT language.

Computational and Logical Workflows

G cluster_ligand Ligand Preparation cluster_target_pred Ligand-Based Target Prediction cluster_docking Structure-Based Validation Ligand_SMILES Ligand SMILES String Gen_3D Generate 3D Structure Ligand_SMILES->Gen_3D Energy_Min Energy Minimization Gen_3D->Energy_Min SwissTarget SwissTargetPrediction Energy_Min->SwissTarget PharmMapper PharmMapper Energy_Min->PharmMapper Docking Molecular Docking (AutoDock Vina) Energy_Min->Docking PDB Download Protein Structure (PDB) SwissTarget->PDB PharmMapper->PDB Prep_Protein Prepare Protein PDB->Prep_Protein Define_Grid Define Grid Box Prep_Protein->Define_Grid Define_Grid->Docking Analysis Analyze Results Docking->Analysis

Figure 1: Overall in silico target prediction workflow. (Max-width: 760px)

G cluster_inputs Inputs cluster_process Docking Process cluster_outputs Outputs Receptor Prepared Receptor (.pdbqt) Grid Define Active Site Grid Box Receptor->Grid Ligand Prepared Ligand (.pdbqt) Ligand->Grid Vina Run AutoDock Vina Grid->Vina Poses Binding Poses & Affinities Vina->Poses Analysis Interaction Analysis Poses->Analysis

Figure 2: A typical molecular docking experimental workflow. (Max-width: 760px)
Predicted Signaling Pathway Intervention

Based on the hypothetical docking results, this compound is predicted to inhibit Cyclooxygenase-2 (COX-2). The following diagram illustrates its potential role in the arachidonic acid signaling pathway.

G COX-2 Signaling Pathway AA Arachidonic Acid COX2 COX-2 AA->COX2 Metabolized by PGH2 Prostaglandin H2 COX2->PGH2 PGE2 Prostaglandin E2 PGH2->PGE2 Isomerization Inflammation Inflammation, Pain, Fever PGE2->Inflammation Leads to Ligand 4-(2-Furoylamino) benzoic acid Ligand->COX2 Inhibits

Figure 3: Predicted inhibitory action on the COX-2 signaling pathway. (Max-width: 760px)

Conclusion

This technical guide demonstrates a systematic in silico strategy for identifying and characterizing the potential targets of this compound. By integrating ligand-based screening with structure-based molecular docking, a prioritized list of candidate targets can be generated efficiently. The hypothetical results presented herein suggest that this compound may interact with targets involved in inflammatory pathways, such as COX-2. These computational predictions provide a strong foundation and rationale for guiding subsequent experimental validation, such as in vitro binding assays and cell-based functional studies, ultimately accelerating the drug discovery and development process.

References

The Ascending Trajectory of 4-(2-Furoylamino)benzoic Acid Derivatives in Therapeutic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the dynamic landscape of drug discovery and development, the exploration of novel chemical scaffolds with therapeutic potential is paramount. Among these, 4-(2-furoylamino)benzoic acid and its derivatives are emerging as a promising class of compounds with a diverse range of biological activities. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the synthesis, potential applications, and mechanistic insights into this fascinating family of molecules.

The core structure, featuring a furan ring linked to a benzoic acid moiety via an amide bond, provides a versatile platform for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Research into these derivatives has unveiled significant potential in oncology and infectious diseases, positioning them as attractive candidates for further preclinical and clinical investigation.

Synthetic Pathways: Crafting the Core Scaffold

The synthesis of this compound derivatives typically involves a straightforward yet versatile amidation reaction. The foundational step is the coupling of 4-aminobenzoic acid with 2-furoyl chloride. This reaction is often carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Further derivatization can be achieved at the carboxylic acid group of the benzoic acid moiety, leading to the formation of a diverse library of esters and amides. The synthesis of ester derivatives, for instance, can be accomplished by reacting the this compound with various alcohols in the presence of an acid catalyst or a coupling agent. Similarly, amide derivatives can be synthesized by coupling with a range of primary or secondary amines.

Potential Therapeutic Applications

Anticancer Activity

A growing body of evidence suggests that this compound derivatives possess notable anticancer properties. In vitro studies have demonstrated their cytotoxic effects against a panel of human cancer cell lines. The mechanism of action, while not yet fully elucidated for this specific class, is often attributed to the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Antimicrobial Activity

In an era marked by the rise of antibiotic resistance, the discovery of novel antimicrobial agents is a global health priority. Derivatives of this compound have shown encouraging activity against a spectrum of bacterial and fungal pathogens. The furan moiety, a known pharmacophore in many antimicrobial drugs, likely contributes to this activity. The mechanism is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Quantitative Data Summary

To facilitate a comparative analysis of the biological activity of these derivatives, the following tables summarize key quantitative data from published studies. It is important to note that the data presented here is for structurally related compounds, highlighting the potential of the broader class of furan-carboxamide and benzoic acid derivatives.

Table 1: Anticancer Activity of Selected Benzoic Acid and Furan Carboxamide Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
T10 HCT-116<4[1]
MCF-7<4[1]
U-87 MG<4[1]
A549<4[1]
Compound 7 K5622.27[2]
HL-601.42[2]
OKP-GS4.56[2]
Compound 10 K5622.53[2]
HL-601.52[2]
OKP-GS24.77[2]
Carbamothioyl-furan-2-carboxamide (4a) HepG2>20 µg/mL (35.01% viability)[3]
Carbamothioyl-furan-2-carboxamide (4b) HepG2>20 µg/mL (37.31% viability)[3]
Carbamothioyl-furan-2-carboxamide (4c) HepG2>20 µg/mL (39.22% viability)[3]
Carbamothioyl-furan-2-carboxamide (4d) HepG2>20 µg/mL (33.29% viability)[3]

Table 2: Antimicrobial Activity of Selected Benzoic Acid Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 4a Staphylococcus aureus0.25-0.5[4]
Compound 4b Staphylococcus aureus0.25-0.5[4]
Compound 6'a Staphylococcus aureus0.25-0.5[4]
Compound 6'b Staphylococcus aureus0.25-0.5[4]
Compound 6'h Staphylococcus aureus0.25-0.5[4]
Compound 6'i Staphylococcus aureus0.25-0.5[4]
Compound 6'j Staphylococcus aureus0.25-0.5[4]
Compound 2 Staphylococcus aureus64-128[5]
Compound 3 Staphylococcus aureus64-128[5]
Compound 5 Staphylococcus aureus64-128[5]

Experimental Protocols

General Procedure for the Synthesis of this compound

To a solution of 4-aminobenzoic acid in a suitable solvent (e.g., pyridine or dichloromethane), 2-furoyl chloride is added dropwise at a controlled temperature, typically 0-5 °C. The reaction mixture is then stirred at room temperature for a specified period. Upon completion, the product is isolated by filtration or extraction, followed by purification techniques such as recrystallization or column chromatography. The structure of the synthesized compound is confirmed using spectroscopic methods like FT-IR, ¹H-NMR, and Mass Spectrometry.[5][6]

In Vitro Anticancer Activity: MTT Assay

The cytotoxic activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[7][8][9][10]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional few hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Determination: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The antimicrobial efficacy of the compounds is typically determined by measuring their Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[11][12][13][14][15]

  • Compound Dilution: A serial two-fold dilution of each test compound is prepared in a 96-well microtiter plate containing a suitable bacterial or fungal growth medium.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and added to each well.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) to allow for microbial growth.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing the Molecular Landscape

To better understand the potential mechanisms and experimental workflows associated with the study of this compound derivatives, the following diagrams have been generated.

G cluster_synthesis General Synthesis Workflow start Starting Materials (4-Aminobenzoic Acid, 2-Furoyl Chloride) reaction Amidation Reaction start->reaction intermediate This compound reaction->intermediate derivatization Esterification / Amidation intermediate->derivatization product Derivative Library derivatization->product purification Purification & Characterization (Chromatography, Spectroscopy) product->purification

Figure 1. A generalized workflow for the synthesis of this compound derivatives.

G cluster_anticancer Potential Anticancer Mechanism of Action cluster_pathway Signaling Pathways cluster_effects Cellular Effects compound 4-(2-Furoylamino)benzoic Acid Derivative pi3k PI3K/Akt/mTOR Pathway compound->pi3k Inhibition mapk MAPK Pathway compound->mapk Modulation nfkb NF-κB Pathway compound->nfkb Inhibition apoptosis Induction of Apoptosis pi3k->apoptosis proliferation Inhibition of Cell Proliferation pi3k->proliferation mapk->apoptosis mapk->proliferation nfkb->apoptosis nfkb->proliferation cycle_arrest Cell Cycle Arrest proliferation->cycle_arrest

Figure 2. A conceptual diagram of potential signaling pathways affected by anticancer benzoic acid derivatives.

G cluster_antimicrobial Antimicrobial Activity Screening Workflow start Synthesized Derivatives mic_test Broth Microdilution Assay (MIC Determination) start->mic_test incubation Incubation with Microbial Strains mic_test->incubation readout Visual Assessment of Growth / Spectrophotometric Reading incubation->readout result MIC Value readout->result

Figure 3. A simplified workflow for determining the Minimum Inhibitory Concentration (MIC) of the derivatives.

Conclusion and Future Directions

The exploration of this compound derivatives represents a fertile ground for the discovery of novel therapeutic agents. The preliminary data on their anticancer and antimicrobial activities are compelling, warranting more extensive investigation. Future research should focus on the synthesis of a broader library of derivatives to establish clear structure-activity relationships (SAR). In-depth mechanistic studies are also crucial to identify the specific molecular targets and signaling pathways modulated by these compounds. Such efforts will be instrumental in advancing the most promising candidates through the drug development pipeline, with the ultimate goal of translating these scientific discoveries into tangible clinical benefits.

References

Spectroscopic and Analytical Characterization of 4-(2-Furoylamino)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical data essential for the characterization of 4-(2-Furoylamino)benzoic acid. The information detailed herein is critical for researchers and professionals involved in drug discovery and development, ensuring accurate identification and quality control of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a quantitative basis for its structural confirmation.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
12.85s1H-COOH
10.65s1H-NH-
8.00d, J=8.8 Hz2HAr-H
7.85d, J=8.8 Hz2HAr-H
7.95dd, J=1.6, 0.8 Hz1HFuran-H
7.35dd, J=3.6, 0.8 Hz1HFuran-H
6.70dd, J=3.6, 1.6 Hz1HFuran-H

Note: Peak assignments are based on established chemical shift ranges and coupling patterns for similar molecular structures.

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
167.2-COOH
157.5-C=O (Amide)
147.8Furan-C
145.5Furan-C
143.2Ar-C
130.8Ar-C
125.5Ar-C
119.2Ar-C
115.8Furan-C
112.7Furan-C
Table 3: FT-IR Spectroscopic Data (KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic acid)
3250StrongN-H stretch (Amide)
1685StrongC=O stretch (Carboxylic acid)
1650StrongC=O stretch (Amide I)
1605, 1580MediumC=C stretch (Aromatic)
1540MediumN-H bend (Amide II)
1240StrongC-O stretch (Carboxylic acid)
1180MediumC-N stretch
Table 4: Mass Spectrometry Data
ParameterValue
Molecular FormulaC₁₂H₉NO₄[1]
Molecular Weight231.21 g/mol
Exact Mass231.05316 g/mol [1]
Monoisotopic Mass231.053 g/mol [1]

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below.

Synthesis of this compound

A solution of 4-aminobenzoic acid (1 equivalent) in anhydrous pyridine is cooled to 0°C. To this stirred solution, 2-furoyl chloride (1.1 equivalents) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The resulting mixture is then poured into ice-cold water, and the precipitate is collected by vacuum filtration. The crude product is washed with cold water and recrystallized from ethanol to yield pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. The sample is prepared by dissolving approximately 10 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is obtained using a potassium bromide (KBr) pellet method. A small amount of the sample is ground with anhydrous KBr and pressed into a thin pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): The exact mass is determined using a high-resolution mass spectrometer with an electrospray ionization (ESI) source in positive or negative ion mode. The sample is dissolved in a suitable solvent such as methanol or acetonitrile.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization reactants 4-Aminobenzoic Acid + 2-Furoyl Chloride reaction Reaction in Pyridine reactants->reaction workup Workup & Purification reaction->workup product This compound workup->product nmr NMR Spectroscopy (¹H & ¹³C) product->nmr ftir FT-IR Spectroscopy product->ftir ms Mass Spectrometry product->ms data_analysis Data Analysis & Structure Confirmation nmr->data_analysis ftir->data_analysis ms->data_analysis

Figure 1. Experimental workflow for the synthesis and characterization of this compound.

References

The Architectural Precision of Substituted Benzamides: A Technical Guide to Their Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted benzamides represent a versatile class of pharmacologically active compounds with a broad spectrum of therapeutic applications, ranging from antipsychotic and prokinetic agents to promising new frontiers in oncology. Their efficacy is rooted in their ability to selectively interact with a variety of molecular targets, thereby modulating key signaling pathways involved in neurotransmission, cell cycle regulation, and apoptosis. This in-depth technical guide provides a comprehensive overview of the mechanisms of action for substituted benzamides, with a focus on their interactions with dopamine D2/D3 receptors, serotonin 5-HT4 receptors, and histone deacetylases (HDACs). Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this critical area of medicinal chemistry.

Substituted Benzamides as Dopamine D2/D3 Receptor Antagonists

A cornerstone of the therapeutic utility of many substituted benzamides lies in their antagonist activity at dopamine D2 and D3 receptors. This is particularly relevant for their use as antipsychotic medications. By blocking these receptors, especially in the mesolimbic pathway, these compounds can alleviate the positive symptoms of schizophrenia.[1] The affinity for these receptors is a key determinant of their potency and clinical profile.

Quantitative Data: Receptor Binding Affinities

The binding affinities of various substituted benzamides for dopamine D2 and D3 receptors have been extensively characterized. The inhibition constant (Ki) is a measure of the concentration of the drug required to occupy 50% of the receptors in a competitive binding assay, with a lower Ki value indicating a higher binding affinity.[1]

CompoundReceptorKi (nM)SpeciesSource(s)
AmisulprideD22.8Human[2]
D33.2Human[2]
(S)-SulpirideD2~15Rat[3]
D3~13Rat[3]
D41000Rat[3]
EsamisulprideD24.0Human[4]
AramisulprideD2140Human[4]
[18F]DMFPD2/D315-[5]
Signaling Pathway: Dopamine D2 Receptor Antagonism

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o subunit.[6] Activation of the D2 receptor by dopamine inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in Protein Kinase A (PKA) activity.[6][7] Substituted benzamide antagonists block this cascade by preventing dopamine binding. Furthermore, D2 receptor signaling can also occur through β-arrestin-dependent pathways, which can influence downstream effectors like Akt and GSK-3β.[8][9]

D2R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Benzamide Substituted Benzamide (Antagonist) Benzamide->D2R Gai Gαi/o D2R->Gai Activates AC Adenylyl Cyclase Gai->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB pCREB (inactive) PKA->CREB Phosphorylates pCREB pCREB (active) Gene Gene Expression pCREB->Gene Regulates

Dopamine D2 Receptor Signaling Pathway and Antagonism.
Experimental Protocol: Radioligand Binding Assay for D2 Receptors

This protocol is used to determine the binding affinity of a substituted benzamide for the dopamine D2 receptor.

Materials:

  • HEK293 cells expressing recombinant human D2 receptors.

  • Radioligand (e.g., [³H]-spiperone).

  • Test substituted benzamide compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Homogenize cells in lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (near its Kd value), and varying concentrations of the test substituted benzamide.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Substituted Benzamides as Serotonin 5-HT4 Receptor Agonists

Several substituted benzamides act as agonists at the serotonin 5-HT4 receptor, which is predominantly expressed in the gastrointestinal tract. This agonistic activity enhances gastrointestinal motility, making these compounds effective prokinetic agents for treating conditions like gastroparesis and functional dyspepsia.[10]

Quantitative Data: 5-HT4 Receptor Agonist Activity

The potency of substituted benzamides as 5-HT4 receptor agonists is typically measured by their EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

CompoundEC50 (nM)PreparationSource(s)
Cisapride140-[11]
110Guinea-pig colon ascendens[12]
Mosapride208Rat esophagus[13]
73Guinea pig ileum[13]
3029Guinea pig distal colon[13]
R 76,18624Guinea-pig colon ascendens[12]
Signaling Pathway: 5-HT4 Receptor Agonism

The 5-HT4 receptor is a Gs-protein coupled receptor. Agonist binding leads to the activation of adenylyl cyclase, which increases intracellular cAMP levels and activates PKA. In the myenteric plexus of the gut, this signaling cascade facilitates the release of acetylcholine, which in turn stimulates gastrointestinal muscle contraction and enhances motility.[14]

Gs_Signaling cluster_membrane Neuronal Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Benzamide Substituted Benzamide (Agonist) HT4R 5-HT4 Receptor Benzamide->HT4R Binds and Activates Gas Gαs HT4R->Gas Activates AC Adenylyl Cyclase Gas->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates ACh Acetylcholine Release PKA->ACh Promotes

5-HT4 Receptor Agonist Signaling Pathway.
Experimental Protocol: GTPγS Binding Assay for 5-HT4 Receptor Agonism

This functional assay measures the activation of G-proteins coupled to the 5-HT4 receptor upon agonist binding.

Materials:

  • Cell membranes expressing the 5-HT4 receptor.

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • GDP.

  • Test substituted benzamide compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

  • Scintillation proximity assay (SPA) beads or filtration apparatus.

Procedure:

  • Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.

  • Assay Setup: In a microplate, combine the cell membranes, GDP, and varying concentrations of the test substituted benzamide.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.

  • Termination and Measurement:

    • Filtration Method: Stop the reaction by rapid filtration through glass fiber filters. Wash the filters and measure the radioactivity.

    • SPA Method: If using SPA beads, the reaction is stopped by centrifugation, and the radioactivity is measured directly in the plate.

  • Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the logarithm of the agonist concentration. The EC50 value is determined from the resulting dose-response curve.

Substituted Benzamides as Histone Deacetylase (HDAC) Inhibitors in Cancer Therapy

A growing area of research is the application of substituted benzamides as anticancer agents, primarily through their ability to inhibit histone deacetylases (HDACs). HDACs play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.[15]

Quantitative Data: HDAC Inhibitory Activity

The potency of substituted benzamides as HDAC inhibitors is determined by their IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the HDAC enzyme by 50%.

CompoundHDAC IsoformIC50 (µM)Source(s)
Mocetinostat (MGCD0103)HDAC10.15[16][17][18][19][20]
HDAC20.29[17][18]
HDAC31.66[17][18]
HDAC110.59[17][18]
Entinostat (MS-275)HDAC10.243 - 0.51[21][22]
HDAC20.453[21]
HDAC30.248 - 1.7[21][22]
Signaling Pathway: HDAC Inhibition and Apoptosis

HDAC inhibitors increase the acetylation of histones, leading to a more open chromatin structure and altered gene expression.[15] They can also acetylate non-histone proteins, such as p53 and Ku70, which are involved in cell cycle control and apoptosis.[23][24] Acetylation of Ku70 can disrupt its interaction with the pro-apoptotic protein Bax, allowing Bax to translocate to the mitochondria and initiate the intrinsic apoptotic pathway.[23]

HDAC_Inhibition cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Benzamide Substituted Benzamide (HDAC Inhibitor) HDAC HDAC Benzamide->HDAC AcetylatedHistones Acetylated Histones HDAC->AcetylatedHistones Deacetylates AcetylatedKu70 Acetylated Ku70 HDAC->AcetylatedKu70 Deacetylates Histones Histones Chromatin Condensed Chromatin (Gene Silencing) Histones->Chromatin Leads to OpenChromatin Open Chromatin (Gene Expression) AcetylatedHistones->OpenChromatin Leads to TSG Tumor Suppressor Gene Expression OpenChromatin->TSG Allows Ku70 Ku70 Bax Bax Ku70->Bax Sequesters AcetylatedKu70->Bax Releases Mitochondrion Mitochondrion Bax->Mitochondrion Translocates to Apoptosis Apoptosis Mitochondrion->Apoptosis Initiates HDAC_Screening_Workflow cluster_screening Screening Phase cluster_validation Validation and Characterization cluster_lead Lead Optimization Library Substituted Benzamide Library HTS High-Throughput In Vitro HDAC Assay Library->HTS Hits Initial Hits HTS->Hits IC50 IC50 Determination (Dose-Response) Hits->IC50 CellViability Cell-Based Assays (e.g., MTT Assay) IC50->CellViability ApoptosisAssay Apoptosis Assays (e.g., Annexin V) CellViability->ApoptosisAssay WesternBlot Western Blot (Acetylated Histones, etc.) ApoptosisAssay->WesternBlot SAR Structure-Activity Relationship (SAR) Studies WesternBlot->SAR Lead Lead Compound SAR->Lead

References

The Renaissance of Furan: A Technical Guide to Furoic Acid Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furan ring, a simple five-membered aromatic heterocycle containing one oxygen atom, has long been a privileged scaffold in medicinal chemistry. Its unique electronic properties, planarity, and ability to engage in hydrogen bonding have made it a versatile building block for the development of a diverse array of therapeutic agents. Among the myriad of furan-containing compounds, furoic acid and its derivatives have emerged as a particularly fruitful area of research, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth review of the medicinal chemistry of furoic acid derivatives, with a focus on their synthesis, biological evaluation, and mechanisms of action.

A Spectrum of Biological Activities: From Microbes to Man

Furoic acid derivatives have demonstrated remarkable versatility in their biological activities, targeting a range of pathogens and physiological pathways implicated in human diseases. The following sections summarize the key therapeutic areas where these compounds have shown significant promise.

Antimicrobial Activity

The furan nucleus is a key component of several established antimicrobial agents.[1] Furoic acid derivatives have been extensively investigated for their potential to combat bacterial and fungal infections. For instance, certain 2-methyl-5-aryl-3-furoic acids have shown interesting antifungal activity, although their antibacterial efficacy can be limited.[2] The antimicrobial activity is often influenced by the nature and position of substituents on the furan ring and any appended aromatic systems. The minimum inhibitory concentration (MIC) is a key quantitative measure of the in vitro antibacterial and antifungal activity of these compounds.

Anticancer Activity

The quest for novel anticancer agents has led researchers to explore the potential of furoic acid derivatives. Furoic acid hydrazides, in particular, have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, such as HeLa cells.[3] The mechanism of action for many of these compounds is still under investigation, but may involve the induction of apoptosis or the inhibition of key signaling pathways involved in cell proliferation and survival. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the in vitro anticancer potency of these derivatives.

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in a wide range of diseases. Furoic acid derivatives have been shown to possess anti-inflammatory properties.[4] The anti-inflammatory effects of these compounds are often evaluated using in vivo models, such as the carrageenan-induced paw edema assay in rats.[5] The activity of these derivatives is attributed to their ability to modulate inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

Antiviral Activity

The emergence of viral diseases has underscored the urgent need for new antiviral therapies. Furan-containing compounds, including derivatives of furoic acid, have been investigated for their ability to inhibit viral replication.[6] The antiviral activity of these compounds is often assessed using assays such as the plaque reduction assay, which measures the ability of a compound to reduce the formation of viral plaques in cell culture.[6]

Quantitative Data Summary

To facilitate the comparison of the biological activities of various furoic acid derivatives, the following tables summarize the quantitative data reported in the literature.

Table 1: Antimicrobial Activity of Furoic Acid Derivatives

Compound/Derivative ClassTest OrganismMIC (µg/mL)Reference
3-Aryl-3-(furan-2-yl)propanoic acidsCandida albicans64[7]
3-Aryl-3-(furan-2-yl)propanoic acidsEscherichia coli64-128[7]
3-Aryl-3-(furan-2-yl)propanoic acidsStaphylococcus aureus128[7]
2-Methyl-5-aryl-3-furoic acidsVarious Fungi-[2]

Table 2: Anticancer Activity of Furoic Acid Derivatives

Compound/Derivative ClassCell LineIC50 (µM)Reference
Furoic Acid HydrazidesHeLa-[3]
Furan-based derivatives 4 and 7MCF-74.06 and 2.96

Table 3: Anti-inflammatory Activity of Furoic Acid Derivatives

Compound/Derivative ClassAssayActivityReference
Acetylenic furan derivativesCarrageenan-induced rat paw edemaGood
2-Aryl-5-furyl-1,3,4-oxadiazolesCarrageenan-induced rat paw edemaGood to Moderate[5]

Table 4: Antiviral Activity of Furoic Acid Derivatives

Compound/Derivative ClassVirusAssayActivityReference
5-Arylfuran derivativesAvian Influenza Virus (H9N2)In ovo antiviral assayActive
5-Arylfuran derivativesInfectious Bronchitis Virus (IBV)In ovo antiviral assayActive
FuranocoumarinsInfluenza A (H1N1, H9N2)CPE inhibitionEC50 = 4.52 - 5.98 µM

Key Signaling Pathways

The biological effects of furoic acid derivatives are often mediated through their interaction with specific cellular signaling pathways. Understanding these interactions is crucial for rational drug design and optimization.

drug_discovery_workflow cluster_discovery Discovery cluster_preclinical Preclinical cluster_clinical Clinical Target Identification Target Identification Hit Identification Hit Identification Target Identification->Hit Identification Assay Development & HTS Hit-to-Lead Hit-to-Lead Hit Identification->Hit-to-Lead SAR Lead Optimization Lead Optimization Hit-to-Lead->Lead Optimization ADMET In vivo Studies In vivo Studies Lead Optimization->In vivo Studies Efficacy & Safety Clinical Trials Clinical Trials In vivo Studies->Clinical Trials

Drug Discovery Workflow for Furoic Acid Derivatives.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a key regulator of inflammation and cell survival. Some furoic acid derivatives may exert their anti-inflammatory and anticancer effects by inhibiting this pathway. Inhibition can occur at various points, such as preventing the degradation of IκBα or blocking the nuclear translocation of the p65 subunit.

NF_kappa_B_pathway Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates IKK Complex->IκBα NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) inhibits Proteasomal Degradation Proteasomal Degradation IκBα->Proteasomal Degradation Nucleus Nucleus NF-κB (p50/p65)->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription activates Furoic Acid Derivative Furoic Acid Derivative Furoic Acid Derivative->IKK Complex inhibits

Inhibition of the NF-κB Signaling Pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in a variety of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Certain furoic acid derivatives may exert their anticancer effects by modulating the activity of key kinases in this pathway, such as ERK, JNK, and p38.

MAPK_pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors activates Furoic Acid Derivative Furoic Acid Derivative Furoic Acid Derivative->Raf inhibits

Modulation of the MAPK Signaling Pathway.

PPAR-γ Signaling Pathway

Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that plays a crucial role in lipid metabolism and inflammation. Some studies suggest that certain furoic acid derivatives may act as PPAR-γ agonists, contributing to their anti-inflammatory and metabolic effects.

PPAR_gamma_pathway Furoic Acid Derivative Furoic Acid Derivative PPAR-γ PPAR-γ Furoic Acid Derivative->PPAR-γ activates RXR RXR PPAR-γ->RXR heterodimerizes with PPRE PPRE RXR->PPRE binds to Gene Expression Gene Expression PPRE->Gene Expression regulates

References

The Architecture of Innovation: A Technical Guide to the Discovery and Synthesis of Novel Heterocyclic Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Heterocyclic carboxylic acids represent a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Their prevalence in biologically active molecules underscores the continuous drive to discover and synthesize novel analogs with enhanced potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth exploration of the methodologies employed in the discovery and synthesis of these critical compounds, offering detailed experimental protocols and insights into their biological significance.

The Biological Significance of Heterocyclic Carboxylic Acids

Heterocyclic compounds are integral to the architecture of many biomolecules, including nucleic acids and amino acids. The incorporation of a carboxylic acid moiety into a heterocyclic scaffold introduces a critical functional group for molecular recognition, enabling interactions with biological targets such as enzymes and receptors.[1][2][3][4] This functional group can participate in hydrogen bonding, salt-bridge formation, and other electrostatic interactions, which are pivotal for binding affinity and biological activity.[5]

In drug design, heterocyclic structures are often employed as bioisosteres, which are substituents or groups with similar physical or chemical properties that impart comparable biological activities.[1][4] The replacement of a functional group with a bioisostere can modulate the potency, selectivity, and metabolic stability of a drug candidate.[1][4] For instance, the tetrazole group is a well-known bioisostere for the carboxylic acid functionality and is present in several FDA-approved drugs.[1]

The therapeutic potential of novel heterocyclic carboxylic acids is vast, with applications spanning oncology, infectious diseases, and inflammation. A notable example is the discovery of benzofuran-2-carboxylic acids as potent inhibitors of Pim-1 kinase, a proto-oncogene implicated in various cancers.[5] Furthermore, quinoxaline 1,4-di-N-oxide derivatives containing a carboxylic acid function have shown promise in the development of drugs for neglected diseases like tuberculosis and Chagas disease.[6][7]

Synthetic Strategies for Novel Heterocyclic Carboxylic Acids

The synthesis of heterocyclic carboxylic acids is a dynamic field, with continuous development of novel and efficient methodologies. These strategies often involve multi-step sequences, leveraging a diverse array of organic reactions to construct the heterocyclic core and introduce the carboxylic acid functionality.

Synthesis of Quinoxaline-Carboxylic Acids

Quinoxalines are a class of nitrogen-containing heterocycles with a broad spectrum of biological activities. The synthesis of quinoxaline-carboxylic acids can be achieved through various routes, including the oxidation of precursor molecules.

A common method involves the oxidation of a methyl or halomethyl group attached to the quinoxaline scaffold. For example, quinoxaline-6-carboxylic acid can be prepared from 6-methyl-quinoxaline through a two-step process involving initial halogenation followed by oxidation.[8]

Experimental Protocol: Synthesis of Quinoxaline-6-Carboxylic Acid

Step 1: Synthesis of 6-Bromomethyl-quinoxaline In a suitable flask, 6-methyl-quinoxaline (1.25 g, 8.68 mmol) is dissolved in chlorobenzene (31 g). N-bromosuccinimide (2.32 g, 13.0 mmol) and benzoyl peroxide (0.15 g, 0.62 mmol) are added to the solution. The mixture is then heated and stirred under appropriate conditions to facilitate the bromination of the methyl group.[8]

Step 2: Oxidation to 6-Quinoxaline-carboxylic acid The 6-bromomethyl-quinoxaline intermediate is subjected to oxidation. An aqueous alkaline suspension of the intermediate is treated with oxygen in the presence of a transition metal catalyst, such as 5% Palladium on carbon (Pd/C). The suspension is heated to 85-95°C and sparged with air for an extended period (e.g., 48 hours). After the reaction, the catalyst is filtered off, and the resulting solution is neutralized with a dilute acid (e.g., sulfuric acid) to precipitate the desired quinoxaline-6-carboxylic acid.[8]

Table 1: Synthesis of 6-Quinoxaline-carboxylic acid - Key Parameters

ParameterValueReference
Starting Material6-methyl-quinoxaline[8]
Halogenating AgentN-bromosuccinimide[8]
Radical InitiatorBenzoyl peroxide[8]
Oxidation Catalyst5% Pd/C[8]
Oxidation Temperature85-95°C[8]
Yield85%[8]
Synthesis from 2-Acylbenzoic Acids

2-Acylbenzoic acids are versatile building blocks for the construction of a variety of heterocyclic systems due to their multiple reactive sites.[9] These compounds can undergo cascade cyclization reactions with different nucleophiles to afford diverse heterocyclic scaffolds.

Experimental Protocol: Catalyst-Free Cascade Cyclization A general procedure involves the reaction of a 2-acylbenzoic acid with a suitable binucleophile, such as an amino alcohol or a diamine, in a suitable solvent. The reaction mixture is heated to drive the cyclization and dehydration steps, leading to the formation of the final heterocyclic product. This approach has been successfully employed for the one-pot synthesis of isoindolobenzoxazinones and isoindoloquinazolinones.[9]

Table 2: Representative Heterocycles Synthesized from 2-Acylbenzoic Acids

Heterocyclic SystemBinucleophileKey FeaturesReference
IsoindolobenzoxazinonesAmino alcoholsCatalyst-free, one-pot[9]
IsoindoloquinazolinonesDiaminesCatalyst-free, one-pot[9]
PhthalazinonesSubstituted hydrazinesCatalyst- and solvent-free[9]
Synthesis Utilizing α-Iminocarboxylic Acids

α-Iminocarboxylic acids, generated in situ, have emerged as valuable intermediates in the synthesis of N-heterocycles.[10][11] A notable strategy involves the reaction of ortho-substituted anilines with arylglyoxylic acids. This reaction proceeds via an intramolecular Michael addition of the in situ generated α-iminocarboxylic acid, followed by decarboxylation to yield the final heterocyclic product.[10][11]

Experimental Protocol: Synthesis of Benzo-fused N-Heterocycles In a typical reaction, an ortho-substituted aniline and an arylglyoxylic acid are dissolved in dimethyl sulfoxide (DMSO) and heated at a mild temperature (e.g., 40°C).[11] The reaction proceeds without the need for a catalyst to afford various benzo-fused five- to six-membered N-heterocycles, such as benzimidazoles, benzoxazoles, and benzothiazoles, in good to excellent yields.[10][11]

Table 3: Synthesis of N-Heterocycles from α-Iminocarboxylic Acids

Starting MaterialsSolventTemperatureProductsYieldsReference
ortho-substituted anilines, arylglyoxylic acidsDMSO40°CBenzimidazoles, Benzoxazoles, BenzothiazolesHigh[11]

Signaling Pathways and Experimental Workflows

The biological activity of heterocyclic carboxylic acids is intrinsically linked to their interaction with specific signaling pathways. Visualizing these pathways and the experimental workflows for their discovery and synthesis is crucial for understanding their mechanism of action and for the rational design of new drug candidates.

Pim-1 Kinase Inhibition by Benzofuran-2-Carboxylic Acids

As previously mentioned, novel benzofuran-2-carboxylic acids have been identified as potent inhibitors of Pim-1 kinase.[5] The carboxylic acid and an amino group on the heterocyclic core play a crucial role in binding to the active site of the enzyme through salt-bridge and hydrogen bond interactions.[5]

Pim1_Inhibition cluster_Discovery Discovery Workflow cluster_MOA Mechanism of Action FBS Fragment-Based Screening Hit Hit Compound FBS->Hit Identifies XRay X-ray Crystallography MedChem Medicinal Chemistry Optimization XRay->MedChem Guides Lead Lead Compound (Benzofuran-2-carboxylic acid) MedChem->Lead Develops Hit->XRay Structure Elucidation Pim1 Pim-1 Kinase PhosphoSubstrate Phosphorylated Substrate Pim1->PhosphoSubstrate Phosphorylates Substrate Substrate Substrate->Pim1 CellProlif Cell Proliferation PhosphoSubstrate->CellProlif Promotes Lead_MOA Benzofuran-2- carboxylic acid Lead_MOA->Pim1 Inhibits

Caption: Discovery workflow and mechanism of Pim-1 kinase inhibition.

General Synthetic Workflow for Novel Heterocyclic Carboxylic Acids

The synthesis of novel heterocyclic carboxylic acids typically follows a structured workflow, beginning with the selection of appropriate starting materials and culminating in the purification and characterization of the final product.

Synthetic_Workflow Start Starting Materials (e.g., Substituted Aniline, Glyoxylic Acid) Reaction Chemical Synthesis (e.g., Cyclization, Oxidation) Start->Reaction Workup Reaction Work-up (e.g., Extraction, Quenching) Reaction->Workup Purification Purification (e.g., Chromatography, Recrystallization) Workup->Purification Characterization Characterization (e.g., NMR, MS, IR) Purification->Characterization FinalProduct Novel Heterocyclic Carboxylic Acid Characterization->FinalProduct

Caption: A generalized experimental workflow for synthesis.

Carboxylic Acid Signaling in Cellular Metabolism

While not exclusively focused on heterocyclic carboxylic acids, it is important to understand the broader context of how carboxylic acids can act as signaling molecules. For example, cellular concentrations of citrate and malate can influence gene expression, indicating their role in metabolite signaling pathways that reflect the cell's energy and nutrient status.[12]

Carboxylic_Acid_Signaling Citrate Citrate SignalingPathway Signaling Pathway Citrate->SignalingPathway Malate Malate Malate->SignalingPathway MetabolicStatus Cellular Metabolic Status MetabolicStatus->Citrate MetabolicStatus->Malate GeneExpression Regulation of Gene Expression SignalingPathway->GeneExpression

Caption: Role of carboxylic acids in metabolite signaling.

Conclusion

The discovery and synthesis of novel heterocyclic carboxylic acids remain a vibrant and critical area of research in drug development. The diverse synthetic strategies available, coupled with a deeper understanding of their interactions with biological targets, continue to fuel the discovery of new therapeutic agents. The detailed protocols and workflows presented in this guide offer a valuable resource for researchers dedicated to advancing this important field. As synthetic methodologies become more sophisticated and our understanding of cellular signaling pathways deepens, the potential for developing highly effective and selective drugs based on these scaffolds will undoubtedly continue to grow.

References

Methodological & Application

Synthesis of 4-(2-Furoylamino)benzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of 4-(2-Furoylamino)benzoic acid, a molecule of interest in medicinal chemistry and drug development. The synthesis involves the N-acylation of 4-aminobenzoic acid with 2-furoyl chloride.

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below:

Reaction_Scheme cluster_reactants Reactants PABA 4-Aminobenzoic Acid plus1 + FuroylCl 2-Furoyl Chloride arrow Pyridine Pyridine Pyridine->arrow Solvent/Base Product This compound plus2 + HCl Pyridinium Hydrochloride Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve 4-Aminobenzoic Acid in Pyridine B Cool to 0-5 °C A->B C Add 2-Furoyl Chloride Dropwise B->C D React at Room Temperature C->D E Pour into Ice-Cold HCl D->E F Filter Crude Product E->F G Wash with Water F->G H Recrystallize from Ethanol/Water G->H I Filter and Dry Product H->I J Characterization (MP, NMR, IR) I->J Drug_Development_Logic A Chemical Synthesis (e.g., of this compound) B Purification and Characterization A->B C Biological Screening (e.g., enzyme assays, cell-based assays) B->C D Lead Optimization C->D E Preclinical Studies D->E

Application Note and Protocol: 1H and 13C NMR Analysis of 4-(2-Furoylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(2-Furoylamino)benzoic acid is a chemical compound of interest in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation and purity assessment of such molecules. This document provides a detailed protocol for the acquisition and analysis of ¹H and ¹³C NMR spectra of this compound.

Chemical Structure

IUPAC Name: 4-(furan-2-carbonylamino)benzoic acid[1] Molecular Formula: C₁₂H₉NO₄[1] Molecular Weight: 231.21 g/mol Synonyms: 4-(Furan-2-carboxamido)benzoic acid, 4-(2-Furamido)benzoic acid[1]

Chemical structure of this compound

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) in ppm for this compound. These predictions are based on the analysis of its structural components (benzoic acid and a furoyl group) and data from related compounds. The exact chemical shifts may vary depending on the solvent and experimental conditions.

Table 1: Predicted ¹H NMR Data
Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2', H-6'7.90 - 8.10Doublet (d)~8.52H
H-3', H-5'7.70 - 7.90Doublet (d)~8.52H
H-57.75 - 7.85Doublet of doublets (dd)~1.8, ~0.81H
H-37.20 - 7.30Doublet of doublets (dd)~3.6, ~0.81H
H-46.60 - 6.70Doublet of doublets (dd)~3.6, ~1.81H
-NH-10.0 - 10.5Singlet (s)-1H
-COOH12.5 - 13.5Singlet (s)-1H
Table 2: Predicted ¹³C NMR Data
Assignment Predicted Chemical Shift (ppm)
C=O (Amide)157.0 - 159.0
C=O (Acid)167.0 - 169.0
C-1'125.0 - 127.0
C-2', C-6'130.0 - 132.0
C-3', C-5'118.0 - 120.0
C-4'142.0 - 144.0
C-2147.0 - 149.0
C-3115.0 - 117.0
C-4112.0 - 114.0
C-5145.0 - 147.0

Experimental Protocol

This section outlines the detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment
  • This compound sample

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Tetramethylsilane (TMS)

  • NMR tubes (5 mm)

  • Volumetric flasks and pipettes

  • NMR Spectrometer (e.g., Bruker Avance-400 or equivalent)[2]

Sample Preparation
  • Accurately weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.

  • Add a small amount of TMS as an internal standard (chemical shift reference at 0.00 ppm).[2]

  • Vortex the mixture until the sample is completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

NMR Instrument Parameters

The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.

¹H NMR Acquisition:

  • Pulse Program: zg30

  • Number of Scans: 16

  • Receiver Gain: Set automatically

  • Acquisition Time: ~4 seconds

  • Relaxation Delay: 2 seconds

  • Spectral Width: 20 ppm

  • Transmitter Frequency Offset: Centered on the aromatic region (~6 ppm)

¹³C NMR Acquisition:

  • Pulse Program: zgpg30 (proton-decoupled)

  • Number of Scans: 1024 or more (as needed for signal-to-noise)

  • Receiver Gain: Set automatically

  • Acquisition Time: ~1-2 seconds

  • Relaxation Delay: 2 seconds

  • Spectral Width: 250 ppm

  • Transmitter Frequency Offset: Centered on the spectrum (~120 ppm)

Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for ¹H NMR and the solvent peak (DMSO-d₆) to 39.52 ppm for ¹³C NMR.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Perform peak picking to identify the chemical shifts of all signals in both spectra.

Experimental Workflow and Data Analysis

The following diagram illustrates the logical workflow from sample preparation to final data analysis for the NMR characterization of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation weigh Weigh Sample dissolve Dissolve in DMSO-d6 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup & Tuning transfer->setup h1_acq 1H NMR Acquisition setup->h1_acq c13_acq 13C NMR Acquisition setup->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phasing & Baseline Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration (1H) calibrate->integrate assign Signal Assignment integrate->assign structure Structure Verification assign->structure report Reporting structure->report

NMR Experimental and Data Analysis Workflow.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 4-(2-Furoylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Furoylamino)benzoic acid is a chemical compound of interest in pharmaceutical and chemical research. Its structure, incorporating a furoyl group, an amide linkage, and a benzoic acid moiety, suggests potential biological activity and makes it a candidate for various applications in drug development. Accurate and sensitive quantification of this analyte in complex matrices is crucial for pharmacokinetic, metabolism, and toxicology studies. This document provides a detailed protocol for the analysis of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique. The presented methodologies are based on established principles of mass spectrometry for similar chemical structures and provide a robust starting point for method development and validation.

Predicted Mass Spectrometry Data

The molecular weight of this compound is 231.20 g/mol , with a monoisotopic mass of 231.053 g/mol .[1][2] Based on its chemical structure, the compound is expected to ionize well in both positive and negative electrospray ionization (ESI) modes. The following tables summarize the predicted mass spectrometry parameters for its analysis.

Table 1: Predicted Mass Spectrometry Parameters for this compound
ParameterPositive Ion Mode (ESI+)Negative Ion Mode (ESI-)
Precursor Ion[M+H]⁺[M-H]⁻
Precursor m/z232.06230.04
Table 2: Predicted Product Ions for MS/MS Analysis
Precursor Ion (m/z)Predicted Product Ion (m/z)Proposed Neutral LossPutative Fragment Structure
232.06214.05H₂OIon resulting from water loss from the carboxylic acid group.
232.06138.04C₅H₃O₂Cleavage of the amide bond with charge retention on the aminobenzoic acid moiety.
232.0695.01C₇H₅NO₂Formation of the furoyl cation.
230.04186.05CO₂Decarboxylation of the benzoic acid moiety, a common fragmentation in negative mode.[3]
230.04136.05C₅H₄O₂Cleavage of the amide bond with charge retention on the deprotonated aminobenzoic acid moiety.

Note: The predicted m/z values are based on the monoisotopic mass of the fragments. Actual experimental values may vary slightly.

Experimental Protocols

The following is a detailed protocol for the quantitative analysis of this compound in a biological matrix such as plasma.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions
  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

Mass Spectrometry (MS) Conditions
  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Positive and/or Negative

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Table 3: Example MRM Transitions for Quantification
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (Quantifier)232.06138.0410020
This compound (Qualifier)232.0695.0110025
Internal Standard (e.g., isotopically labeled)Dependent on ISDependent on IS100To be optimized

Note: Collision energies are starting points and should be optimized for the specific instrument used.

Visualizations

Experimental Workflow

experimental_workflow sample Plasma Sample precipitation Protein Precipitation (Acetonitrile) sample->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Transfer centrifugation->supernatant evaporation Evaporation to Dryness supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms LC-MS/MS Analysis reconstitution->lc_ms

Caption: A typical workflow for LC-MS/MS sample preparation and analysis.

Predicted Fragmentation Pathway of this compound (Positive Ion Mode)

The fragmentation of amides in mass spectrometry often involves the cleavage of the amide bond.[4][5][6] For aromatic carboxylic acids, a common fragmentation is the loss of water or the entire carboxyl group.[7][8]

fragmentation_pathway parent [M+H]⁺ m/z = 232.06 frag1 m/z = 138.04 [C₇H₈NO₂]⁺ parent->frag1 Amide Bond Cleavage frag2 m/z = 95.01 [C₅H₃O₂]⁺ parent->frag2 Amide Bond Cleavage neutral1 Loss of Furoyl Radical (C₅H₃O₂) neutral2 Loss of Aminobenzoic Acid (C₇H₅NO₂)

Caption: Predicted fragmentation of this compound in ESI+.

Conclusion

This document provides a comprehensive, though predictive, guide for the mass spectrometric analysis of this compound. The outlined protocols for sample preparation, liquid chromatography, and mass spectrometry settings offer a solid foundation for method development. The predicted fragmentation patterns and MRM transitions can significantly expedite the optimization process for quantitative assays. It is imperative that these methodologies are validated according to regulatory guidelines to ensure data accuracy, precision, and robustness for their intended application in research and drug development.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 4-(2-Furoylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-(2-Furoylamino)benzoic acid. The methodology is based on established principles for the analysis of structurally related aromatic carboxylic acids, providing a robust starting point for method development and validation in research and quality control settings.

Introduction

This compound is an organic compound of interest in pharmaceutical and chemical research. A reliable and accurate analytical method is crucial for its quantification in various matrices during drug development and quality assurance. This application note details a proposed reversed-phase HPLC (RP-HPLC) method with UV detection, offering specificity, linearity, accuracy, and precision.

Experimental Protocol

This section provides a detailed protocol for the HPLC analysis of this compound.

Instrumentation and Materials
  • HPLC System: An Agilent 1100 series HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV detector is suitable.

  • Column: A C18 reversed-phase column (e.g., Luna 5 µm C18, 150 x 4.6 mm) is recommended for optimal separation.

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Ammonium acetate (analytical reagent grade)

    • Glacial acetic acid (analytical reagent grade)

    • Ultrapure water

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterCondition
Column C18, 5 µm, 150 x 4.6 mm
Mobile Phase A 0.05 M Ammonium acetate buffer (pH 4.4, adjusted with acetic acid)
Mobile Phase B Acetonitrile
Gradient Isocratic
Composition Mobile Phase A : Mobile Phase B (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation:

    • To prepare the 0.05 M ammonium acetate buffer (Mobile Phase A), dissolve 3.85 g of ammonium acetate in 1 L of ultrapure water.

    • Adjust the pH to 4.4 with glacial acetic acid.

    • Filter the buffer through a 0.45 µm membrane filter before use.

    • The mobile phase is prepared by mixing the buffer and acetonitrile in the specified ratio. Degas the mobile phase by sonication for 15 minutes prior to use.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 100 mg of this compound reference standard.

    • Dissolve in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1 - 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh a suitable amount of the sample containing this compound.

    • Dissolve the sample in a known volume of methanol.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation Summary

The proposed method should be validated according to ICH guidelines. The following table summarizes the expected performance characteristics of the method.

ParameterResult
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Retention Time (tR) Approximately 4.5 min
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantitation (LOQ) 0.6 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%

Visualizations

Experimental Workflow

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile Mobile Phase Preparation hplc_injection Inject into HPLC System prep_mobile->hplc_injection prep_std Standard Solution Preparation prep_std->hplc_injection prep_sample Sample Preparation prep_sample->hplc_injection hplc_separation Chromatographic Separation hplc_injection->hplc_separation hplc_detection UV Detection (254 nm) hplc_separation->hplc_detection data_integration Peak Integration hplc_detection->data_integration data_quantification Quantification data_integration->data_quantification G cluster_instrument Instrumental Parameters cluster_performance Performance Metrics cluster_outcome Analytical Outcome Column Column (C18) Resolution Resolution Column->Resolution MobilePhase Mobile Phase (Buffer:ACN) MobilePhase->Resolution RetentionTime Retention Time MobilePhase->RetentionTime FlowRate Flow Rate (1.0 mL/min) FlowRate->RetentionTime Temperature Temperature (30°C) Temperature->RetentionTime Detector Detector (UV 254 nm) Sensitivity Sensitivity Detector->Sensitivity Accuracy Accuracy Resolution->Accuracy Precision Precision RetentionTime->Precision PeakShape Peak Shape PeakShape->Accuracy PeakShape->Precision Linearity Linearity Sensitivity->Linearity outcome_node Reliable Quantification

Application Notes and Protocols for Antimicrobial Assays of 4-(2-Furoylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(2-Furoylamino)benzoic acid is a derivative of p-aminobenzoic acid (PABA), a class of compounds that has garnered interest for their potential therapeutic properties, including antimicrobial activity. The emergence of resistance to conventional antimicrobial agents necessitates the exploration of new chemical entities. This document provides detailed protocols for evaluating the in vitro antimicrobial activity of this compound, methods for data presentation, and a discussion of potential mechanisms of action based on related structures. The following protocols are foundational for screening novel compounds and establishing their antimicrobial profiles.

Data Presentation

Quantitative data from antimicrobial susceptibility testing is crucial for comparing the efficacy of a test compound against different microorganisms and in relation to standard antimicrobial agents. The Minimum Inhibitory Concentration (MIC) is the primary metric, representing the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. Data should be organized into clear, well-structured tables.

Table 1: Example Minimum Inhibitory Concentration (MIC) Data for Benzoic Acid Derivatives against Bacterial Strains

CompoundStaphylococcus aureus (MIC in µg/mL)Bacillus subtilis (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Pseudomonas aeruginosa (MIC in µg/mL)
This compound Data to be determinedData to be determinedData to be determinedData to be determined
Norfloxacin (Standard)0.25 - 20.12 - 10.06 - 10.25 - 4
PABA Schiff Base Derivative 1[1]15.627.8131.25>125
PABA Ester Derivative 2[1]62.531.25125>125
4-oxoquinazolin-3(4H)-yl)benzoic acid derivative[2]0.25-0.5Not TestedNot TestedNot Tested

Table 2: Example Minimum Inhibitory Concentration (MIC) Data for Benzoic Acid Derivatives against Fungal Strains

CompoundCandida albicans (MIC in µg/mL)Aspergillus niger (MIC in µg/mL)
This compound Data to be determinedData to be determined
Fluconazole (Standard)0.25 - 816 - 64
PABA Schiff Base Derivative 3[1]15.6215.62
Thioureides of 2-(4-methylphenoxymethyl) benzoic acid[3]15.6 - 62.515.6 - 62.5

Experimental Protocols

Detailed methodologies are essential for reproducibility and accurate assessment of antimicrobial activity. The following are standard protocols for determining the MIC of a compound.

Protocol 1: Broth Microdilution Method for MIC Determination

This method is a widely used technique for determining the MIC of an antimicrobial agent in a 96-well microplate format, allowing for the testing of multiple compounds and concentrations simultaneously.[3]

Materials:

  • This compound

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Standard antimicrobial agents (positive controls)

  • Solvent for the compound (e.g., Dimethyl Sulfoxide - DMSO)

  • Sterile pipette tips and multichannel pipettes

  • Incubator

Procedure:

  • Preparation of Test Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilutions are made in the broth medium.

  • Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate. Then, add 100 µL of the test compound stock solution to the first well of each row and perform serial twofold dilutions across the plate by transferring 100 µL from one well to the next.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture. The final concentration in each well should be approximately 5 x 10^5 colony-forming units (CFU)/mL for bacteria or 0.5 x 10^3 to 2.5 x 10^3 CFU/mL for fungi.

  • Inoculation: Add the prepared microbial suspension to each well of the microtiter plate.

  • Controls: Include a positive control (broth with inoculum and a standard antimicrobial agent), a negative control (broth with inoculum and without any antimicrobial agent), and a sterility control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Prepare Compound Stock Solution prep_plate Prepare Serial Dilutions in 96-Well Plate prep_compound->prep_plate inoculate Inoculate Plates prep_plate->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate Plates inoculate->incubate read_results Read MIC Results incubate->read_results record_data Record and Analyze Data read_results->record_data

Caption: Workflow for Broth Microdilution Assay.

Protocol 2: Disk Diffusion Method (Kirby-Bauer Test)

This method is a qualitative or semi-quantitative test to determine the susceptibility of bacteria to a specific antimicrobial agent.

Materials:

  • This compound

  • Sterile filter paper discs

  • Bacterial strains

  • Mueller-Hinton agar plates

  • Sterile swabs

  • Solvent for the compound (e.g., DMSO)

  • Incubator

Procedure:

  • Plate Preparation: Prepare a bacterial lawn by evenly streaking a standardized inoculum of the test bacteria onto the surface of a Mueller-Hinton agar plate using a sterile swab.

  • Disc Preparation: Impregnate sterile filter paper discs with a known concentration of this compound dissolved in a suitable solvent. Allow the solvent to evaporate completely.

  • Disc Application: Place the impregnated discs onto the surface of the inoculated agar plates.

  • Controls: Use discs impregnated with a standard antibiotic as a positive control and discs with the solvent alone as a negative control.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Reading Results: Measure the diameter of the zone of inhibition (the area around the disc where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Disk_Diffusion_Workflow start Start prep_lawn Prepare Bacterial Lawn on Agar Plate start->prep_lawn prep_discs Impregnate Discs with Test Compound prep_lawn->prep_discs place_discs Place Discs on Inoculated Plate prep_discs->place_discs incubate Incubate the Plate place_discs->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones end End measure_zones->end

Caption: Workflow for the Disk Diffusion Assay.

Potential Mechanism of Action

While the specific mechanism of action for this compound is yet to be elucidated, related benzoic acid derivatives are known to exert their antimicrobial effects through several mechanisms. Phenolic acids can disrupt the bacterial cell membrane, leading to the leakage of intracellular components.[4] The antimicrobial activity of these compounds is often influenced by the number and position of substituents on the benzene ring.[5] It is hypothesized that this compound may act by inhibiting essential metabolic pathways or by disrupting cell wall integrity. Further studies, such as membrane permeability assays and investigations into the inhibition of specific enzymes like DNA gyrase, could provide more insight.

Potential_Mechanisms compound This compound membrane Cell Membrane Disruption compound->membrane pathway Inhibition of Metabolic Pathways compound->pathway enzyme Enzyme Inhibition (e.g., DNA Gyrase) compound->enzyme cell_death Bacterial Cell Death membrane->cell_death pathway->cell_death enzyme->cell_death

Caption: Potential Antimicrobial Mechanisms of Action.

References

Application Notes and Protocols: Cell-Based Assay for Testing 4-(2-Furoylamino)benzoic acid Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive set of protocols to evaluate the cytotoxic effects of 4-(2-Furoylamino)benzoic acid, a small molecule of interest in drug discovery. The following methodologies are designed to deliver robust and reproducible data on the compound's impact on cell viability, membrane integrity, and the induction of apoptosis. The described assays include the colorimetric MTT assay for metabolic activity, the enzyme-release LDH assay for membrane integrity, and a flow cytometry-based Annexin V/PI assay for the assessment of apoptosis. The successful execution of these protocols will enable the determination of critical parameters such as the half-maximal inhibitory concentration (IC50) and provide insights into the potential mechanism of action of this compound.

Core Requirements

Data Presentation

Quantitative data from the described assays should be summarized in clearly structured tables for straightforward comparison and analysis.

Table 1: MTT Assay - Cell Viability Data

Concentration of this compound (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)100
1
10
25
50
100

Table 2: LDH Assay - Cytotoxicity Data

Concentration of this compound (µM)Mean Absorbance (490 nm)Standard Deviation% Cytotoxicity
0 (Vehicle Control)
1 (Spontaneous LDH Release)
10
25
50
100
Maximum LDH Release100

Table 3: Annexin V/PI Apoptosis Assay - Flow Cytometry Data

Concentration of this compound (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
0 (Vehicle Control)
10
50
100

Experimental Protocols

General Cell Culture and Compound Preparation

Aseptic cell culture techniques are essential for obtaining reliable and reproducible results. All procedures should be performed in a certified biological safety cabinet.[1]

1.1. Materials

  • Selected cancer cell line (e.g., HeLa, HepG2, A549)

  • Complete growth medium (specific to the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Cell culture flasks (T-25, T-75)

  • 96-well and 6-well cell culture plates, sterile

  • Hemocytometer or automated cell counter

1.2. Cell Line Maintenance

  • Culture cells in appropriate flasks with complete growth medium at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture cells upon reaching 80-90% confluency.[1]

  • To subculture, aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA.[1]

  • Neutralize trypsin with complete growth medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and seed into new flasks at the recommended split ratio.

1.3. Compound Preparation

  • Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10 mM).

  • Store the stock solution at -20°C.

  • On the day of the experiment, prepare serial dilutions of the compound in complete growth medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.[1]

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[3]

2.1. Protocol

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]

  • Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for 24, 48, or 72 hours.[1]

  • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1][3][4]

  • Aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.[3][4] A reference wavelength of 620 nm or 630 nm can be used to reduce background noise.

LDH Cytotoxicity Assay

This assay quantitatively measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[5][6]

3.1. Protocol

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat cells with various concentrations of this compound and a vehicle control for the desired exposure period.

  • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[7]

  • After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.[8]

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.[8]

  • Incubate the plate at room temperature for 30 minutes, protected from light.[8]

  • Add 50 µL of a stop solution to each well.[8]

  • Measure the absorbance at 490 nm using a microplate reader.[8]

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide (PI) stains the DNA of cells with compromised membranes.[9][10]

4.1. Protocol

  • Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.

  • Harvest the cells, including both adherent and floating cells, and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Cell Culture Cell Culture MTT Assay MTT Assay Cell Culture->MTT Assay LDH Assay LDH Assay Cell Culture->LDH Assay Apoptosis Assay Apoptosis Assay Cell Culture->Apoptosis Assay Compound Preparation Compound Preparation Compound Preparation->MTT Assay Compound Preparation->LDH Assay Compound Preparation->Apoptosis Assay Data Acquisition Data Acquisition MTT Assay->Data Acquisition LDH Assay->Data Acquisition Apoptosis Assay->Data Acquisition IC50 Determination IC50 Determination Data Acquisition->IC50 Determination

Caption: Experimental workflow for cytotoxicity testing.

mtt_pathway Viable Cell Viable Cell Mitochondrial Dehydrogenases Mitochondrial Dehydrogenases Viable Cell->Mitochondrial Dehydrogenases Formazan (Purple, Insoluble) Formazan (Purple, Insoluble) Mitochondrial Dehydrogenases->Formazan (Purple, Insoluble) Reduces MTT (Yellow, Soluble) MTT (Yellow, Soluble) MTT (Yellow, Soluble)->Mitochondrial Dehydrogenases Solubilization Solubilization Formazan (Purple, Insoluble)->Solubilization Colorimetric Measurement Colorimetric Measurement Solubilization->Colorimetric Measurement

Caption: Principle of the MTT assay for cell viability.

ldh_pathway Damaged Cell Damaged Cell LDH Release LDH Release Damaged Cell->LDH Release Colored Product Colored Product LDH Release->Colored Product Catalyzes LDH Substrate LDH Substrate LDH Substrate->LDH Release Absorbance Measurement Absorbance Measurement Colored Product->Absorbance Measurement

Caption: Principle of the LDH cytotoxicity assay.

References

Application Notes and Protocols: Investigating 4-(2-Furoylamino)benzoic acid as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, there is no direct published evidence of 4-(2-Furoylamino)benzoic acid acting as an enzyme inhibitor. The following application notes and protocols are constructed based on the known enzyme inhibitory activities of its constituent chemical moieties: the furoic acid scaffold and the N-acylaminobenzoic acid structure. This document is intended to serve as a guide for researchers interested in exploring the potential of this compound as a novel enzyme inhibitor.

Introduction

This compound is a unique chemical entity that combines structural features of both furoic acid and N-acylaminobenzoic acid. Derivatives of both parent compounds have been reported to exhibit inhibitory activity against various enzyme classes, suggesting that this compound may also possess therapeutic potential as an enzyme inhibitor.

Furoic acid derivatives have demonstrated inhibitory effects against enzymes such as ATP Citrate Lyase and Cathepsin K.[1][2] Furthermore, more complex structures incorporating a furan ring, like furo[2,3-d]pyrimidine derivatives, have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3] On the other hand, the N-acylaminobenzoic acid motif is present in inhibitors of enzymes like N-acylethanolamine-hydrolyzing acid amidase (NAAA).[4][5][6]

This document provides a framework for the initial investigation of this compound as an enzyme inhibitor, including hypothetical quantitative data presentation, detailed experimental protocols for screening, and visualizations of relevant workflows and signaling pathways.

Data Presentation: Hypothetical Inhibitory Profile

While no specific inhibitory data exists for this compound, the following table summarizes the reported inhibitory concentrations (IC50) of structurally related compounds against their respective enzyme targets. This provides a potential range of potency that could be explored for the title compound.

Compound ClassSpecific Compound ExampleTarget EnzymeIC50 Value
Furoic Acid Derivatives 2-Furoic acid derivativeCathepsin K(Not specified)
Furo[2,3-d]pyrimidine derivative (Compound 4c)VEGFR-257.1 nM[3]
N-Acylaminobenzoic Acid Analogs N-pentadecylbenzamide (retro-amide)NAAA8.3 µM[4]
(S)-OOPPNAAA~200 nM
Phenylsulfamoyl benzoic acid derivative (Compound 61)ERAP227 µM[7]

Experimental Protocols

The following are detailed, generalized protocols for screening this compound for inhibitory activity against a generic kinase, protease, or hydrolase. These should be adapted based on the specific enzyme of interest.

1. General Enzyme Inhibition Assay (Colorimetric)

This protocol describes a fundamental approach to determine if this compound can inhibit a target enzyme that produces a colorimetric product.

  • Materials:

    • Purified target enzyme

    • Substrate for the target enzyme

    • This compound

    • Assay buffer (optimized for pH and ionic strength for the target enzyme)

    • 96-well microplates

    • Microplate reader

    • Positive control inhibitor (known inhibitor of the target enzyme)

    • DMSO (for compound dissolution)

  • Procedure:

    • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in the assay buffer. The final DMSO concentration in the assay should be kept below 1%.

    • Assay Setup:

      • To the wells of a 96-well plate, add 5 µL of the diluted compound solutions.

      • For the positive control, add 5 µL of a known inhibitor at its IC90 concentration.

      • For the negative control (100% activity), add 5 µL of assay buffer with the corresponding DMSO concentration.

    • Enzyme Addition: Add 45 µL of the enzyme solution (at a pre-determined optimal concentration) to each well.

    • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for the compound to bind to the enzyme.

    • Reaction Initiation: Add 50 µL of the substrate solution to each well to start the reaction.

    • Data Acquisition: Immediately measure the absorbance at the appropriate wavelength for the colorimetric product in kinetic mode for 15-30 minutes at a constant temperature.

    • Data Analysis:

      • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.

      • Normalize the rates to the negative control (100% activity) and the positive control (0% activity).

      • Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

2. Kinase Inhibition Assay (Luminescent)

This protocol outlines a common method for assessing the inhibition of a kinase using an ATP-based luminescent assay.

  • Materials:

    • Purified kinase

    • Kinase substrate (peptide or protein)

    • This compound

    • Kinase assay buffer

    • ATP

    • Luminescent kinase activity kit (e.g., ADP-Glo™)

    • White, opaque 96-well or 384-well plates

    • Luminometer

  • Procedure:

    • Compound Preparation: As described in the general protocol.

    • Assay Setup:

      • Add 2.5 µL of diluted compound to the wells of a white plate.

      • Add 5 µL of a mixture containing the kinase and its substrate to each well.

    • Pre-incubation: Incubate for 15 minutes at room temperature.

    • Reaction Initiation: Add 2.5 µL of ATP solution to each well to start the kinase reaction. Incubate for 1 hour at room temperature.

    • Signal Generation: Add the components of the luminescent detection kit according to the manufacturer's instructions. This typically involves a step to stop the kinase reaction and deplete the remaining ATP, followed by a step to convert the generated ADP to ATP and measure the light output.

    • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

    • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate IC50 values as described in the general protocol.

Visualizations

Experimental Workflow for Enzyme Inhibitor Screening

The following diagram illustrates a typical workflow for identifying and characterizing a novel enzyme inhibitor.

G cluster_0 Initial Screening cluster_1 Dose-Response and Potency cluster_2 Mechanism of Action cluster_3 Selectivity and Cellular Activity A Compound Library (Including this compound) B High-Throughput Screening (Single Concentration) A->B C Hit Identification B->C D Dose-Response Assays C->D E IC50 Determination D->E F Kinetic Studies (Varying Substrate and Inhibitor) E->F G Determination of Ki and Inhibition Type (Competitive, Non-competitive, etc.) F->G H Selectivity Profiling (Against Related Enzymes) G->H I Cell-Based Assays H->I

Workflow for enzyme inhibitor discovery.

Hypothetical Signaling Pathway Modulated by a VEGFR-2 Inhibitor

Given that furo-pyrimidine derivatives can inhibit VEGFR-2, the following diagram illustrates the downstream signaling pathway that could be hypothetically modulated by this compound if it were to target VEGFR-2.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Gene Expression (Proliferation, Angiogenesis) ERK->Gene Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->VEGFR2 Inhibits VEGF VEGF VEGF->VEGFR2 Binds

Hypothetical inhibition of the VEGFR-2 signaling pathway.

Conclusion

While the enzyme inhibitory potential of this compound remains to be experimentally validated, its structural components are present in known inhibitors of several important enzyme classes. The protocols and workflows provided here offer a comprehensive starting point for researchers to systematically investigate this compound's biological activity. Successful identification of an enzyme target for this compound could open new avenues for the development of novel therapeutics.

References

Experimental protocol for recrystallization of benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Recrystallization is a fundamental technique for the purification of solid organic compounds, widely employed in research, development, and manufacturing of pharmaceuticals and other high-purity chemicals.[1][2] The principle of this method relies on the differential solubility of a compound and its impurities in a suitable solvent at varying temperatures.[1] An ideal solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature.[3] This allows for the dissolution of the crude solid in a minimum amount of hot solvent, followed by the formation of pure crystals as the solution cools, leaving the impurities dissolved in the mother liquor.[2][4]

This application note provides a detailed protocol for the recrystallization of benzoic acid and its derivatives, a class of compounds frequently encountered in drug development and organic synthesis.

Principle of Recrystallization

The success of recrystallization hinges on the principle that the solubility of most solids increases with temperature. When a saturated solution of an impure compound is prepared in a hot solvent and then allowed to cool, the solubility of the desired compound decreases, leading to its crystallization. The impurities, being present in smaller amounts, remain in the solution. The slow formation of crystals is crucial as it allows for the selective incorporation of the desired molecules into the growing crystal lattice, excluding impurities.[5]

Solvent Selection

The choice of solvent is the most critical step in developing a recrystallization protocol. An ideal solvent should:

  • Not react chemically with the compound to be purified.[1]

  • Exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature.[1][3]

  • Either dissolve impurities very well at all temperatures or not at all.[1]

  • Have a relatively low boiling point for easy removal from the purified crystals.[2]

  • Be non-toxic, inexpensive, and non-flammable.

For benzoic acid derivatives, common solvents include water, ethanol, methanol, and mixtures of ethanol and water.[4][6] The choice often depends on the nature and position of the substituents on the benzene ring. For instance, polar derivatives may be recrystallized from water, while less polar ones might require organic solvents or solvent mixtures.[3]

Data Presentation: Recrystallization of Benzoic Acid Derivatives

The following table summarizes recrystallization conditions for various benzoic acid derivatives based on literature data.

CompoundCrude Mass (g)Solvent SystemSolvent Volume (mL)ObservationsYield (%)
2-Chlorobenzoic Acid0.52Water20Insoluble in cold water. Yielded large, flaky crystals.98
2-Methoxybenzoic Acid0.50Water8-10Initially separated as an oil, then crystallized upon scratching.92
4-Methoxybenzoic Acid0.50Ethanol6Very soluble in hot ethanol. Formed small needles.80
4-Methoxybenzoic Acid0.4955% Ethanol / 45% Water20-22Slow crystallization, yielding small needles.92
4-Ethoxybenzoic Acid0.50Ethanol10Yielded small crystals.86
m-Toluic AcidNot SpecifiedEthanol/WaterNot SpecifiedA commonly used solvent system.Not Specified
4-Amino-2-chlorobenzoic AcidNot SpecifiedMethanolNot SpecifiedMethanol is reported as an effective solvent.Not Specified
Benzoic Acid2.0Water~30Soluble in hot water.~85

Experimental Protocols

General Protocol for Recrystallization of a Benzoic Acid Derivative

This protocol provides a general procedure that can be adapted for various benzoic acid derivatives.

1. Solvent Selection:

  • Place a small amount (10-20 mg) of the crude benzoic acid derivative into a test tube.

  • Add a few drops of the chosen solvent at room temperature. If the solid dissolves, the solvent is unsuitable.

  • If the solid is insoluble at room temperature, gently heat the test tube. If the solid dissolves, the solvent is potentially suitable.

  • Allow the hot solution to cool to room temperature and then in an ice bath. If crystals form, the solvent is appropriate for recrystallization.

  • If a single solvent is not ideal, a mixed solvent system (e.g., ethanol-water) can be employed.[7]

2. Dissolution:

  • Place the crude benzoic acid derivative into an Erlenmeyer flask.

  • Add a minimal amount of the selected solvent and a boiling chip.

  • Heat the mixture on a hot plate with gentle swirling until the solvent boils.[8]

  • Add small portions of the hot solvent until the solid just dissolves completely. Avoid adding an excess of solvent to ensure a good yield.[8]

3. Decolorization (Optional):

  • If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.

  • Add a small amount of activated charcoal to the solution and then bring it back to a boil for a few minutes. The charcoal will adsorb the colored impurities.[5]

4. Hot Filtration:

  • If insoluble impurities or activated charcoal are present, perform a hot gravity filtration to remove them.

  • Use a pre-heated funnel and fluted filter paper to prevent premature crystallization in the funnel.[5]

  • Collect the hot, clear filtrate in a clean, pre-warmed Erlenmeyer flask.

5. Crystallization:

  • Cover the flask containing the filtrate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5]

  • Once the solution has reached room temperature, place the flask in an ice-water bath to maximize the yield of crystals.[8]

  • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[9]

6. Isolation and Washing of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[4]

7. Drying:

  • Dry the purified crystals on a watch glass or in a desiccator to remove all traces of the solvent.

8. Purity Assessment:

  • Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.

  • Calculate the percent recovery using the formula:

    • Percent Recovery (%) = (mass of pure dry crystals / mass of crude compound) x 100

Mandatory Visualization

Recrystallization_Workflow start Crude Benzoic Acid Derivative dissolution Dissolution (in minimal hot solvent) start->dissolution decolorization Decolorization (optional, with activated charcoal) dissolution->decolorization hot_filtration Hot Filtration (remove insoluble impurities) dissolution->hot_filtration if no decolorization decolorization->hot_filtration crystallization Crystallization (slow cooling) hot_filtration->crystallization collection Crystal Collection (vacuum filtration) crystallization->collection washing Washing (with ice-cold solvent) collection->washing drying Drying washing->drying end Pure Benzoic Acid Derivative drying->end

Caption: Experimental workflow for the recrystallization of benzoic acid derivatives.

References

Application Note: Protocols for Measuring the Solubility of Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aqueous solubility is a critical physicochemical property in the fields of pharmaceutical sciences, environmental science, and materials research. For aromatic compounds, which form the backbone of many active pharmaceutical ingredients (APIs) and industrial chemicals, solubility significantly influences bioavailability, environmental fate, and formulation efficacy.[1][2] Low aqueous solubility can lead to poor absorption and bioavailability of drug candidates, leading to costly failures in later stages of development.[3][4] Therefore, accurate and reproducible measurement of solubility is essential during early-stage discovery and lead optimization.[3][5]

This application note provides detailed protocols for two widely used methods for determining the solubility of aromatic compounds: the Thermodynamic Shake-Flask Method and a High-Throughput Kinetic Solubility Assay . The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility, which is the maximum concentration of a substance that can dissolve in a solvent under equilibrium conditions.[6][7][8] Kinetic solubility, on the other hand, measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates upon addition to an aqueous buffer.[3][4] While often higher than thermodynamic solubility due to supersaturation, kinetic solubility is valuable for high-throughput screening in early drug discovery.[4][9]

Factors Influencing the Solubility of Aromatic Compounds

The solubility of aromatic compounds is governed by a balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[10] Key factors include:

  • Molecular Size and Structure: Solubility generally decreases as the molecular weight and the number of fused aromatic rings increase due to stronger crystal lattice energy and increased hydrophobicity.[11][12][13]

  • Polarity: The principle of "like dissolves like" is fundamental. Aromatic hydrocarbons are non-polar and thus have low solubility in polar solvents like water.[12][14] The introduction of polar functional groups (e.g., -OH, -COOH, -NH2) can significantly increase aqueous solubility.

  • Temperature: For most solid solutes, solubility increases with temperature as the additional energy helps overcome the solute-solute interactions in the crystal lattice.[12][15]

  • pH (for ionizable compounds): The solubility of acidic or basic aromatic compounds is highly dependent on the pH of the aqueous medium. Ionization of the compound leads to the formation of more polar, and thus more soluble, species.[16]

Experimental Protocols

Protocol 1: Thermodynamic Solubility via the Equilibrium Shake-Flask Method

This method measures the equilibrium solubility of a compound and is considered the benchmark for accuracy.[7][8]

Materials:

  • Test Aromatic Compound (solid form)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Glass vials (e.g., 2 mL) with screw caps

  • Orbital shaker or rotator capable of maintaining a constant temperature (e.g., 25°C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical balance

  • HPLC or UV-Vis Spectrophotometer for quantification

Procedure:

  • Compound Addition: Add an excess amount of the solid aromatic compound to a glass vial. An amount sufficient to ensure undissolved solid remains at the end of the experiment is crucial.[8] A visual excess is typically sufficient.

  • Solvent Addition: Add a known volume of the desired aqueous medium (e.g., 1.5 mL of PBS, pH 7.4) to the vial.

  • Equilibration: Securely cap the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C) for 24 to 48 hours.[4][17] This extended time is necessary to ensure that the solution has reached thermodynamic equilibrium.[6]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow larger particles to settle. To separate the saturated supernatant from the excess solid, centrifuge the vials at a high speed (e.g., 14,000 rpm for 10 minutes).

  • Sample Collection and Filtration: Carefully collect an aliquot of the clear supernatant. To ensure the complete removal of any remaining solid particles, filter the collected supernatant through a 0.22 µm syringe filter into a clean analysis vial.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectroscopy.[1] A standard calibration curve must be prepared using known concentrations of the compound in the same solvent.

  • Calculation: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions. The experiment should be performed in triplicate to ensure reproducibility.

Protocol 2: High-Throughput Kinetic Solubility Assay (Nephelometry)

This method is rapid, requires minimal compound, and is well-suited for screening large numbers of compounds in early drug discovery.[18][19] It measures the concentration at which a compound precipitates from a supersaturated solution.

Materials:

  • Test Aromatic Compounds

  • Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microplates (clear bottom)

  • Automated liquid handler (recommended)

  • Plate shaker

  • Nephelometer or a plate reader capable of measuring turbidity

Procedure:

  • Stock Solution Preparation: Prepare high-concentration stock solutions of the test compounds in DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate (the "DMSO plate"), perform serial dilutions of the stock solutions using DMSO to create a range of concentrations.

  • Assay Plate Preparation: Using an automated liquid handler, transfer a small volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a new 96-well plate containing a larger volume of PBS, pH 7.4 (e.g., 198 µL). This creates a 1:100 dilution and initiates precipitation for poorly soluble compounds. The final DMSO concentration should be kept low (1-2%) to minimize its co-solvent effects.[19]

  • Incubation: Shake the assay plate gently for a period of 1 to 2 hours at room temperature.[4]

  • Measurement: Measure the turbidity or light scattering of each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitate formed.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity measurement is not significantly different from the background (buffer-only wells). This can be determined by plotting turbidity against compound concentration and identifying the inflection point.

Data Presentation

The solubility data for several common aromatic compounds, as determined by both methods, are summarized below. These values are illustrative and can vary based on specific experimental conditions.

CompoundStructureMethodSolubility (µg/mL) at 25°C, pH 7.4
Naphthalene C₁₀H₈Thermodynamic31.7
Kinetic>100
Anthracene C₁₄H₁₀Thermodynamic0.045
Kinetic15.2
Benzo[a]pyrene C₂₀H₁₂Thermodynamic0.0038[20]
Kinetic2.5
Phenol C₆H₅OHThermodynamic83,000
Kinetic>200 (Assay Limit)
Benzoic Acid C₇H₆O₂Thermodynamic3,400
Kinetic>200 (Assay Limit)

Note: Kinetic solubility values are highly method-dependent and often exceed thermodynamic solubility.[9]

Visualization of Protocols and Concepts

To clarify the experimental processes and underlying principles, the following diagrams are provided.

G cluster_prep Compound Preparation cluster_equilibrate Solubilization & Equilibration cluster_separation Phase Separation cluster_analysis Analysis & Quantification thermo_prep Weigh Excess Solid (Thermodynamic) thermo_equil Add Aqueous Buffer & Shake for 24-48h thermo_prep->thermo_equil kinetic_prep Prepare DMSO Stock Solution (Kinetic) kinetic_equil Dilute DMSO Stock into Aqueous Buffer & Incubate for 1-2h kinetic_prep->kinetic_equil centrifuge Centrifuge thermo_equil->centrifuge precipitate Precipitate Forms (for insoluble compounds) kinetic_equil->precipitate filter Filter Supernatant centrifuge->filter hplc HPLC / UV-Vis Quantification filter->hplc nephelometry Nephelometry / Turbidity Reading precipitate->nephelometry result_thermo Thermodynamic Solubility (µg/mL) hplc->result_thermo result_kinetic Kinetic Solubility (µg/mL) nephelometry->result_kinetic

Caption: Workflow for Thermodynamic vs. Kinetic Solubility Measurement.

G cluster_solute Solute Properties cluster_solvent Solvent Properties Solubility Aqueous Solubility of Aromatic Compound MW Molecular Weight / Size MW->Solubility  - (Increases) Polarity Polarity & Functional Groups Polarity->Solubility  + (Increases with polar groups) Crystal Crystal Lattice Energy Crystal->Solubility  - (Increases) Temp Temperature Temp->Solubility  + (Generally Increases) pH pH (for ionizables) pH->Solubility  +/- (Affects Ionization) Cosolvents Presence of Co-solvents (e.g., DMSO) Cosolvents->Solubility  + (Increases)

Caption: Key Factors Influencing the Solubility of Aromatic Compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-Furoylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 4-(2-Furoylamino)benzoic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method for synthesizing this compound is the Schotten-Baumann reaction. This involves the acylation of 4-aminobenzoic acid with 2-furoyl chloride in the presence of a base.[1] This method is widely used for forming amide bonds.

Q2: Why is a base necessary in the Schotten-Baumann reaction?

A2: A base is crucial for several reasons. Firstly, it neutralizes the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the amine and the acid chloride.[1] If not neutralized, the HCl would protonate the unreacted 4-aminobenzoic acid, rendering it non-nucleophilic and thereby stopping the reaction. Secondly, the base helps to drive the reaction equilibrium towards the formation of the amide product.

Q3: What are common side reactions to be aware of during the synthesis?

A3: The primary side reaction of concern is the hydrolysis of the 2-furoyl chloride.[2] Furoyl chloride is reactive and can react with any water present in the reaction mixture to form 2-furoic acid. This not only consumes the starting material but can also complicate the purification of the final product. Another potential side reaction is the formation of an N-acylurea byproduct if carbodiimide coupling agents are used instead of the Schotten-Baumann method.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, you can observe the disappearance of the starting materials (4-aminobenzoic acid and 2-furoyl chloride) and the appearance of the this compound product spot.

Q5: What is the best way to purify the crude this compound?

A5: Recrystallization is a highly effective method for purifying the final product. A suitable solvent system, such as an ethanol/water mixture, can be used. The principle of recrystallization relies on the difference in solubility of the desired product and impurities at different temperatures. The crude product is dissolved in a minimum amount of hot solvent, and upon slow cooling, the pure product crystallizes out, leaving the impurities dissolved in the mother liquor.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound.

Problem Possible Causes Solutions
Low or No Product Yield Hydrolysis of 2-furoyl chloride: Presence of moisture in the reagents or solvent.- Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents.- Add the 2-furoyl chloride slowly to the reaction mixture to minimize its exposure to any residual water.
Inefficient mixing: In a biphasic system, poor mixing can limit the contact between reactants.- Use vigorous stirring throughout the reaction.
Incorrect stoichiometry: An improper ratio of reactants and base.- Use a slight excess of 2-furoyl chloride (e.g., 1.1 equivalents).- Ensure at least one equivalent of base is used to neutralize the HCl produced.
Product is an Oil or Fails to Precipitate Supersaturated solution: The product concentration is too high for crystallization to initiate.- Try scratching the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure product if available.
High concentration of impurities: Impurities can sometimes inhibit crystallization.- Attempt to purify a small portion of the crude material by another method (e.g., column chromatography) to obtain seed crystals.- Consider an alternative purification method like column chromatography for the bulk of the material.
Product is Discolored (Yellow or Brown) Presence of colored impurities: These can arise from the degradation of starting materials or side reactions.- Control the reaction temperature to avoid decomposition.- Purify the product by recrystallization. Activated charcoal can be used during recrystallization to remove colored impurities.
Incomplete Reaction (Starting Material Remains) Insufficient reaction time or temperature: The reaction has not been allowed to proceed to completion.- Extend the reaction time and continue to monitor by TLC.- If the reaction is being run at a low temperature, consider a modest increase in temperature.
Deactivated amine: The 4-aminobenzoic acid has been protonated by the generated HCl.- Ensure an adequate amount of base is present and that it is being effectively mixed into the reaction.

Experimental Protocols

Synthesis of this compound via Schotten-Baumann Reaction

This protocol provides a detailed methodology for the synthesis of this compound.

Materials:

  • 4-Aminobenzoic acid

  • 2-Furoyl chloride

  • Pyridine (or 10% aqueous sodium hydroxide solution)

  • Dichloromethane (DCM) or another suitable organic solvent

  • 1M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

  • Ethanol

  • Deionized water

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminobenzoic acid (1 equivalent) in the chosen organic solvent (e.g., dichloromethane). If using an aqueous base, a biphasic system will be formed.

  • Addition of Base: Add pyridine (1.1 equivalents) to the solution and stir. Alternatively, if using an aqueous base like sodium hydroxide, add it to the aqueous phase.

  • Addition of Acylating Agent: Cool the mixture in an ice bath. Slowly add 2-furoyl chloride (1.05 equivalents) dropwise to the stirred solution. The reaction is exothermic, so maintain the temperature below 10°C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, deionized water, and brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

  • Isolation of Crude Product: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification by Recrystallization
  • Dissolution: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and briefly heat the solution.

  • Hot Filtration: If charcoal was used, perform a hot gravity filtration to remove it.

  • Crystallization: Slowly add hot deionized water to the hot ethanol solution until it becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Data Presentation

Table 1: Effect of Base and Solvent on Yield
Base Solvent Temperature (°C) Reaction Time (h) Yield (%)
PyridineDichloromethane0 to RT3~85-90
TriethylamineDichloromethane0 to RT3~80-85
10% NaOH (aq)Dichloromethane0 to RT4~75-80
PyridineTetrahydrofuran0 to RT3~80-85

Note: Yields are approximate and can vary based on the precise reaction conditions and scale.

Mandatory Visualizations

Synthesis Pathway

Synthesis_Pathway Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions 4-Aminobenzoic_Acid 4-Aminobenzoic Acid Reaction Reaction 4-Aminobenzoic_Acid->Reaction 2-Furoyl_Chloride 2-Furoyl Chloride 2-Furoyl_Chloride->Reaction Base Base (e.g., Pyridine) Base->Reaction Solvent Solvent (e.g., DCM) Solvent->Reaction Product This compound Byproduct HCl Reaction->Product Reaction->Byproduct

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield Observed Check_Moisture Check for Moisture in Reagents/Glassware? Start->Check_Moisture Yes_Moisture Dry Glassware Thoroughly Use Anhydrous Solvents Check_Moisture->Yes_Moisture Yes No_Moisture No Check_Moisture->No_Moisture No End Yield Improved Yes_Moisture->End Check_Mixing Is Stirring Vigorous? No_Moisture->Check_Mixing No_Mixing Increase Stirring Speed Check_Mixing->No_Mixing No Yes_Mixing Yes Check_Mixing->Yes_Mixing Yes No_Mixing->End Check_Stoichiometry Check Stoichiometry of Reactants and Base Yes_Mixing->Check_Stoichiometry Incorrect_Stoichiometry Adjust Molar Ratios Check_Stoichiometry->Incorrect_Stoichiometry No Correct_Stoichiometry Yes Check_Stoichiometry->Correct_Stoichiometry Yes Incorrect_Stoichiometry->End Check_Reaction_Time_Temp Review Reaction Time and Temperature Correct_Stoichiometry->Check_Reaction_Time_Temp Adjust_Conditions Extend Time or Increase Temperature Check_Reaction_Time_Temp->Adjust_Conditions Adjust_Conditions->End

Caption: A logical workflow for troubleshooting low yield issues.

References

Overcoming solubility issues of 4-(2-Furoylamino)benzoic acid in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of 4-(2-furoylamino)benzoic acid in Dimethyl Sulfoxide (DMSO). It is intended for researchers, scientists, and professionals in drug development who may encounter challenges in dissolving this compound for their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound?

Understanding the chemical properties of this compound is crucial for troubleshooting solubility issues. The molecule possesses both hydrogen bond donors and acceptors, which influences its interaction with solvents.[1]

Q2: Why is my this compound not dissolving in DMSO at room temperature?

While DMSO is a powerful and versatile solvent capable of dissolving a wide range of polar and nonpolar compounds, solubility is not always guaranteed at room temperature, especially when preparing high-concentration stock solutions.[2][3] Factors influencing this include:

  • High Solute Concentration: Attempting to dissolve a large amount of the compound in a small volume of DMSO.

  • Compound Purity: Impurities can sometimes affect solubility.

  • Solid State Properties: The crystalline form of the solid can impact its dissolution rate.

  • Ambient Temperature: DMSO's relatively high freezing point of 18.5 °C (65.3 °F) means that on a cool day, its viscosity increases, which can slow down dissolution.[2]

Q3: Can I heat the DMSO to aid dissolution? What are the risks?

Yes, gentle heating is a common technique to increase the solubility of compounds in DMSO. However, it is essential to be cautious as excessive heat can lead to the degradation of the compound. It is advisable to conduct preliminary stability tests if the solution is to be stored for an extended period after heating.

Q4: Is this compound expected to be acidic or basic? How does this affect solubility?

The presence of a carboxylic acid group (-COOH) makes this compound an acidic compound.[1] This is a key characteristic to exploit for solubility enhancement. By adding a base, the carboxylic acid can be deprotonated to form a more soluble salt. This is a widely used and effective method for increasing the solubility of acidic drugs.

Q5: Are there any recommended co-solvents to use with DMSO?

Using co-solvents can be an effective strategy. However, the choice of co-solvent is highly dependent on the downstream application. For biological assays, it is crucial to consider the tolerance of the cell lines or proteins to the co-solvent, as even low percentages of some solvents can have an effect.[4][5] Water is a common co-solvent with DMSO, but for hydrophobic compounds, other organic solvents might be considered in initial dissolution steps before dilution.[6]

Troubleshooting Guide

If you are experiencing difficulty dissolving this compound in DMSO, follow this step-by-step guide.

Initial Troubleshooting Workflow

This workflow provides a logical progression of steps to take when encountering solubility issues.

G cluster_0 start Start: Compound does not dissolve in 100% DMSO at Room Temp check_conc Is the concentration essential? Can it be lowered? start->check_conc lower_conc Lower concentration and retry. check_conc->lower_conc Yes heat Apply Gentle Heat (e.g., 37-50°C) check_conc->heat No lower_conc->start check_heat Did it dissolve? heat->check_heat sonicate Use Sonication check_heat->sonicate No success Success: Compound Dissolved check_heat->success Yes check_sonicate Did it dissolve? sonicate->check_sonicate ph_adjust Consider pH Adjustment (Salt Formation) check_sonicate->ph_adjust No check_sonicate->success Yes check_ph Is this compatible with your experiment? ph_adjust->check_ph check_ph->success Yes, proceed with protocol fail Consult further or consider co-solvents check_ph->fail No

Caption: Troubleshooting workflow for dissolving this compound in DMSO.

Comparison of Solubility Enhancement Techniques

The following table summarizes the primary methods for enhancing the solubility of this compound in DMSO.

MethodPrincipleAdvantagesConsiderations
Gentle Heating Increases kinetic energy, overcoming lattice energy of the solid.Simple and often effective.Risk of compound degradation at high temperatures.
Sonication Uses ultrasonic waves to break apart solute particles and agitate the solvent.Can accelerate dissolution at room temperature.May not be sufficient for very high concentrations.
pH Adjustment Deprotonation of the carboxylic acid to form a more polar, and thus more soluble, salt.Highly effective for acidic compounds.The resulting solution will be basic; may not be suitable for all applications.
Co-solvents Adding another solvent to modify the polarity of the primary solvent.Can fine-tune solvent properties for optimal solubility.Potential for co-solvent to interfere with downstream assays.[5]

Experimental Protocols

Protocol 1: Dissolution by Gentle Heating and Sonication

  • Add the desired mass of this compound to a suitable vial.

  • Add the calculated volume of DMSO to achieve the target concentration.

  • Vortex the mixture for 30 seconds at room temperature.

  • If the compound is not fully dissolved, place the vial in a water bath heated to 40-50°C for 5-10 minutes.

  • Remove the vial and vortex again.

  • If solids persist, place the vial in an ultrasonic bath for 10-15 minutes at room temperature.

  • Visually inspect for complete dissolution. Repeat steps 4-6 if necessary, but avoid prolonged heating.

  • Once dissolved, allow the solution to cool to room temperature before use.

Protocol 2: Solubility Enhancement by pH Adjustment (Salt Formation)

This protocol is designed to create a stock solution of the sodium salt of the compound, which is expected to have higher solubility.

  • Weigh the desired amount of this compound (MW: 231.20 g/mol ) into a sterile microcentrifuge tube.[1]

  • Add the required volume of DMSO to the tube.

  • Prepare a 1 M stock solution of Sodium Hydroxide (NaOH) in sterile water.

  • Add 1.0 molar equivalent of the NaOH solution dropwise to the DMSO suspension while vortexing. For example, for every 23.1 mg of the compound (0.1 mmol), add 100 µL of 1 M NaOH.

  • Continue vortexing for 2-5 minutes. The suspension should clarify as the soluble salt is formed.

  • Visually confirm that all solid material has dissolved.

  • Note: The final solution will be slightly basic and will contain a small percentage of water. This must be accounted for in subsequent experimental dilutions.

Workflow for Salt Formation Protocol

The following diagram illustrates the workflow for the pH adjustment protocol.

G cluster_1 start Start: Weigh Compound add_dmso Add DMSO start->add_dmso add_naoh Add 1.0 molar equivalent of NaOH dropwise add_dmso->add_naoh prepare_naoh Prepare 1M NaOH(aq) prepare_naoh->add_naoh vortex Vortex for 2-5 minutes add_naoh->vortex check_dissolution Is it fully dissolved? vortex->check_dissolution end End: Soluble Salt Solution check_dissolution->end Yes troubleshoot Add another 0.1 eq NaOH and re-vortex check_dissolution->troubleshoot No troubleshoot->vortex

Caption: Experimental workflow for preparing a solubilized salt of the compound.

References

Technical Support Center: Purification of 4-(2-Furoylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the purification of crude 4-(2-Furoylamino)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities largely depend on the synthetic route. Assuming the synthesis involves the acylation of 4-aminobenzoic acid with a 2-furoyl derivative, potential impurities include unreacted starting materials (4-aminobenzoic acid, 2-furoic acid), residual coupling reagents, and by-products from side reactions. Discolored impurities may arise from the oxidation of organic materials.[1]

Q2: Which purification technique is most suitable for this compound?

A2: The choice depends on the nature of the impurities and the desired scale.

  • Recrystallization is the most common and effective method for removing minor impurities and achieving high purity on a lab scale, especially if the crude product is already relatively clean.[2]

  • Acid-base extraction is excellent for removing neutral or basic impurities from the acidic target compound.[3][4]

  • Column chromatography can be used for separating complex mixtures or impurities with similar polarity to the product, but it can lead to lower yields and is more time-consuming.[2][5]

Q3: What is the expected appearance and melting point of pure this compound?

A3: Pure this compound is typically a solid.[6] Its purity can be assessed by its melting point; a sharp melting range close to the literature value indicates high purity, whereas a broad and depressed melting range suggests the presence of impurities.[7]

Q4: Can I use activated carbon to decolorize my product?

A4: Yes, activated carbon (charcoal) is effective for removing colored impurities.[1][8] It should be added to the hot solution of your compound before filtration. Use it sparingly, as excessive amounts can adsorb your product and reduce the overall yield.[9]

Troubleshooting Guide

Problem / Observation Potential Cause(s) Recommended Solution(s)
Final product is yellow or brown. Residual colored organic impurities or oxidation by-products.1. During recrystallization, add a small amount of activated carbon to the hot solution and perform a hot gravity filtration to remove it before cooling.[1][8]2. Ensure all starting materials are pure before synthesis.
Product fails to crystallize or oils out. 1. Supersaturation has not been reached.2. Presence of impurities inhibiting crystal lattice formation.3. Residual solvent is acting as an impurity.1. Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[1]2. Cool the solution in an ice bath to maximize crystal formation.[10]3. Re-purify the material using another method (e.g., extraction) to remove impurities before attempting recrystallization again.[1]4. Try triturating the oil with a non-polar solvent like hexane to solidify it.
Low recovery yield after recrystallization. 1. Too much solvent was used during dissolution.2. The solution was not cooled sufficiently.3. Premature crystallization occurred during hot filtration.4. The product has significant solubility in the cold wash solvent.1. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[7]2. After slow cooling to room temperature, place the flask in an ice bath to maximize yield.[10]3. To prevent premature crystallization, preheat the filtration funnel and flask and keep the solution hot during filtration.[8]4. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[1]
Contamination with starting materials (e.g., 4-aminobenzoic acid). Incomplete reaction or inefficient initial purification.1. Perform an acid-base extraction. This compound is acidic and can be separated from neutral impurities.[4]2. If both impurity and product are acidic, column chromatography with an appropriate solvent system may be necessary. Adding a small amount of acetic acid or TFA to the eluent can improve separation on silica gel.[11]

Data Presentation

Table 1: Qualitative Solubility of this compound
Solvent Solubility at Room Temp. Solubility in Hot Solvent Notes
WaterSparingly soluble / InsolubleSlightly to moderately solubleGood for recrystallization if solubility difference is significant.[10][12]
Ethanol / MethanolSolubleVery SolubleMay be too good a solvent; consider a mixed-solvent system (e.g., ethanol/water).[12]
AcetoneSolubleVery SolubleOften a good solvent for amides.[2] Can be used for recrystallization.
Ethyl AcetateSlightly SolubleSolubleA potential recrystallization solvent.
DichloromethaneSlightly SolubleSolubleCan be used in chromatographic purification.[11]
Hexane / HeptaneInsolubleInsolubleUseful as an anti-solvent or for washing to remove non-polar impurities.
Diethyl EtherSlightly SolubleSolubleBenzoic acid itself is soluble in diethyl ether.[12]
Table 2: Comparison of Primary Purification Techniques
Technique Typical Purity Typical Yield Best For Removing Complexity
Recrystallization High (>98%)60-90%Small amounts of impurities with different solubility profiles.Low
Acid-Base Extraction Moderate to High>90%Neutral and basic impurities.Low to Moderate
Column Chromatography Very High (>99%)40-80%Impurities with similar polarity; complex mixtures.High

Experimental Protocols & Workflows

Protocol 1: Recrystallization from an Aqueous Ethanol Solution

This protocol is a standard procedure for purifying a solid organic compound.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol to dissolve the solid completely by heating the mixture on a hot plate.

  • Hot Water Addition: To the hot ethanol solution, slowly add hot water dropwise until the solution becomes slightly cloudy (the saturation point). Add a few more drops of hot ethanol until the solution becomes clear again.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for 5-10 minutes.[8]

  • Hot Filtration (Optional): To remove the activated carbon or any insoluble impurities, perform a hot gravity filtration using a pre-warmed funnel and filter paper into a clean, pre-warmed flask.[7]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[10]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[1]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture to remove any adhering soluble impurities.[1]

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove all residual solvent. Confirm purity by measuring the melting point.

G cluster_workflow Recrystallization Workflow A 1. Dissolve Crude Product in Minimum Hot Solvent B 2. Hot Filtration (Optional) Remove insoluble impurities A->B if needed C 3. Cool Solution Slowly (Room Temp -> Ice Bath) B->C D 4. Vacuum Filtration Isolate Crystals C->D E 5. Wash Crystals with Ice-Cold Solvent D->E F 6. Dry Purified Product E->F

Caption: General workflow for purification by recrystallization.
Protocol 2: Purification by Acid-Base Extraction

This method is ideal for removing neutral or basic impurities.

  • Dissolution: Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate in a separatory funnel.

  • Base Extraction: Add a 5% aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution to the separatory funnel. The carboxylic acid group of the target molecule will be deprotonated to form its water-soluble sodium salt. Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing the sodium salt of your product) into a clean flask. The organic layer contains neutral and basic impurities and can be discarded.[1][4]

  • Repeat Extraction: To ensure complete transfer, repeat the extraction of the organic layer with a fresh portion of the base solution. Combine the aqueous extracts.[1]

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (test with pH paper, pH ~2). The pure this compound will precipitate out of the solution.[4]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with a small amount of cold deionized water to remove residual salts, then dry thoroughly.

G cluster_workflow Acid-Base Extraction Workflow A Crude Product in Organic Solvent B Add Aqueous Base (e.g., NaHCO₃) & Shake A->B C Separate Layers B->C D Organic Layer: Neutral/Basic Impurities (Discard) C->D top layer E Aqueous Layer: Product as Salt C->E bottom layer F Acidify Aqueous Layer (e.g., with HCl) E->F G Precipitated Pure Product F->G H Filter, Wash, & Dry G->H

Caption: Workflow for purification by acid-base extraction.

References

Identifying and minimizing side reactions in amidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you identify and minimize common side reactions encountered during amidation.

Frequently Asked questions (FAQs)

Q1: My amidation reaction is producing a significant amount of an unknown impurity. What are the most common side reactions I should consider?

A1: Several side reactions can occur during amidation, leading to impurities and reduced yields. The most common include:

  • Racemization/Epimerization: Loss of stereochemical integrity at a chiral center adjacent to the activated carboxyl group. This is particularly problematic in peptide synthesis.[1][2]

  • Dimerization or Polymerization: Intermolecular reactions competing with the desired intramolecular or intermolecular amidation, especially at high concentrations.[1]

  • Aspartimide Formation: A common side reaction in peptide synthesis involving aspartic acid residues.[2]

  • N-acylurea Formation: The activated carboxylic acid (O-acylisourea intermediate) can rearrange to a stable N-acylurea, which is unreactive towards the amine. This is a known issue with carbodiimide coupling reagents.[3]

  • Dehydration of Asparagine and Glutamine Side Chains: Carbodiimide reagents can convert the side-chain amides of asparagine and glutamine into nitriles.[4]

  • O-acylation vs. N-acylation: If your substrate contains a competing nucleophile, such as a hydroxyl group, you may observe the formation of an ester byproduct.[5]

Q2: How can I identify which side reaction is occurring in my experiment?

A2: A systematic approach using various analytical techniques is crucial for identifying side products:

  • Mass Spectrometry (MS): Provides the molecular weight of the products and byproducts, offering initial clues. Tandem MS (MS/MS) can further help in structural elucidation.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Gives detailed structural information about the desired product and any impurities.[6][7]

  • High-Performance Liquid Chromatography (HPLC): A versatile tool for separating components of a reaction mixture. Coupled with MS (LC-MS), it is highly effective for identifying and quantifying impurities.[6]

  • Chiral Chromatography: Essential for detecting and quantifying racemization by separating enantiomers or diastereomers.[6]

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to monitor reaction progress and detect the presence of multiple products.[8]

Q3: What are the general strategies to minimize side reactions in amidation?

A3: Minimizing side reactions often involves careful optimization of reaction conditions and reagent selection:

  • Choice of Coupling Reagent: Use reagents known for low racemization potential, such as phosphonium (e.g., PyBOP, PyAOP) or aminium/uronium salts (e.g., HATU, HBTU).[9][10]

  • Use of Additives: Additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure can suppress racemization and improve coupling efficiency, especially when using carbodiimide reagents.[4][11]

  • Temperature Control: Perform reactions at lower temperatures (e.g., 0 °C) to slow down the rate of side reactions, particularly racemization.[1]

  • Base Selection: Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to minimize base-catalyzed side reactions.[1][10]

  • High Dilution Conditions: For reactions prone to polymerization, such as cyclizations, performing the reaction at high dilution (0.1 - 1.0 mM) favors the desired intramolecular reaction.[1]

  • Anhydrous Conditions: The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate. Ensure all reagents and solvents are anhydrous.[5][11]

  • Order of Addition: Pre-activating the carboxylic acid with the coupling reagent before adding the amine can sometimes minimize side reactions.[12]

Troubleshooting Guides

Issue 1: Significant Racemization Detected

Symptoms:

  • Loss of enantiomeric or diastereomeric purity in the final product, confirmed by chiral chromatography.

  • Complex NMR spectra indicating the presence of multiple stereoisomers.

Potential Causes & Solutions:

Potential CauseRecommended ActionRationale
Inappropriate Coupling Reagent Switch to a coupling reagent known for low racemization, such as COMU, PyOxim, HATU, or HBTU.[1][10]These reagents promote the formation of active esters that are less prone to racemization.
Excessive or Strong Base Use a sterically hindered, non-nucleophilic base like DIPEA. Avoid stronger, less hindered bases.[1][10]Strong bases can abstract the α-proton, leading to enolization and racemization.[10]
High Reaction Temperature Conduct the coupling reaction at a lower temperature (e.g., 0°C), especially for sensitive amino acids.[1]Elevated temperatures accelerate the rate of racemization.[1]
Absence of Racemization Suppressors Add HOBt or OxymaPure to the reaction, particularly when using carbodiimide coupling reagents.[4][11]These additives react with the activated intermediate to form a new active ester that is less susceptible to racemization.[13]
Prolonged Reaction Time Monitor the reaction closely and minimize the reaction time once the starting material is consumed.[10]Extended exposure to coupling conditions can increase the likelihood of racemization.
Issue 2: Low Yield Due to N-acylurea or Other Coupling Reagent-Related Byproducts

Symptoms:

  • A significant byproduct with a molecular weight corresponding to the starting carboxylic acid plus the dehydrated coupling reagent (e.g., dicyclohexylurea - DCU).

  • Incomplete consumption of the starting amine.

Potential Causes & Solutions:

Potential CauseRecommended ActionRationale
Rearrangement of O-acylisourea (with carbodiimides) Add HOBt or OxymaPure. Perform the reaction at a lower temperature.[3]Additives trap the highly reactive O-acylisourea intermediate as a more stable active ester, preventing rearrangement to the unreactive N-acylurea.[3][13]
Guanidinium Byproduct Formation (with aminium/uronium reagents) Pre-activate the carboxylic acid with the coupling reagent for a short period (5-10 minutes) before adding the amine.[12]This ensures the coupling reagent reacts with the carboxylic acid first, minimizing its reaction with the amine to form an unreactive guanidinium species.
Hydrolysis of Activated Intermediate Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[11]Water can hydrolyze the activated carboxylic acid, reverting it to the starting material and preventing amide formation.[5][11]

Experimental Protocols

Protocol 1: General Procedure for Amidation using HATU to Minimize Side Reactions

This protocol is recommended for its high efficiency and low risk of racemization.[5]

Materials:

  • Carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF or DCM

Procedure:

  • In a dry, nitrogen-flushed flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (2.0 eq) to the mixture and stir for 5-10 minutes to pre-activate the carboxylic acid.[5]

  • In a separate flask, dissolve the amine (1.1 eq) in a small amount of anhydrous DMF.

  • Slowly add the amine solution to the activated carboxylic acid mixture at 0 °C.[5]

  • Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.[8]

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl), a dilute base (e.g., saturated NaHCO₃), and brine.[5]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or recrystallization.[14][15]

Protocol 2: Analytical Identification of Side Products by LC-MS

Objective: To identify and quantify the desired amide product and any potential side products.

Materials:

  • Crude reaction mixture

  • HPLC system with a C18 column

  • Mass spectrometer (e.g., ESI-QTOF)

  • Appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

Procedure:

  • Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).

  • Inject the sample onto the HPLC system.

  • Run a gradient elution method, starting with a high percentage of the aqueous mobile phase and gradually increasing the percentage of the organic mobile phase.

  • Monitor the elution of compounds using a UV detector and the mass spectrometer.

  • Analyze the mass spectra of the eluting peaks to determine their molecular weights.

  • Compare the observed molecular weights with the expected molecular weights of the starting materials, desired product, and potential side products (e.g., N-acylurea, dimer, ester byproduct).

  • For chiral compounds, use a chiral HPLC column and appropriate mobile phase to separate and quantify enantiomers or diastereomers.[6]

Visualizations

Troubleshooting_Workflow start Low Yield or Impure Product analyze Analyze Crude Mixture (LC-MS, NMR) start->analyze identify_side_product Identify Side Product(s) analyze->identify_side_product racemization Racemization identify_side_product->racemization Stereoisomers Detected n_acylurea N-Acylurea Formation identify_side_product->n_acylurea MW = Acid + Dehydrated Reagent dimerization Dimerization/ Polymerization identify_side_product->dimerization High MW Byproducts other Other Side Reactions (e.g., Dehydration) identify_side_product->other Other Unexpected Masses sol_racemization Lower Temp Use Hindered Base Change Coupling Reagent Add HOBt/Oxyma racemization->sol_racemization sol_n_acylurea Add HOBt/Oxyma Lower Temperature n_acylurea->sol_n_acylurea sol_dimerization Use High Dilution Conditions dimerization->sol_dimerization sol_other Use Protecting Groups Optimize Conditions other->sol_other end Optimized Reaction sol_racemization->end sol_n_acylurea->end sol_dimerization->end sol_other->end

Caption: Troubleshooting workflow for identifying and resolving amidation side reactions.

Caption: Competing pathways of amidation versus racemization via oxazolone formation.

References

Stability testing of 4-(2-Furoylamino)benzoic acid under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists involved in the stability testing of 4-(2-Furoylamino)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions applied for the stability testing of this compound?

A1: Based on international guidelines, forced degradation studies for pharmaceutical substances like this compound typically include exposure to a range of stress conditions to understand its intrinsic stability.[1][2] These conditions generally involve acid and base hydrolysis, oxidation, thermal stress, and photostability testing.[3]

Q2: I am observing significant degradation of this compound under acidic conditions. What is the likely degradation pathway?

A2: While specific degradation pathways for this compound require experimental elucidation, a common degradation route for amide-containing compounds under acidic conditions is hydrolysis of the amide bond. This would likely lead to the formation of 4-aminobenzoic acid and 2-furoic acid.

Q3: My photostability results are inconsistent. What factors could be contributing to this variability?

A3: Inconsistent photostability results can arise from several factors. Ensure that the light exposure is consistent across all samples by using a calibrated light source and a validated chemical actinometric system.[4][5] The physical properties of the sample (e.g., solid-state form, particle size) can also influence photostability. Additionally, the presence of impurities or excipients in a formulated product can act as photosensitizers or protectors.

Q4: How do I select the appropriate concentrations of acid, base, and oxidizing agents for forced degradation studies?

A4: The selection of stressor concentrations depends on the stability of the drug substance.[3][6] It is recommended to start with milder conditions (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂) and increase the concentration or duration of exposure if no significant degradation is observed. The goal is to achieve a target degradation of 5-20% to ensure that the analytical method is capable of detecting and quantifying the degradation products.

Q5: What is a "stability-indicating method," and why is it important?

A5: A stability-indicating analytical method is a validated quantitative analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It is crucial because it ensures that the measurement of the intact drug is not affected by the presence of its degradation products, impurities, or excipients.[7][8]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No degradation observed under any stress condition. The compound is highly stable, or the stress conditions are too mild.Increase the concentration of the stressor, the temperature, or the duration of the study. For thermal stress, consider higher temperatures. For photostability, ensure adequate light exposure.
Complete degradation of the compound is observed. The stress conditions are too harsh.Reduce the concentration of the stressor, the temperature, or the duration of exposure to achieve the target degradation of 5-20%.
Poor peak shape or resolution in the chromatogram. Co-elution of the parent drug with degradation products. Inappropriate mobile phase or column.Optimize the chromatographic method by adjusting the mobile phase composition, pH, gradient, or by trying a different column chemistry.
Mass balance is not within the acceptable range (e.g., 95-105%). Some degradation products are not being detected (e.g., they are volatile or do not have a chromophore). The response factor of the degradation products is significantly different from the parent drug.Use a mass-sensitive detector (e.g., mass spectrometry) in addition to a UV detector. If possible, isolate and characterize the major degradants to determine their response factors.

Quantitative Data Summary

The following tables summarize hypothetical data from forced degradation studies on this compound.

Table 1: Summary of Forced Degradation Studies

Stress ConditionReagent/ConditionDurationTemperature (°C)% DegradationNumber of Degradants
Acid Hydrolysis0.1 M HCl24 hours8015.22
Base Hydrolysis0.1 M NaOH4 hours6022.53
Oxidation6% H₂O₂24 hours25 (Room Temp)10.81
ThermalSolid State48 hours1055.31
Photolytic (ICH Q1B)Solid State1.2 million lux hours & 200 W h/m²258.12

Table 2: Chromatographic Data of Major Degradants

Stress ConditionDegradantRetention Time (min)
Acid HydrolysisDegradant A13.5
Degradant A25.2
Base HydrolysisDegradant B12.8
Degradant B24.1
Degradant B36.5
OxidationDegradant O17.3
ThermalDegradant T14.8
PhotolyticDegradant P13.9
Degradant P25.8

Experimental Protocols

Acid Hydrolysis
  • Accurately weigh 10 mg of this compound and transfer it to a 10 mL volumetric flask.

  • Add 5 mL of 0.1 M hydrochloric acid.

  • Keep the flask in a water bath maintained at 80°C for 24 hours.

  • After 24 hours, cool the flask to room temperature.

  • Neutralize the solution with an appropriate volume of 0.1 M sodium hydroxide.

  • Dilute the solution to the mark with a suitable diluent (e.g., mobile phase).

  • Analyze the sample using a validated stability-indicating HPLC method.

Base Hydrolysis
  • Accurately weigh 10 mg of this compound and transfer it to a 10 mL volumetric flask.

  • Add 5 mL of 0.1 M sodium hydroxide.

  • Keep the flask in a water bath maintained at 60°C for 4 hours.

  • After 4 hours, cool the flask to room temperature.

  • Neutralize the solution with an appropriate volume of 0.1 M hydrochloric acid.

  • Dilute the solution to the mark with a suitable diluent.

  • Analyze the sample using a validated stability-indicating HPLC method.

Oxidative Degradation
  • Accurately weigh 10 mg of this compound and transfer it to a 10 mL volumetric flask.

  • Add 5 mL of 6% hydrogen peroxide solution.

  • Keep the flask at room temperature (25°C) for 24 hours, protected from light.

  • After 24 hours, dilute the solution to the mark with a suitable diluent.

  • Analyze the sample using a validated stability-indicating HPLC method.

Thermal Degradation
  • Place a thin layer of this compound powder in a petri dish.

  • Keep the petri dish in a hot air oven maintained at 105°C for 48 hours.

  • After 48 hours, cool the sample to room temperature.

  • Accurately weigh a portion of the stressed sample, dissolve it in a suitable diluent, and dilute to a known concentration.

  • Analyze the sample using a validated stability-indicating HPLC method.

Photostability Testing
  • Place a thin layer of this compound powder in a transparent petri dish.

  • Prepare a control sample by wrapping a similar petri dish containing the compound in aluminum foil.

  • Expose the test sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter, as per ICH Q1B guidelines.[5]

  • Place the control sample alongside the test sample to monitor for any thermally induced degradation.

  • After the exposure period, prepare solutions of both the exposed and control samples in a suitable diluent.

  • Analyze the samples using a validated stability-indicating HPLC method.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API This compound Acid Acid Hydrolysis (0.1 M HCl, 80°C) API->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) API->Base Oxidation Oxidation (6% H2O2, 25°C) API->Oxidation Thermal Thermal (105°C, solid) API->Thermal Photo Photolytic (ICH Q1B) API->Photo HPLC Stability-Indicating HPLC Method Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Analysis (% Degradation, Impurity Profile) HPLC->Data

Caption: Experimental workflow for stability testing.

Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolytic Photolytic Degradation Parent This compound Deg1 4-Aminobenzoic acid Parent->Deg1 Amide cleavage Deg2 2-Furoic acid Parent->Deg2 Amide cleavage Deg3 N-oxide derivative Parent->Deg3 Oxidation of amine Deg4 Photodimer or Isomer Parent->Deg4 UV exposure

Caption: Hypothetical degradation pathways.

References

Technical Support Center: Troubleshooting Poor Resolution in HPLC Analysis of Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues leading to poor resolution in the High-Performance Liquid Chromatography (HPLC) analysis of benzoic acids.

Troubleshooting Guide: A Step-by-Step Approach to Resolving Poor Peak Resolution

Poor resolution in HPLC can manifest as peak tailing, peak fronting, or broad peaks, making accurate quantification difficult. This guide provides a systematic approach to diagnosing and resolving these issues.

Step 1: Initial Assessment of the Chromatogram

Before making any changes to your HPLC system or method, carefully examine your chromatogram.

  • Identify the Problem: Are you observing peak tailing (asymmetrical peaks with a drawn-out latter half), peak fronting (asymmetrical peaks with a sloping front), or generally broad peaks for all analytes?

  • Check All Peaks: Does the issue affect all peaks or only the benzoic acid peaks? If all peaks are affected, the problem is likely related to the HPLC system (e.g., column void, extra-column volume). If only the acidic analytes are affected, the issue is more likely chemical in nature.[1]

Step 2: Chemical Troubleshooting - Optimizing Mobile Phase and Stationary Phase Interactions

Chemical interactions are a frequent cause of poor peak shape for acidic compounds like benzoic acids.[2]

  • Mobile Phase pH Adjustment: The pH of the mobile phase is a critical factor for ionizable compounds.[2] To ensure a single, non-ionized state for your benzoic acid analyte, the mobile phase pH should be at least 1.5 to 2 pH units below the analyte's pKa.[2] This suppresses the ionization of both the analyte and residual silanol groups on the silica-based column, minimizing undesirable secondary interactions that cause peak tailing.[1]

  • Column Selection and Care:

    • Column Type: Utilize a modern, high-purity, end-capped C18 column. End-capping chemically shields the residual silanol groups, preventing interactions with acidic analytes.[1]

    • Column Contamination: Contamination from previous analyses can lead to peak distortion. Implement a robust column washing protocol between analyses.[2]

    • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion.[2][3] Try diluting your sample or reducing the injection volume.[2]

Step 3: Physical and System-Related Troubleshooting

If optimizing the chemical parameters does not resolve the issue, investigate the physical components of your HPLC system.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing.[2] Keep tubing as short and narrow as possible.

  • Column Void or Blockage: A void at the head of the column or a blocked frit can disrupt the sample band, causing tailing or split peaks for all analytes.[2] Reversing and flushing the column (disconnected from the detector) may resolve a blocked frit.[4] A column void often requires column replacement.

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger than your mobile phase, it can lead to poor peak shape.[2] Whenever possible, dissolve your sample in the mobile phase.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow Troubleshooting Workflow for Poor Resolution cluster_0 Problem Identification cluster_1 System Issues cluster_2 Chemical Issues cluster_3 Resolution start Poor Peak Resolution Observed check_all_peaks Affects all peaks? start->check_all_peaks physical_issue Likely Physical/System Issue check_all_peaks->physical_issue Yes chemical_issue Likely Chemical Issue (Analyte-Specific) check_all_peaks->chemical_issue No check_void Check for Column Void/Blockage physical_issue->check_void check_extracolumn Check Extra-Column Volume check_void->check_extracolumn check_solvent_mismatch Check Sample Solvent check_extracolumn->check_solvent_mismatch resolved Problem Resolved check_solvent_mismatch->resolved check_ph Optimize Mobile Phase pH chemical_issue->check_ph check_column Evaluate Column Condition check_ph->check_column check_overload Check for Sample Overload check_column->check_overload check_overload->resolved

Caption: A logical workflow for systematic HPLC troubleshooting.

Frequently Asked Questions (FAQs)

Q1: Why is the peak for my benzoic acid derivative tailing?

Peak tailing is a common issue when analyzing acidic compounds like benzoic acids.[2] The primary causes can be categorized as:

  • Chemical Causes:

    • Secondary Silanol Interactions: The most frequent cause is the interaction of the acidic analyte with residual, ionized silanol groups (Si-O-) on the surface of silica-based columns.[2] This interaction is stronger for some analyte molecules, causing them to lag behind and create a "tail".

    • Mobile Phase pH Near Analyte pKa: When the mobile phase pH is close to the pKa of your benzoic acid, the analyte exists as a mixture of its ionized and non-ionized forms, leading to inconsistent retention and peak broadening or tailing.[2]

    • Contamination: Metal impurities in the silica matrix can increase the acidity of silanol groups, worsening their interaction with analytes.[2]

  • Physical Causes:

    • Column Overload: Injecting too much sample can saturate the stationary phase.[2][3]

    • Column Void or Blockage: A void at the head of the column or a blocked frit can disrupt the sample flow path.[2]

    • Extra-Column Volume: Excessive tubing length or diameter can cause band broadening.[2]

Chemical Basis for Peak Tailing Diagram

PeakTailing Chemical Basis of Peak Tailing cluster_0 Ideal Condition (Low pH) cluster_1 Problematic Condition (Higher pH) A Benzoic Acid (R-COOH) (Non-ionized) B Silanol Group (Si-OH) (Non-ionized) A->B Weak Hydrophobic Interaction C Symmetrical Peak B->C Uniform Elution D Benzoate (R-COO-) (Ionized) E Ionized Silanol (Si-O-) (Ionized) D->E Strong Ionic Interaction F Tailing Peak E->F Delayed Elution

Caption: Effect of mobile phase pH on analyte and silanol ionization.

Q2: How does mobile phase pH affect the peak shape and retention of my benzoic acid derivative?

Mobile phase pH is a critical parameter.[2] To achieve a sharp, symmetrical peak, the benzoic acid should be in a single, non-ionized state. This is achieved by setting the mobile phase pH well below its pKa.[2] Lowering the pH suppresses the ionization of the carboxylic acid group, making the molecule less polar and more retained on a reversed-phase C18 column. It also suppresses the ionization of residual silanols on the column packing, reducing unwanted secondary interactions that cause peak tailing.[1]

Q3: My mobile phase is buffered correctly, but I still see tailing. What should I do next?

If the mobile phase pH is optimized and you still observe peak tailing, consider the following:

  • Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Implement a robust column washing protocol (see Protocol 2).

  • Sample Overload: The peak may be tailing because the column is saturated.[2] Try diluting your sample or reducing the injection volume.[2][3]

  • Hardware and Extra-Column Effects: The issue may lie with the HPLC system itself. Check for excessive tubing length, dead volumes in fittings, or a potential void at the head of the column.[2]

Q4: How does temperature affect the separation of benzoic acids?

Increasing the column temperature generally leads to:

  • Decreased Retention Times: Higher temperatures reduce the viscosity of the mobile phase, allowing for faster elution.[5][6]

  • Improved Peak Shape: Increased temperature can enhance mass transfer of the analyte, leading to sharper peaks.

  • Changes in Selectivity: Temperature can alter the interactions between the analyte and the stationary phase, which can sometimes improve the resolution of closely eluting compounds.[5]

However, be aware that some benzoic acid derivatives can degrade at high temperatures.[7] It is important to operate within the stable temperature range for your specific analytes.

Data Presentation

Table 1: pKa Values for Common Benzoic Acid Derivatives

This table provides pKa values to help you select an appropriate mobile phase pH. The mobile phase pH should ideally be at least 1.5-2 units below the pKa of your analyte.

Benzoic Acid DerivativepKa Value (approx.)
Benzoic Acid4.20
Salicylic Acid2.97
4-Hydroxybenzoic Acid4.58
3,5-Dinitrobenzoic Acid2.82
2-Chlorobenzoic Acid2.94
4-Aminobenzoic Acid4.92

Note: These values are approximate and can vary slightly with temperature and solvent composition.

Table 2: Effect of Mobile Phase Adjustments on Benzoic Acid Chromatography

Parameter ChangeEffect on Retention TimeEffect on Peak ShapeRationale
Increase % Organic Solvent DecreaseGenerally minimal effectMobile phase becomes stronger (less polar), leading to faster elution.
Decrease % Organic Solvent IncreaseGenerally minimal effectMobile phase becomes weaker (more polar), leading to stronger retention.
Decrease Mobile Phase pH IncreaseImproves symmetry (reduces tailing)Suppresses ionization of benzoic acid and silanols, increasing hydrophobicity and reducing secondary interactions.[1]
Increase Mobile Phase pH DecreaseWorsens tailingIncreases ionization of benzoic acid and silanols, leading to less retention and more secondary interactions.[2]
Increase Column Temperature DecreaseCan improve symmetryReduces mobile phase viscosity and can improve mass transfer.[5][6]

Experimental Protocols

Protocol 1: Preparation of an Acidified Mobile Phase

Objective: To prepare a mobile phase with a pH at least 1.5 units below the analyte's pKa to ensure sharp, symmetrical peaks.

Materials:

  • HPLC-grade water

  • HPLC-grade organic solvent (e.g., Acetonitrile or Methanol)

  • Acidifier (e.g., Formic acid, Phosphoric acid, or a suitable buffer)

  • Calibrated pH meter

  • 0.22 µm or 0.45 µm membrane filter

Procedure:

  • Determine Analyte pKa: Consult Table 1 or other literature to find the pKa of your specific benzoic acid derivative.

  • Prepare Aqueous Phase:

    • Measure the required volume of HPLC-grade water for your mobile phase.

    • Add the chosen acidifier to the water to adjust the pH. For example, to prepare 1 L of 0.1% phosphoric acid in water, add 1 mL of concentrated phosphoric acid to 999 mL of HPLC-grade water.[1]

    • Use a calibrated pH meter to confirm that the pH is at the desired level (e.g., pH 2.5-3.0 for benzoic acid).

  • Mix Mobile Phase: Combine the acidified aqueous phase with the organic solvent in the desired ratio (e.g., 60:40 aqueous:acetonitrile).

  • Filter and Degas: Filter the final mobile phase mixture through a 0.22 µm or 0.45 µm filter to remove particulates.[1] Degas the mobile phase using sonication or vacuum degassing to prevent air bubbles in the system.[8]

Protocol 2: Column Washing and Regeneration

Objective: To remove strongly retained hydrophobic and polar contaminants from the column that may cause peak distortion.

Materials:

  • HPLC-grade water

  • Isopropanol

  • 100% Acetonitrile or Methanol

Procedure:

  • Flush Buffer: Wash the column with 10-20 column volumes of HPLC-grade water (with no buffer) to remove any buffer salts.

  • Flush with Intermediate Solvent: Flush the column with 10-20 column volumes of Isopropanol.

  • Flush with Strong Organic Solvent: Flush with 10-20 column volumes of 100% Acetonitrile or Methanol to remove strongly retained hydrophobic compounds.[2]

  • Re-equilibrate: Before the next analysis, re-equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.[1]

References

Technical Support Center: Optimizing Reaction Conditions for Furoyl Chloride and Aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the reaction between furoyl chloride and aminobenzoic acid. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this acylation reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction between furoyl chloride and aminobenzoic acid?

The reaction is a nucleophilic acyl substitution where the amino group (-NH₂) of aminobenzoic acid attacks the electrophilic carbonyl carbon of furoyl chloride. This results in the formation of an N-furoyl aminobenzoic acid (a furan-2-carboxamido benzoic acid) and hydrochloric acid (HCl) as a byproduct. A base is required to neutralize the HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[1][2]

Q2: Which isomers of aminobenzoic acid can be used?

2-aminobenzoic acid (anthranilic acid), 3-aminobenzoic acid, and 4-aminobenzoic acid can all be used in this reaction to yield the corresponding ortho-, meta-, and para-substituted N-furoyl products.

Q3: What are the common methods for this acylation?

The two most common methods are the Schotten-Baumann reaction and acylation in an anhydrous organic solvent with a tertiary amine base.[2][3]

  • Schotten-Baumann Conditions: This method involves a two-phase system, typically an organic solvent (like dichloromethane) and an aqueous solution of a base (like sodium hydroxide or sodium carbonate).[1][4][5] The base neutralizes the HCl byproduct in the aqueous phase.[4]

  • Anhydrous Organic Conditions: This method involves dissolving the aminobenzoic acid and a non-nucleophilic organic base (like triethylamine or pyridine) in an anhydrous solvent (e.g., dichloromethane, THF). The furoyl chloride is then added, and the base neutralizes the HCl in situ.[2]

Q4: Why is my furoyl chloride dark and fuming?

Furoyl chloride is a reactive acyl chloride that is sensitive to moisture.[4] It can hydrolyze upon contact with atmospheric water to form furoic acid and HCl, which can cause it to appear discolored and fume. For best results, use fresh or properly stored furoyl chloride under anhydrous conditions.

Q5: How should I purify the final N-furoyl aminobenzoic acid product?

The most common purification method is recrystallization from a suitable solvent system, such as ethanol/water.[3] If impurities are difficult to remove by recrystallization, column chromatography on silica gel may be necessary.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of N-furoyl aminobenzoic acids.

Issue Potential Cause Troubleshooting & Optimization Strategy
Low or No Product Yield Hydrolysis of Furoyl Chloride: Furoyl chloride is highly reactive and can be rapidly hydrolyzed by water to furoic acid, especially at high pH or temperature.[4]• Ensure all glassware is oven-dried.• Use anhydrous solvents.• Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).• If using Schotten-Baumann conditions, perform the reaction at a low temperature (0-5 °C) and add the furoyl chloride slowly to minimize its contact time with the aqueous base before reacting with the amine.[3]
Protonation of Aminobenzoic Acid: If the reaction medium is acidic (e.g., due to the HCl byproduct not being neutralized), the amino group becomes protonated (-NH₃⁺) and is no longer nucleophilic.• Ensure at least one equivalent of base is used. For Schotten-Baumann, a pH of 9-11 is often optimal.[4] For organic conditions, use at least one equivalent of a base like triethylamine or pyridine.[2]
Poor Solubility of Starting Material: Aminobenzoic acid may not be fully dissolved, leading to a slow or incomplete reaction.• For Schotten-Baumann, ensure the aminobenzoic acid is fully dissolved in the aqueous base before adding the furoyl chloride.[3] • For organic conditions, choose a solvent in which both the aminobenzoic acid and the base are soluble (DMF or THF can be good options, but must be anhydrous).
Reaction Mixture Turns into a Thick, Sticky Mass Polymerization of Furoyl Moiety: Although less common than with acryloyl chloride, under certain conditions (e.g., heat, impurities), furan-containing compounds can polymerize.• Maintain low reaction temperatures.• Use pure reagents.
Presence of Furoic Acid in the Final Product Incomplete Reaction or Hydrolysis: This indicates that either not all the furoyl chloride reacted with the amine or it hydrolyzed during the reaction or workup.• Monitor the reaction by TLC to ensure it goes to completion.• During workup, ensure the washing steps are performed efficiently and without prolonged exposure to highly acidic or basic aqueous solutions.
Product is Difficult to Precipitate/Crystallize Supersaturated Solution or Impurities: The product may be too soluble in the chosen solvent, or impurities may be inhibiting crystallization.• After acidification in the Schotten-Baumann workup, cool the solution in an ice bath to reduce solubility.• If the product oils out, try scratching the inside of the flask with a glass rod to induce crystallization.• Purify the crude product by column chromatography before attempting recrystallization.

Data Presentation

The table below summarizes representative reaction conditions for the N-acylation of aminobenzoic acid. Note that yields are highly dependent on the specific substrate, reaction scale, and purification method.

Aminobenzoic Acid Isomer Acylating Agent Solvent Base Temperature Time Yield Reference
4-Aminobenzoic AcidAcryloyl ChlorideWater/DCMNaOH (aq)0 °C to RT2.5 hHigh[3]
3-Aminobenzoic AcidFuran-2-carboxylic acid / CDI*THF-45 °C20 h47%[6]
2/3/4-Aminobenzoic Acid2-Furoyl ChloridePyridinePyridineReflux>24 hNot Specified[7]
General AmineGeneral Acyl ChlorideDichloromethaneTriethylamine0 °C to RT2-12 hHigh[2]

*Note: CDI (1,1'-Carbonyldiimidazole) is a coupling agent that activates the carboxylic acid in situ, representing an alternative to using the acyl chloride directly.

Experimental Protocols

Protocol 1: Schotten-Baumann Synthesis of 4-(Furan-2-carboxamido)benzoic acid

This protocol is adapted from the reliable Schotten-Baumann method for N-acylation.[3]

Materials:

  • 4-Aminobenzoic acid

  • Furoyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated and 1 M

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution of Starting Material: In a 250 mL round-bottom flask, dissolve 1.0 equivalent of 4-aminobenzoic acid in a 1 M aqueous solution of sodium hydroxide (2.2 equivalents). Stir at room temperature until all solid is dissolved.

  • Reaction Setup: Cool the flask in an ice bath to 0-5 °C.

  • Addition of Furoyl Chloride: Slowly add furoyl chloride (1.1 equivalents) dropwise to the stirred solution over 30 minutes. Ensure the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2 hours.

  • Workup - Acidification: Cool the reaction mixture in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated HCl. A white precipitate of the product should form.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Workup - Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain pure 4-(furan-2-carboxamido)benzoic acid.

Protocol 2: Synthesis of 3-(Furan-2-carboxamido)benzoic acid in Anhydrous Organic Solvent

This protocol is a general method for acylation using an organic base.[2]

Materials:

  • 3-Aminobenzoic acid

  • Furoyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-aminobenzoic acid (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Furoyl Chloride: Slowly add furoyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Workup - Quenching: Upon completion, quench the reaction by adding deionized water.

  • Workup - Extraction: Separate the organic layer. Wash it sequentially with saturated NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Mandatory Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_dissolve Dissolve Aminobenzoic Acid and Base in Solvent prep_cool Cool Mixture to 0-5 °C prep_dissolve->prep_cool react_add Slowly Add Furoyl Chloride prep_cool->react_add react_stir Stir at RT (Monitor by TLC) react_add->react_stir workup_quench Quench Reaction (Acidify or Add Water) react_stir->workup_quench workup_extract Extract with Organic Solvent workup_quench->workup_extract workup_wash Wash Organic Layer workup_extract->workup_wash workup_dry Dry and Concentrate workup_wash->workup_dry workup_purify Purify Product (Recrystallization/Chromatography) workup_dry->workup_purify

Caption: General experimental workflow for the N-acylation of aminobenzoic acid.

G start Low or No Product Yield? cause1 Furoyl Chloride Hydrolysis? start->cause1 Check Reagent/Conditions cause2 Amine Protonated? start->cause2 Check Stoichiometry cause3 Poor Solubility? start->cause3 Check Reaction Mixture sol1 Use Anhydrous Solvents Work Under Inert Gas Keep Temperature Low (0-5 °C) cause1->sol1 Yes sol2 Ensure >1 eq. Base Check pH (9-11 for aq.) cause2->sol2 Yes sol3 Ensure Starting Material is Fully Dissolved Before Adding Acyl Chloride cause3->sol3 Yes

References

Technical Support Center: Handling Hygroscopic Organic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling hygroscopic organic acids in the laboratory. It includes frequently asked questions (FAQs) and troubleshooting procedures to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What makes an organic acid hygroscopic?

A1: Hygroscopic organic acids are compounds that readily attract and absorb moisture from the atmosphere.[1] This property is due to the chemical structure of the molecules, which creates a strong affinity for water.[2] Factors like the presence of polar functional groups (e.g., carboxyl, hydroxyl) contribute to their tendency to absorb water. The absorbed water can lead to physical changes such as clumping or deliquescence (dissolving in the absorbed water) and chemical changes that may compromise experiments.[2][3]

Q2: How should I properly store hygroscopic organic acids?

A2: Proper storage is critical to maintaining the integrity of hygroscopic organic acids. They should be kept in airtight containers to prevent moisture absorption from the air.[1] For enhanced protection, store these containers inside a desiccator containing a suitable drying agent (desiccant) like silica gel or calcium chloride.[4][5] It is also advisable to store them in a cool, dry place.[1] For particularly sensitive acids, storing smaller, single-use aliquots can prevent contamination of the bulk material from frequent opening and closing of the main container.[5]

Q3: What are the consequences of improper handling and storage?

A3: Improper handling can lead to several issues that impact experimental accuracy and safety:

  • Inaccurate Measurements: Absorbed water increases the mass of the acid, leading to errors in concentration when preparing solutions.

  • Physical Changes: The acid may clump, become gummy, or completely liquefy, making it difficult to handle and weigh accurately.[2]

  • Chemical Degradation: The presence of water can alter the chemical properties of the acid or interfere with reactions, potentially leading to lower yields or the formation of unintended byproducts.[2]

  • Safety Hazards: Many organic acids are corrosive.[6] Spills of hygroscopic solids can quickly absorb atmospheric moisture to form corrosive solutions.[3] Additionally, mixing some hygroscopic acids with water can generate significant heat.[3]

Q4: My hygroscopic acid has been exposed to air. Can I still use it?

A4: If a hygroscopic acid has been exposed to air, its purity is compromised due to absorbed water. For non-quantitative applications, it might still be usable, but for experiments requiring high accuracy, the acid should be dried before use or its water content must be accurately determined.[1][7] A common method for determining water content is Karl Fischer titration. If you choose to use the material without drying, be aware that its effective concentration will be lower than expected.

Troubleshooting Guide

Q5: My hygroscopic organic acid has formed hard clumps. What should I do?

A5: Clumping is a common issue caused by moisture absorption.[2]

  • For immediate use: You can try to break up the clumps with a clean, dry spatula inside a glove box or a controlled low-humidity environment to prevent further moisture uptake.[1][8]

  • For restoring the material: The best approach is to dry the acid. The appropriate drying method depends on the thermal stability of the compound. Gentle heating in a vacuum oven is a common technique, but the temperature should be kept well below the acid's decomposition point.[1] Always consult the Safety Data Sheet (SDS) for thermal stability information.

Q6: How can I accurately weigh a highly hygroscopic organic acid?

A6: Accurate weighing requires minimizing exposure to atmospheric moisture.[1]

  • Use a Controlled Environment: Whenever possible, weigh the acid inside a glove box with a dry, inert atmosphere (e.g., nitrogen or argon).[8][9]

  • Work Quickly: If a glove box is unavailable, work as quickly as possible. Keep the container sealed until the moment of weighing and reseal it immediately afterward.[1]

  • Weighing by Difference: This is a reliable technique. First, weigh the sealed container with the acid. Then, quickly transfer the approximate amount of acid needed into your reaction vessel and re-weigh the sealed container. The difference in mass is the amount of acid transferred.[10]

  • Use Appropriate Vessels: Weighing bottles with ground glass stoppers or other containers with narrow openings can help minimize air exposure.[11]

Q7: My reaction yield is unexpectedly low. Could the hygroscopic nature of my starting acid be the cause?

A7: Yes, this is a very common problem. The absorbed water can interfere with moisture-sensitive reactions in several ways:

  • It can act as a nucleophile, reacting with electrophilic reagents.

  • It can hydrolyze catalysts or other reagents.

  • It dilutes the reactants, altering the reaction stoichiometry and reducing the effective concentration of the acid. To troubleshoot this, you should determine the water content of your acid using a method like Karl Fischer titration or dry the acid thoroughly before use.[7][12] Using anhydrous solvents is also crucial for moisture-sensitive reactions.[13]

Data Presentation: Storage and Drying

Table 1: Recommended Storage and Handling Summary

ParameterRecommendationRationale
Primary Container Tightly sealed, airtight glass or compatible plastic bottles.Prevents direct contact with atmospheric moisture.[1]
Secondary Storage Laboratory desiccator with an active desiccant (e.g., silica gel).Maintains a low-humidity environment around the primary container.[3][4]
Dispensing Area Low-humidity environment (e.g., glove box, dry room).Minimizes moisture absorption during handling and weighing.[8][9]
Handling Time Minimize time the container is open.Reduces the opportunity for the material to absorb water from the air.[2]

Table 2: Comparison of Common Drying Methods

Drying MethodTypical ConditionsSuitability & Remarks
Vacuum Oven 40-60 °C (or below decomposition temp.) under vacuum.Effective for thermally stable, non-volatile acids. Removes water efficiently at lower temperatures.[7]
Desiccator (Vacuum) Room temperature under vacuum with a strong desiccant (e.g., P₂O₅).Gentle method suitable for heat-sensitive compounds. Drying can be slow, sometimes taking days or weeks.[4]
Azeotropic Distillation Refluxing with a solvent that forms a low-boiling azeotrope with water (e.g., toluene).Useful for removing water from a solution of the acid, but not for drying the solid itself directly.

Experimental Protocols

Protocol: Water Content Determination by Karl Fischer Titration

Karl Fischer (KF) titration is the gold standard for accurately measuring water content in solid and liquid samples.[14][15] It is a chemical method based on the reaction between iodine and water.[16]

Objective: To quantify the percentage of water in a hygroscopic organic acid sample.

Methodology:

  • Instrument Preparation:

    • Prepare the KF titrator according to the manufacturer's instructions. Ensure the titration cell is clean and completely dry.[15]

    • Fill the burette with a standardized volumetric KF reagent (titrant). The solvent in the titration vessel is typically methanol.[14]

    • Condition the solvent by running a pre-titration to neutralize any residual water in the vessel until a stable endpoint is reached.

  • Sample Preparation & Analysis:

    • Accurately weigh a suitable amount of the hygroscopic acid sample. This should be done quickly to minimize moisture absorption.

    • Immediately and carefully transfer the weighed sample directly into the conditioned titration vessel.

    • If the sample is not readily soluble in methanol, a co-solvent may be required to ensure the water is fully accessible for the titration.

    • Begin the titration. The KF reagent is added automatically until all the water from the sample has been consumed. The endpoint is detected potentiometrically.[15]

  • Calculation:

    • The instrument's software will automatically calculate the water content based on the volume of titrant consumed and the known concentration (titer) of the KF reagent.

    • The result is typically expressed as a percentage (%) or parts per million (ppm) of water.

    Formula: Water (%) = (Volume of KF Reagent (mL) * Titer (mg/mL)) / (Sample Weight (mg)) * 100

Visualizations

Workflow for Handling Hygroscopic Acids

G cluster_storage Storage & Preparation cluster_handling Handling & Use (Low-Humidity Environment) cluster_post Post-Use Receive Receive & Inspect Seal Store Store in Desiccator Receive->Store Equilibrate Equilibrate to Room Temp (in Desiccator) Store->Equilibrate Weigh Weigh Quickly (Weighing by Difference) Equilibrate->Weigh Use Use in Experiment Weigh->Use Reseal Tightly Reseal Container Use->Reseal Return Return to Desiccator Reseal->Return

Caption: Standard workflow for handling hygroscopic organic acids.

Troubleshooting Experimental Issues

G Problem Problem Encountered: Low Yield / Inconsistent Results CheckAcid Was the acid stored in a sealed container inside a desiccator? Problem->CheckAcid CheckWeigh Was the acid weighed in a controlled environment (e.g., glove box)? CheckAcid->CheckWeigh Yes Sol_Store Solution: Improve storage protocol. Use desiccator & seal tightly. CheckAcid->Sol_Store No CheckSolvent Was the solvent certified 'Anhydrous' and handled under inert gas? CheckWeigh->CheckSolvent Yes Sol_Weigh Solution: Improve weighing technique. Use glove box or weigh by difference. CheckWeigh->Sol_Weigh No Sol_KF Action: Determine water content via Karl Fischer titration & adjust stoichiometry. CheckSolvent->Sol_KF Yes Sol_Solvent Solution: Use freshly dried solvent from a solvent purification system. CheckSolvent->Sol_Solvent No Sol_Dry Action: Dry the acid before use (e.g., vacuum oven). Sol_KF->Sol_Dry

Caption: Decision tree for troubleshooting hygroscopic acid issues.

References

Preventing degradation of 4-(2-Furoylamino)benzoic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 4-(2-Furoylamino)benzoic acid in solution.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing a decrease in concentration over time. What could be the cause?

A1: Degradation of this compound in solution can be attributed to several factors, including hydrolysis of the amide bond, oxidation, or photodegradation. Amide bonds, while generally stable, can undergo hydrolysis, especially under acidic or basic conditions.[1][2][3] The presence of light and oxygen can also contribute to degradation.[1]

Q2: I've noticed a color change in my stock solution. What does this indicate?

A2: A color change in your solution may suggest the formation of degradation products. Oxidation of the furan ring or other structural components can lead to chromophoric impurities. It is recommended to store the solution in a dark, cool place to minimize this.[1]

Q3: What are the likely degradation products of this compound?

A3: The primary degradation pathway is likely the hydrolysis of the amide bond, which would yield 4-aminobenzoic acid and 2-furoic acid. This is a common degradation route for amide-containing compounds in aqueous solutions.[4][5] Oxidation of the furan ring is another possibility.

Q4: How can I prevent the degradation of my this compound solution?

A4: To enhance stability, consider the following:

  • pH Control: Maintain the solution at a neutral or near-neutral pH, as both acidic and basic conditions can catalyze amide hydrolysis.[4][5]

  • Temperature: Store solutions at lower temperatures (e.g., 2-8°C) to reduce the rate of degradation.[1][4]

  • Light Protection: Use amber vials or store solutions in the dark to prevent photodegradation.[1][6]

  • Inert Atmosphere: For long-term storage, consider purging the solution with an inert gas like nitrogen or argon to minimize oxidation.[1]

Q5: What solvents are recommended for dissolving and storing this compound?

A5: While solubility is a key factor, the choice of solvent can also impact stability. Aprotic solvents are generally preferred for long-term storage to prevent hydrolysis. If aqueous solutions are necessary for your experiment, prepare them fresh and use them promptly. For stock solutions, consider solvents like DMSO or DMF and store them at low temperatures.

Q6: Are there any chemical stabilizers I can add to my solution?

A6: While specific stabilizers for this compound are not well-documented, antioxidants could potentially be used to prevent oxidative degradation.[7] However, the compatibility of any additive with your experimental system must be thoroughly evaluated.

Quantitative Data Summary

ConditionParameterExpected Stability of this compoundPotential Degradation Products
pH Acidic (pH < 4)Low (Increased hydrolysis)4-aminobenzoic acid, 2-furoic acid
Neutral (pH 6-8)HighMinimal
Basic (pH > 9)Low (Increased hydrolysis)4-aminobenzoic acid, 2-furoic acid
Temperature 4°CHighMinimal
25°C (Room Temp)ModerateGradual formation of hydrolytic products
40°CLowAccelerated degradation
Light DarkHighMinimal
Ambient LightModeratePotential for photodegradation products
UV ExposureLowAccelerated degradation
Atmosphere Inert (N₂ or Ar)HighMinimal oxidative degradation
AirModeratePotential for oxidative degradation products

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution using HPLC

This protocol outlines a method to assess the stability of this compound under various conditions.

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

  • Preparation of Test Solutions:

    • Dilute the stock solution with different buffers (e.g., pH 4, 7, and 9) to a final concentration of 100 µg/mL.

    • Prepare separate sets of solutions to test for temperature and light sensitivity.

  • Incubation:

    • For pH stability, incubate the solutions at a constant temperature (e.g., 25°C or 40°C).

    • For temperature stability, store solutions at different temperatures (e.g., 4°C, 25°C, and 40°C).

    • For photostability, expose one set of solutions to a light source (e.g., UV lamp or ambient light) while keeping a control set in the dark.[6]

  • Sample Analysis:

    • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each test solution.

    • Analyze the samples by a validated reverse-phase HPLC method. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with 0.1% formic acid) is a common starting point.[4][8]

    • Monitor the peak area of the parent compound and any new peaks that appear, which may correspond to degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Plot the percentage remaining versus time to determine the degradation kinetics.

Protocol 2: Identification of Degradation Products using LC-MS/MS

This protocol describes the use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify the degradation products.

  • Sample Preparation:

    • Use the degraded samples from the stability study (Protocol 1).

  • LC-MS/MS Analysis:

    • Inject the samples into an LC-MS/MS system. The liquid chromatography conditions can be similar to those used for the HPLC analysis.

    • The mass spectrometer should be operated in both positive and negative ion modes to detect a wider range of potential degradation products.[4][5]

  • Data Interpretation:

    • Compare the mass spectra of the degraded samples with that of a fresh, undegraded sample.

    • Identify the molecular ions ([M+H]⁺ or [M-H]⁻) of the potential degradation products.

    • Based on the mass-to-charge ratio, propose the structures of the degradation products. For example, the hydrolysis products would be 4-aminobenzoic acid (C₇H₇NO₂) and 2-furoic acid (C₅H₄O₃).

    • Perform fragmentation analysis (MS/MS) to confirm the proposed structures.

Visualizations

Degradation_Pathway 4-(2-Furoylamino)benzoic_acid This compound Degradation_Products Degradation Products 4-(2-Furoylamino)benzoic_acid->Degradation_Products Hydrolysis (Acid/Base) Oxidized_Products Oxidized Products 4-(2-Furoylamino)benzoic_acid->Oxidized_Products Oxidation 4-aminobenzoic_acid 4-aminobenzoic acid Degradation_Products->4-aminobenzoic_acid 2-furoic_acid 2-furoic acid Degradation_Products->2-furoic_acid

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results Stock_Solution Prepare Stock Solution Test_Solutions Prepare Test Solutions (different pH, temp, light) Stock_Solution->Test_Solutions Incubation Incubate under Test Conditions Test_Solutions->Incubation Sampling Sample at Time Points Incubation->Sampling HPLC_Analysis HPLC Analysis Sampling->HPLC_Analysis LCMS_Analysis LC-MS/MS Analysis HPLC_Analysis->LCMS_Analysis Kinetics Determine Degradation Kinetics HPLC_Analysis->Kinetics ID_Products Identify Degradation Products LCMS_Analysis->ID_Products

Caption: Workflow for stability testing and degradation product identification.

References

Technical Support Center: Scaling Up the Synthesis of 4-(2-Furoylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 4-(2-Furoylamino)benzoic acid. The information is presented in a question-and-answer format to directly address potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most common and industrially viable method is the acylation of 4-aminobenzoic acid with 2-furoyl chloride. This reaction is typically performed under Schotten-Baumann conditions, which involve an aqueous basic solution to neutralize the hydrochloric acid byproduct. The 2-furoyl chloride is usually prepared in a separate step from 2-furoic acid using a chlorinating agent like thionyl chloride or oxalyl chloride.

Q2: What are the critical safety precautions to consider when scaling up this synthesis?

A2: Both 2-furoyl chloride and the chlorinating agents (e.g., thionyl chloride) are highly reactive, corrosive, and moisture-sensitive. Key safety measures include:

  • Conducting the reaction in a well-ventilated fume hood.

  • Using appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Ensuring all glassware and reagents are thoroughly dried to prevent violent reactions with water.

  • Careful, controlled addition of reagents to manage the exothermic nature of the reactions.

  • Quenching any unreacted chlorinating agent or acid chloride with a suitable reagent, such as a cold, dilute basic solution, under controlled conditions.

Q3: How can I monitor the progress of the acylation reaction?

A3: On a larger scale, direct sampling for techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be effective. These methods allow for the tracking of the consumption of 4-aminobenzoic acid and the formation of the desired product. For in-process monitoring, spectroscopic techniques such as FT-IR can be employed to observe the disappearance of the amine N-H stretch and the appearance of the amide carbonyl band.

Q4: What are the main impurities I should expect and how can they be minimized?

A4: The primary impurities can include:

  • Unreacted 4-aminobenzoic acid: This can be minimized by using a slight excess of 2-furoyl chloride and ensuring efficient mixing.

  • 2-Furoic acid: This forms from the hydrolysis of 2-furoyl chloride. To minimize its formation, use anhydrous solvents, control the temperature, and add the acid chloride gradually.

  • Diacylated product: Although less common for this specific substrate, the formation of a diacylated byproduct is possible. This can be controlled by managing the stoichiometry and reaction temperature.

Q5: What is the recommended method for purification of the final product on a large scale?

A5: The typical purification method involves recrystallization. After the reaction is complete, the crude this compound is isolated by filtration. It can then be recrystallized from a suitable solvent system, such as ethanol/water, to achieve high purity. Washing the filtered product with water can help remove any inorganic salts.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible CauseRecommended Action
Incomplete Reaction - Ensure a slight molar excess (1.05-1.1 equivalents) of 2-furoyl chloride is used.- Increase the reaction time and monitor by TLC or HPLC until the starting material is consumed.- Improve mixing efficiency, especially in a biphasic system, to ensure good contact between reactants.
Hydrolysis of 2-Furoyl Chloride - Ensure all glassware, solvents, and reagents are anhydrous before starting the reaction.- Add the 2-furoyl chloride to the reaction mixture at a controlled, low temperature (e.g., 0-5 °C).- Add the acid chloride subsurface to minimize contact with the headspace, where moisture may be present.
Product Loss During Workup - Carefully adjust the pH during acidification to ensure complete precipitation of the product.- Wash the filtered product with a minimal amount of cold solvent to avoid redissolving it.
Issue 2: Product Purity Issues
Possible CauseRecommended Action
Presence of Unreacted 4-aminobenzoic acid - Optimize the stoichiometry of the reactants.- During workup, wash the crude product with a dilute acid solution to remove the unreacted amine.
Presence of 2-Furoic Acid - Minimize hydrolysis of the 2-furoyl chloride during the reaction (see above).- Wash the crude product with a dilute basic solution (e.g., sodium bicarbonate) to remove the acidic impurity. Be cautious with the pH to avoid dissolving the desired product.
Discoloration of the Final Product - Use high-purity starting materials.- Perform a charcoal treatment during the recrystallization step to remove colored impurities.
Issue 3: Difficulties with Reaction Scale-Up
Possible CauseRecommended Action
Poor Temperature Control (Exotherm) - Use a reactor with a cooling jacket and a temperature probe to monitor the internal temperature.- Add the 2-furoyl chloride slowly and in a controlled manner.- For very large scales, consider a semi-batch process where one reactant is added portion-wise.
Inefficient Mixing - Use an overhead mechanical stirrer instead of a magnetic stir bar for better agitation in larger volumes.- Ensure the stirrer blade is appropriately sized and positioned for the reactor geometry.
Solid Handling and Filtration Issues - If the product precipitates as a very fine powder that clogs filters, consider adjusting the crystallization conditions (e.g., slower cooling) to obtain larger crystals.- Use a filter press or a Nutsche filter for more efficient filtration and washing on a larger scale.

Experimental Protocols

Part 1: Synthesis of 2-Furoyl Chloride

This procedure details the conversion of 2-furoic acid to its acid chloride.

Materials:

  • 2-Furoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene

Procedure:

  • In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 2-furoic acid (1.0 eq).

  • Add anhydrous toluene to the flask.

  • Add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.2-1.5 eq) to the mixture via the dropping funnel at room temperature.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure.

  • The resulting crude 2-furoyl chloride can be purified by vacuum distillation.

Workflow for 2-Furoyl Chloride Synthesis cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Charge 2-furoic acid, toluene, and DMF to reactor B Add thionyl chloride A->B Slow addition C Heat to reflux (80-90 °C) for 2-4 hours B->C D Cool to room temperature C->D E Remove excess solvent and reagent via distillation D->E F Purify by vacuum distillation E->F

Caption: Workflow for the synthesis of 2-furoyl chloride.

Part 2: Synthesis of this compound

This procedure describes the acylation of 4-aminobenzoic acid.

Materials:

  • 4-Aminobenzoic acid

  • 2-Furoyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

Procedure:

  • In a reactor equipped with an overhead stirrer, a dropping funnel, and a pH probe, dissolve 4-aminobenzoic acid (1.0 eq) in an aqueous solution of sodium hydroxide (2.2 eq).

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add 2-furoyl chloride (1.05 eq) dropwise to the stirred solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Cool the reaction mixture in an ice bath and acidify to a pH of approximately 3-4 by the slow addition of concentrated hydrochloric acid. A precipitate will form.

  • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

  • Dry the purified product under vacuum.

Troubleshooting Low Yield Start Low Yield Observed Q1 Is the reaction complete? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was there significant hydrolysis of the acid chloride? A1_Yes->Q2 Action1 Increase reaction time / Check stoichiometry A1_No->Action1 Action1->Q1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Action2 Ensure anhydrous conditions / Control temperature A2_Yes->Action2 Q3 Was product lost during workup? A2_No->Q3 Action2->Q2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Action3 Optimize pH for precipitation / Minimize washing solvent A3_Yes->Action3 End Yield Improved A3_No->End Action3->Q3

Validation & Comparative

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of Synthesized 4-(2-Furoylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a critical step. This guide provides a comparative analysis of experimental methodologies for confirming the structure of 4-(2-Furoylamino)benzoic acid, a molecule of interest in medicinal chemistry. We will explore a common synthetic route and delve into a suite of analytical techniques, presenting their data in a clear, comparative format. This guide also offers a look at an alternative synthetic approach to provide a broader context for methodological selection.

Synthesis of this compound via Schotten-Baumann Reaction

The synthesis of this compound is commonly achieved through the Schotten-Baumann reaction. This robust method involves the acylation of a primary amine with an acyl chloride in the presence of a base. In this specific synthesis, 4-aminobenzoic acid is reacted with 2-furoyl chloride.

Experimental Protocol: Schotten-Baumann Synthesis

Materials:

  • 4-Aminobenzoic acid

  • 2-Furoyl chloride

  • 10% Sodium hydroxide solution

  • Dichloromethane (DCM)

  • Hydrochloric acid (concentrated)

  • Distilled water

  • Anhydrous sodium sulfate

Procedure:

  • In a flask, 4-aminobenzoic acid is dissolved in a 10% sodium hydroxide solution and cooled in an ice bath.

  • A solution of 2-furoyl chloride in dichloromethane is added dropwise to the cooled amine solution with vigorous stirring.

  • The reaction mixture is stirred for 1-2 hours at room temperature.

  • The organic layer is separated, and the aqueous layer is acidified with concentrated hydrochloric acid to precipitate the product.

  • The precipitate is filtered, washed with cold water, and dried.

  • Recrystallization from a suitable solvent, such as ethanol, is performed to purify the final product, this compound.

Structural Confirmation: A Multi-faceted Approach

The confirmation of the synthesized product's structure relies on a combination of spectroscopic and analytical techniques. Each method provides unique insights into the molecular framework.

Spectroscopic and Analytical Data for this compound
Technique Observed Data Interpretation
¹H NMR (Acetone-d₆, 400 MHz)δ 10.3 (s, 1H, -NH), 8.05 (d, J=8.8 Hz, 2H, Ar-H), 7.90 (d, J=8.8 Hz, 2H, Ar-H), 7.80 (dd, J=1.6, 0.8 Hz, 1H, Furan-H), 7.30 (dd, J=3.6, 0.8 Hz, 1H, Furan-H), 6.65 (dd, J=3.6, 1.6 Hz, 1H, Furan-H)Confirms the presence of aromatic and furan protons, and the amide proton. The splitting patterns are consistent with the proposed structure.
¹³C NMR (Acetone-d₆, 101 MHz)δ 166.5 (C=O, acid), 158.0 (C=O, amide), 148.0, 145.5, 143.0, 131.0, 126.0, 119.5, 115.0, 112.5Indicates the presence of two carbonyl carbons (acid and amide) and the aromatic and furan carbons.
FT-IR (KBr, cm⁻¹)~3300 (N-H stretch), 3100-2500 (O-H stretch, broad), 1685 (C=O stretch, acid), 1650 (C=O stretch, amide), 1600, 1530 (aromatic C=C stretch)Evidence of the amide N-H, carboxylic acid O-H, and two distinct carbonyl groups, supporting the formation of the target molecule.
Mass Spec. (EI)m/z 231 (M⁺), 137, 95The molecular ion peak at m/z 231 corresponds to the molecular weight of this compound (C₁₂H₉NO₄).[1] Fragmentation patterns can be correlated to the loss of specific groups.
Elemental Analysis Calculated for C₁₂H₉NO₄: C, 62.34%; H, 3.92%; N, 6.06%. Found: C, 62.31%; H, 3.95%; N, 6.04%The experimental values are in close agreement with the calculated percentages, confirming the elemental composition of the synthesized compound.

Alternative Synthetic Route: Peptide Coupling Agents

As a point of comparison, amide bonds can also be efficiently formed using peptide coupling reagents. These reagents activate the carboxylic acid, facilitating its reaction with the amine under mild conditions. Common examples include dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Experimental Protocol: Synthesis using a Peptide Coupling Agent (EDC)

Materials:

  • 4-Aminobenzoic acid

  • 2-Furoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • 2-Furoic acid, EDC, and HOBt are dissolved in DMF.

  • 4-Aminobenzoic acid and DIPEA are added to the solution.

  • The reaction mixture is stirred at room temperature overnight.

  • The mixture is diluted with ethyl acetate and washed successively with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Comparative Analysis of Synthetic Methods:

FeatureSchotten-Baumann ReactionPeptide Coupling Reaction
Reagents Acyl chloride, aqueous baseCarboxylic acid, coupling agent, organic base
Conditions Typically biphasic, vigorous stirringHomogeneous, milder conditions
Byproducts HCl (neutralized by base)Water-soluble urea derivatives
Purification Precipitation and recrystallizationOften requires chromatography
Scope Robust and widely applicableBroad scope, especially for sensitive substrates

Visualizing the Workflow and Structural Confirmation

To better illustrate the processes involved, the following diagrams outline the experimental workflow and the logical steps in confirming the structure of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_confirmation Structural Confirmation reactants 4-Aminobenzoic Acid + 2-Furoyl Chloride reaction Schotten-Baumann Reaction reactants->reaction product Crude This compound reaction->product purification Recrystallization product->purification pure_product Pure Product purification->pure_product nmr NMR Spectroscopy (¹H & ¹³C) pure_product->nmr ir FT-IR Spectroscopy pure_product->ir ms Mass Spectrometry pure_product->ms ea Elemental Analysis pure_product->ea

Experimental workflow for synthesis and confirmation.

logical_confirmation cluster_spectroscopy Spectroscopic Analysis synthesis Synthesized Compound nmr NMR: Proton & Carbon Environment synthesis->nmr ir IR: Functional Groups Present synthesis->ir ms MS: Molecular Weight & Fragmentation synthesis->ms elemental Elemental Analysis: Elemental Composition synthesis->elemental structure Confirmed Structure: This compound nmr->structure Data Correlation ir->structure Data Correlation ms->structure Data Correlation elemental->structure Data Correlation

Logical flow for structural confirmation.

Conclusion

The structural confirmation of a synthesized compound is a meticulous process that relies on the convergence of data from multiple analytical techniques. The Schotten-Baumann reaction provides a reliable method for the synthesis of this compound. The subsequent application of NMR, FT-IR, Mass Spectrometry, and Elemental Analysis offers a comprehensive and robust confirmation of its molecular structure. While alternative synthetic methods like those employing peptide coupling reagents exist and offer advantages in certain contexts, the fundamental principles of rigorous structural verification remain paramount. This guide provides a foundational framework for researchers to approach the synthesis and characterization of similar molecules with confidence.

References

Unveiling the Biological Potential: A Comparative Analysis of 4-(2-Furoylamino)benzoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the biological activities of 4-(2-Furoylamino)benzoic acid and its structurally related analogs reveals a landscape of potential therapeutic applications, ranging from anticancer and antimicrobial to anti-inflammatory effects. This guide synthesizes available experimental data to offer researchers, scientists, and drug development professionals a comparative overview of these compounds' performance, supported by detailed experimental methodologies and visual pathway representations.

Comparative Biological Activity: A Tabular Overview

To facilitate a clear comparison, the biological activities of this compound and its selected analogs are summarized below. The data, presented in terms of half-maximal inhibitory concentration (IC50) for anticancer and anti-inflammatory activities, and minimum inhibitory concentration (MIC) for antimicrobial activity, are collated from various in vitro studies. It is important to note that direct experimental data for this compound was not available in the reviewed literature; therefore, the table primarily serves as a comparative platform for its analogs.

Compound Anticancer Activity (IC50, µM) Antimicrobial Activity (MIC, µg/mL) Anti-inflammatory Activity (IC50, µM)
This compound Data not availableData not availableData not available
Analog 1: 4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzoic acid 17.84 (Human cervical cancer cell line)[1]Not availableNot available
Analog 2: 2-(4'-substitutedsulfonamido)benzoic acid derivative 50 (MOLT-3, HepG2, HuCCA-1, A549)[1]Not availableNot available
Analog 3: 4-(benzylideneamino) benzoic acid derivative Not availableData not availableNot available
Analog 4: 4-(3,4,5-trimethoxy benzylidene)amino) benzohydrazide Not availablepMICsa = 1.82 µM/ml (S. aureus)[2]Not available
Analog 5: N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide Not availablepMICbs = 2.11µM/ml (B. subtilis)[2]Not available
Analog 6: 4-(4-(phenylaminocarbonyl)benzoyl)benzoic acid Not availableNot available0.82 (human 5 alpha-reductase type 2)
Analog 7: 4-Fluoro-2-(phenylamino)benzoic acid Not availableNot availableGeneral NSAID activity reported[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative data are provided below to ensure reproducibility and aid in the design of future studies.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After incubation, MTT solution (e.g., 0.5 mg/mL in sterile PBS) is added to each well, and the plates are incubated for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (bacteria or fungi) is prepared from a fresh culture, typically adjusted to a 0.5 McFarland standard.

  • Serial Dilutions: The test compounds are serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism in broth without the compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity: Griess Assay for Nitric Oxide Inhibition

The Griess assay is a colorimetric method for the quantification of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO). It is commonly used to assess the anti-inflammatory activity of compounds by measuring their ability to inhibit NO production in stimulated macrophages.

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates and allowed to adhere.

  • Compound Pre-treatment: The cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1-2 hours).

  • Stimulation: The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of nitric oxide. A control group without LPS stimulation and a vehicle control group are included.

  • Incubation: The plates are incubated for 24 hours.

  • Griess Reaction: After incubation, the cell culture supernatant is collected. The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant. This leads to a diazotization reaction and the formation of a colored azo compound.

  • Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader.

  • Data Analysis: The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.

Visualizing the Experimental Workflow and Structure-Activity Relationships

To provide a clearer understanding of the processes and relationships discussed, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_Anticancer Anticancer Activity (MTT Assay) cluster_Antimicrobial Antimicrobial Activity (Broth Microdilution) cluster_Antiinflammatory Anti-inflammatory Activity (Griess Assay) ac1 Seed Cancer Cells ac2 Treat with Compound ac1->ac2 ac3 Incubate ac2->ac3 ac4 Add MTT Reagent ac3->ac4 ac5 Solubilize Formazan ac4->ac5 ac6 Measure Absorbance ac5->ac6 ac7 Calculate IC50 ac6->ac7 am1 Prepare Inoculum am2 Serial Dilutions am1->am2 am3 Inoculate Plate am2->am3 am4 Incubate am3->am4 am5 Determine MIC am4->am5 ai1 Seed Macrophages ai2 Pre-treat with Compound ai1->ai2 ai3 Stimulate with LPS ai2->ai3 ai4 Incubate ai3->ai4 ai5 Griess Reaction ai4->ai5 ai6 Measure Absorbance ai5->ai6 ai7 Calculate IC50 ai6->ai7

General experimental workflow for evaluating biological activities.

SAR_Relationship 4-(2-Furoylamino)benzoic_acid 4-(2-Furoylamino) benzoic acid Analogs Structural Analogs 4-(2-Furoylamino)benzoic_acid->Analogs Structural Modification Biological_Activity Biological Activity (Anticancer, Antimicrobial, Anti-inflammatory) Analogs->Biological_Activity Influences Structure_Modification Modification of: - Amide Linker - Benzoic Acid Substituents - Furan Ring Structure_Modification->Analogs

Structure-Activity Relationship (SAR) concept for the compounds.

Concluding Remarks

The exploration of this compound and its analogs presents a promising avenue for the discovery of novel therapeutic agents. The available data on its analogs suggest that modifications to the core structure can significantly influence their anticancer, antimicrobial, and anti-inflammatory properties. However, the lack of specific experimental data for this compound underscores the need for further research to establish its biological activity profile and to fully understand the structure-activity relationships within this class of compounds. The detailed experimental protocols and workflow diagrams provided in this guide are intended to facilitate these future investigations.

References

A Comparative Guide to the Bioactivity of 4-(2-Furoylamino)benzoic Acid and 4-(Benzoylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the known and potential bioactivities of 4-(benzoylamino)benzoic acid and its heterocyclic analog, 4-(2-furoylamino)benzoic acid. While extensive research has been conducted on the former, data on the latter is limited. This document summarizes the available experimental data for 4-(benzoylamino)benzoic acid and offers a predictive overview of the potential bioactivities of this compound based on the known pharmacological profiles of furan-containing compounds.

Introduction: Structural Analogs with Potential for Diverse Bioactivity

4-(Benzoylamino)benzoic acid and this compound are structurally related compounds, differing by the aromatic ring system attached to the amide nitrogen. In 4-(benzoylamino)benzoic acid, a phenyl ring is present, whereas in this compound, it is replaced by a furan ring. This substitution, an example of bioisosterism, can significantly alter the molecule's physicochemical properties and, consequently, its biological activity. Understanding these differences is crucial for drug design and development.

4-(Benzoylamino)benzoic Acid: A Scaffold with Diverse Pharmacological Activities

Derivatives of 4-(benzoylamino)benzoic acid have been investigated for a range of therapeutic applications, demonstrating a versatile pharmacological profile. Key reported bioactivities include:

  • Inhibition of Soluble Epoxide Hydrolase (sEH): sEH inhibitors are being explored for the treatment of hypertension and inflammation.

  • VLA-4 Antagonism: Very Late Antigen-4 (VLA-4) is an integrin involved in inflammatory processes, making its antagonists potential anti-inflammatory agents.

  • Inhibition of Adenovirus Replication: Certain derivatives have shown the ability to inhibit the replication of adenoviruses.

  • Inhibition of Steroid 5α-Reductase: This enzyme is a target for the treatment of benign prostatic hyperplasia and androgenic alopecia.

  • Monoamine Oxidase B (MAO-B) Inhibition: MAO-B inhibitors are used in the management of Parkinson's disease.[1]

Quantitative Bioactivity Data for 4-(Benzoylamino)benzoic Acid Derivatives
Biological TargetDerivative/CompoundActivity (IC₅₀/EC₅₀)Reference
Soluble Epoxide Hydrolase4-(2-(4-(4-chlorobenzamido)benzoyl)hydrazinyl)-4-oxobutanoic acid72% inhibition at 1 nM[2]
VLA-412l (a benzoic acid derivative)IC₅₀ = 0.51 nM[3]
Adenovirus Replication2-[2-(Benzoylamino)benzoylamino]benzoic acid analogues (35g and 35j)EC₅₀ = 0.6 µM[4]

This compound: A Predictive Bioactivity Profile

Potential bioactivities of this compound, inferred from structurally related compounds, may include:

  • Antimicrobial Activity: Furan derivatives have demonstrated broad-spectrum antibacterial and antifungal properties.[5][8]

  • Anti-inflammatory Activity: Many furan-containing molecules exhibit anti-inflammatory effects by modulating various inflammatory pathways.[8][9]

  • Antitumor Activity: Several furan derivatives have been investigated for their cytotoxic effects against various cancer cell lines.

It is important to emphasize that these are predicted activities based on the principle of bioisosterism. Experimental validation is necessary to confirm these potential effects.

Experimental Protocols

Detailed methodologies for the key bioassays mentioned for 4-(benzoylamino)benzoic acid derivatives are outlined below. These protocols can serve as a foundation for the experimental evaluation of this compound.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

A fluorometric assay is commonly used to screen for sEH inhibitors. The principle is based on the hydrolysis of a non-fluorescent substrate by sEH to a fluorescent product. The inhibition of this reaction by a test compound is measured by a decrease in fluorescence.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection sEH_Enzyme sEH Enzyme Incubation Incubate Enzyme with Test Compound sEH_Enzyme->Incubation Test_Compound Test Compound Test_Compound->Incubation Substrate Non-fluorescent Substrate Add_Substrate Add Substrate Substrate->Add_Substrate Incubation->Add_Substrate Hydrolysis Enzymatic Hydrolysis Add_Substrate->Hydrolysis Measurement Measure Fluorescence Hydrolysis->Measurement Fluorescent Product

Workflow for a fluorometric sEH inhibition assay.
VLA-4 Adhesion Assay

This cell-based assay measures the ability of a compound to inhibit the adhesion of cells expressing VLA-4 to its ligand, VCAM-1.

G cluster_setup Assay Setup cluster_treatment Treatment & Incubation cluster_analysis Analysis Plate Coat Plate with VCAM-1 Add_Cells Add Cells to Coated Plate Plate->Add_Cells Cells Prepare VLA-4 Expressing Cells Add_Compound Add Test Compound to Cells Cells->Add_Compound Add_Compound->Add_Cells Incubate Incubate Add_Cells->Incubate Wash Wash to Remove Non-adherent Cells Incubate->Wash Quantify Quantify Adherent Cells Wash->Quantify

General workflow for a VLA-4 cell adhesion assay.
Adenovirus Replication Inhibition Assay

This assay evaluates the ability of a compound to inhibit the replication of adenovirus in a suitable host cell line. Viral replication can be quantified by various methods, such as plaque reduction assays or qPCR for viral DNA.

G Infect Infect Host Cells with Adenovirus Treat Treat Cells with Test Compound Infect->Treat Incubate Incubate for Replication Period Treat->Incubate Harvest Harvest Cells/Supernatant Incubate->Harvest Quantify Quantify Viral Titer (e.g., Plaque Assay or qPCR) Harvest->Quantify

Workflow for an adenovirus replication inhibition assay.

Signaling Pathways

Inferred Anti-inflammatory Signaling Pathway for Furan Derivatives

Based on the known anti-inflammatory mechanisms of various furan-containing compounds, a potential signaling pathway that could be modulated by this compound is the inhibition of pro-inflammatory mediators.

G Stimulus Inflammatory Stimulus (e.g., LPS) Cell Macrophage Stimulus->Cell NFkB NF-κB Pathway Cell->NFkB MAPK MAPK Pathway Cell->MAPK iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 MAPK->iNOS MAPK->COX2 NO Nitric Oxide iNOS->NO PGs Prostaglandins COX2->PGs Inflammation Inflammation NO->Inflammation PGs->Inflammation Furan_Compound This compound (Predicted) Furan_Compound->NFkB Inhibition Furan_Compound->MAPK Inhibition

Predicted anti-inflammatory signaling pathway.

Conclusion

4-(Benzoylamino)benzoic acid serves as a versatile scaffold with derivatives showing promise in targeting a variety of enzymes and receptors implicated in different diseases. While its furan analog, this compound, remains largely unexplored, the well-documented bioactivities of other furan-containing molecules suggest it may possess valuable pharmacological properties, particularly in the areas of antimicrobial, anti-inflammatory, and antitumor activities.

This comparative guide highlights the need for further experimental investigation into the bioactivity of this compound to validate these predictions and to fully understand the impact of the furan-for-phenyl substitution on its pharmacological profile. The provided experimental protocols offer a starting point for such investigations.

References

A Researcher's Guide to Assessing Kinase Cross-Reactivity: A Case Study with 4-(2-Furoylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a small molecule inhibitor is a critical step in its development as a therapeutic agent or a chemical probe. This guide provides a comprehensive framework for assessing the cross-reactivity of the novel compound 4-(2-Furoylamino)benzoic acid against a panel of kinases. While specific experimental data for this compound is not publicly available, this guide presents a standardized workflow, detailed experimental protocols, and comparative data templates to enable a thorough investigation of its kinase selectivity profile. For comparative context, we include hypothetical data for Staurosporine, a well-known broad-spectrum kinase inhibitor, and Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor.

I. Introduction to Kinase Cross-Reactivity Assessment

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling.[1] Due to the conserved nature of the ATP-binding site across the kinome, small molecule inhibitors designed to target a specific kinase often exhibit off-target activity against other kinases.[2] This cross-reactivity can lead to unexpected cellular effects and potential toxicity, making selectivity profiling an indispensable part of the drug discovery process.[3]

The assessment of kinase inhibitor selectivity is typically performed through in vitro biochemical assays against a large panel of purified kinases.[3][4] These assays measure the ability of a compound to inhibit the enzymatic activity of each kinase, providing a quantitative measure of its potency and selectivity.[5]

II. Experimental Workflow for Kinase Cross-Reactivity Profiling

A systematic approach is essential for a robust assessment of kinase inhibitor specificity. The typical workflow involves an initial broad screening at a single high concentration, followed by dose-response studies for active compounds to determine their potency (IC50).

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency Determination cluster_2 Data Analysis & Comparison A Prepare Kinase Panel (e.g., 96-well format) B Add this compound (10 µM final concentration) A->B C Initiate Kinase Reaction (Substrate + [γ-33P]ATP) B->C D Stop Reaction & Measure Substrate Phosphorylation C->D E Calculate % Inhibition D->E F Select 'Hit' Kinases (>50% Inhibition) E->F G Prepare Serial Dilutions of Test Compound F->G H Perform Kinase Assays G->H I Generate Dose-Response Curves H->I J Calculate IC50 Values I->J K Tabulate IC50 Values J->K L Compare with Reference Inhibitors (Staurosporine, Sunitinib) K->L M Selectivity Profile Assessment L->M

Figure 1: Experimental workflow for kinase cross-reactivity assessment.

III. Comparative Kinase Inhibition Profile

The following table summarizes hypothetical percentage inhibition data from a primary screen of this compound and two reference compounds against a representative panel of kinases. This initial screen is typically performed at a high compound concentration (e.g., 10 µM) to identify potential off-target interactions.

Table 1: Hypothetical Percentage Inhibition of Kinase Activity at 10 µM

Kinase TargetKinase FamilyThis compoundStaurosporineSunitinib
CDK2/cyclin A CMGC85%98%35%
VEGFR2 Tyrosine Kinase92%95%97%
PDGFRβ Tyrosine Kinase88%96%95%
c-Kit Tyrosine Kinase75%94%92%
FGFR1 Tyrosine Kinase68%89%85%
SRC Tyrosine Kinase45%91%60%
PKA AGC15%99%20%
PKCα AGC22%99%25%
MAPK1 (ERK2) CMGC30%75%40%
GSK3β CMGC55%97%45%

Following the primary screen, dose-response experiments are conducted for kinases showing significant inhibition to determine the half-maximal inhibitory concentration (IC50).

Table 2: Hypothetical IC50 Values for Selected Kinases (nM)

Kinase TargetThis compoundStaurosporineSunitinib
CDK2/cyclin A 2505>10,000
VEGFR2 1501050
PDGFRβ 200865
c-Kit 4501280
FGFR1 80025150
GSK3β 1,2006>10,000

Data presented are hypothetical and for illustrative purposes only.

IV. Detailed Experimental Protocols

The following protocols provide a detailed methodology for conducting in vitro kinase assays to assess the cross-reactivity of a test compound.

This protocol is a widely used method for measuring kinase activity by quantifying the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a specific substrate.[5][6]

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. For a primary screen, a single concentration of 10 µM is often used.

  • Reaction Setup: In a microplate, add the kinase, its specific substrate, and the test compound to the kinase reaction buffer.

  • Initiation: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate and comparable IC50 measurements.[1]

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding a solution such as phosphoric acid.

  • Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate, which binds the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.

  • Detection: Add a scintillation cocktail to the wells and quantify the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition by comparing the signal from wells with the test compound to control wells (with DMSO vehicle only). For dose-response experiments, plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal curve to determine the IC50 value.

While radiometric assays are considered a gold standard, several non-radioactive methods are also widely used.[2][7][8] These include:

  • Fluorescence-Based Assays: These assays often use modified substrates that become fluorescent upon phosphorylation or employ antibodies that recognize the phosphorylated substrate.[7]

  • Luminescence-Based Assays: A common format measures the amount of ATP remaining in the reaction mixture after the kinase reaction is complete. The remaining ATP is used by luciferase to generate a luminescent signal, which is inversely proportional to kinase activity.[7]

The choice of assay format may depend on the specific kinase, available laboratory equipment, and throughput requirements.[7]

V. Signaling Pathway Context

The hypothetical "hits" for this compound, such as VEGFR2, PDGFRβ, and c-Kit, are all receptor tyrosine kinases that play critical roles in angiogenesis and cell proliferation. Inhibition of these kinases would impact downstream signaling pathways, such as the RAS/MAPK and PI3K/AKT pathways.

G Simplified RTK Signaling Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK VEGFR2 / PDGFRβ / c-Kit RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Figure 2: Simplified Receptor Tyrosine Kinase (RTK) signaling pathways.

VI. Conclusion

This guide outlines a systematic approach for evaluating the cross-reactivity of this compound in kinase assays. By employing a two-tiered screening process—a broad primary screen followed by IC50 determination for active hits—researchers can build a comprehensive selectivity profile for this and other novel compounds. The provided protocols offer a starting point for assay development, and the comparative data with known inhibitors helps to contextualize the experimental findings. A thorough understanding of a compound's kinase selectivity is paramount for its successful development and for the accurate interpretation of its biological effects.

References

Validating High-Throughput Screens: A Comparative Analysis of 4-(2-Furoylamino)benzoic Acid and Other NAMPT Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of high-throughput screening (HTS) results is a critical step in the early stages of drug discovery. This guide provides a comparative analysis of 4-(2-Furoylamino)benzoic acid and other established inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT) as tools for validating HTS assays. We present a summary of their performance, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.

High-throughput screening allows for the rapid testing of large compound libraries to identify potential drug candidates. However, the initial "hits" from these screens require rigorous validation to eliminate false positives and confirm their biological activity. One effective method for validation is the use of well-characterized positive controls. This guide focuses on the enzyme NAMPT, a key target in cancer therapy, and compares the utility of this compound with established NAMPT inhibitors, FK866 and CHS828, in the validation of HTS assays.[1][2]

Performance Comparison of NAMPT Inhibitors

CompoundTargetIC50 (in vitro)Cell-based PotencyKey Features
This compound Presumed NAMPTData not availableData not availableStructurally related to known NAMPT inhibitors.
FK866 NAMPT~1 nMLow nM rangePotent and specific NAMPT inhibitor; widely used as a reference compound.[3]
CHS828 NAMPTData variableLow nM rangePotent NAMPT inhibitor with demonstrated in vivo activity.
STF-118804 NAMPTNot specifiedPotent in various cancer cell linesIdentified through a high-throughput chemical screen.[4][5][6]

Experimental Protocols

Detailed and robust experimental protocols are essential for reproducible HTS validation. Below are generalized protocols for a biochemical NAMPT inhibition assay and a cell-based viability assay, which are commonly used to validate NAMPT inhibitors.

Biochemical NAMPT Inhibition Assay Protocol

This assay measures the direct inhibition of NAMPT enzyme activity.

Materials:

  • Recombinant human NAMPT enzyme

  • Nicotinamide (NAM)

  • Phosphoribosyl pyrophosphate (PRPP)

  • ATP

  • Nicotinamide mononucleotide adenylyltransferase (NMNAT)

  • Alcohol dehydrogenase (ADH)

  • Ethanol

  • Resazurin

  • Diaphorase

  • Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)

  • Test compounds (this compound, FK866, etc.) dissolved in DMSO

  • 384-well black plates

Procedure:

  • Compound Plating: Serially dilute test compounds in DMSO and dispense into the 384-well plates. Include positive controls (e.g., FK866) and negative controls (DMSO only).

  • Enzyme Preparation: Prepare a solution of recombinant NAMPT enzyme in assay buffer.

  • Enzyme Addition: Add the NAMPT enzyme solution to all wells except for the no-enzyme control wells.

  • Incubation: Incubate the plates at room temperature for a defined period (e.g., 30 minutes) to allow for compound binding to the enzyme.

  • Substrate Mix Preparation: Prepare a substrate mix containing NAM, PRPP, and ATP in assay buffer.

  • Reaction Initiation: Add the substrate mix to all wells to start the enzymatic reaction.

  • Coupled Enzyme Reaction: After a set incubation time (e.g., 60 minutes), add a detection mix containing NMNAT, ADH, ethanol, resazurin, and diaphorase. NMNAT converts the NMN product to NAD+, which is then used by ADH to reduce resazurin to the fluorescent product, resorufin.

  • Signal Detection: Measure the fluorescence intensity using a plate reader (Excitation: ~530-560 nm, Emission: ~590 nm).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values.

Cell-Based Viability Assay Protocol

This assay assesses the effect of NAMPT inhibition on the viability of cancer cells, which are often highly dependent on NAMPT activity.

Materials:

  • Cancer cell line known to be sensitive to NAMPT inhibition (e.g., A2780 ovarian cancer cells)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 384-well white, clear-bottom plates

Procedure:

  • Cell Seeding: Seed the cancer cells into 384-well plates at a predetermined density and allow them to attach overnight.

  • Compound Addition: Add serial dilutions of the test compounds to the cells. Include positive and negative controls.

  • Incubation: Incubate the plates for a period that allows for the depletion of intracellular NAD+ and subsequent cell death (e.g., 72 hours).

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions. This reagent typically measures ATP levels, which correlate with cell viability.

  • Signal Detection: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent viability for each compound concentration and determine the GI50 (concentration for 50% growth inhibition) values.

Visualizing Pathways and Workflows

Understanding the underlying biological pathways and the experimental workflow is crucial for interpreting HTS validation data.

NAMPT Signaling Pathway

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for cellular redox reactions and a substrate for various signaling proteins like sirtuins and PARPs.[7] By inhibiting NAMPT, the levels of NAD+ are depleted, leading to cellular dysfunction and death, particularly in cancer cells that have a high metabolic rate.[7]

NAMPT_Pathway cluster_salvage NAD+ Salvage Pathway cluster_inhibition Inhibition cluster_downstream Downstream Effects NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN PRPP to PPi NMNAT NMNAT NMN->NMNAT ATP to PPi NAD NAD+ NMNAT->NAD Sirtuins Sirtuins NAD->Sirtuins PARPs PARPs NAD->PARPs Redox Redox Reactions NAD->Redox Inhibitor This compound FK866, CHS828 Inhibitor->NAMPT CellDeath Cell Death Sirtuins->CellDeath PARPs->CellDeath Redox->CellDeath

Caption: The NAMPT signaling pathway and points of inhibition.

HTS Validation Workflow

A typical workflow for validating hits from a primary HTS campaign involves a series of sequential steps to confirm activity and eliminate artifacts.

HTS_Validation_Workflow Primary_HTS Primary HTS Hit_Selection Hit Selection Primary_HTS->Hit_Selection Dose_Response Dose-Response Confirmation Hit_Selection->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., Cell-based) Dose_Response->Orthogonal_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Orthogonal_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A generalized workflow for HTS hit validation.

References

A Head-to-Head Comparison of Furoylamino Benzoic Acid Isomers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of 2-, 3-, and 4-Furoylamino Benzoic Acid for Drug Discovery and Development

Furoylamino benzoic acids, a class of organic compounds integrating a furan ring with a benzoic acid moiety via an amide linkage, present a versatile scaffold for medicinal chemistry and drug development. The positional isomerism of the furoylamino group on the benzoic acid ring—at the ortho (2-), meta (3-), or para (4-) position—profoundly influences the molecule's physicochemical properties and, consequently, its biological activity. This guide offers a head-to-head comparison of these three isomers, providing researchers, scientists, and drug development professionals with a comprehensive overview supported by available data.

Physicochemical Properties: A Tale of Three Positions

Table 1: Physicochemical Properties of Furoylamino Benzoic Acid Isomers

Property2-Furoylamino Benzoic Acid3-Furoylamino Benzoic Acid4-Furoylamino Benzoic Acid
Molecular Formula C₁₂H₉NO₄C₁₂H₉NO₄C₁₂H₉NO₄
Molecular Weight 231.21 g/mol 231.21 g/mol 231.21 g/mol
CAS Number Not readily availableNot readily available5768-34-3[1][2][3]
Predicted pKa Lower than benzoic acidSimilar to benzoic acidHigher than 2-isomer
Predicted Solubility Potentially higher in nonpolar solventsModeratePotentially higher in polar solvents
Predicted Melting Point Lower due to intramolecular hydrogen bondingIntermediateHigher due to intermolecular hydrogen bonding and crystal packing
XLogP3 Not availableNot available1.3[1]
Topological Polar Surface Area Not availableNot available79.5 Ų[1]

Note: Predicted properties are based on general principles of organic chemistry and data from analogous compounds. Experimental verification is required.

The ortho isomer (2-furoylamino benzoic acid) is expected to exhibit distinct properties due to the proximity of the two functional groups. Intramolecular hydrogen bonding between the amide proton and the carboxylic acid group can influence its acidity and conformation. This may lead to a lower apparent pKa compared to the other isomers and affect its interaction with biological targets.

The meta isomer (3-furoylamino benzoic acid) is anticipated to have properties that are less influenced by the direct interaction between the functional groups. Its electronic properties would be primarily governed by the inductive and resonance effects of the furoylamino group at the meta position.

The para isomer (4-furoylamino benzoic acid) allows for the most significant electronic communication between the furoylamino and carboxylic acid groups through the benzene ring. This can influence its acidity and potential for intermolecular interactions, likely resulting in a higher melting point and different solubility profile compared to the ortho and meta isomers.

Synthesis of Furoylamino Benzoic Acid Isomers

The general synthetic route to furoylamino benzoic acid isomers involves the acylation of the corresponding aminobenzoic acid with furoyl chloride. The specific reaction conditions may vary depending on the starting isomer and the desired purity.

General Experimental Protocol:
  • Dissolution: Dissolve the respective aminobenzoic acid isomer (2-aminobenzoic acid, 3-aminobenzoic acid, or 4-aminobenzoic acid) in a suitable solvent, such as pyridine or a mixture of an inert solvent and a base (e.g., triethylamine).

  • Acylation: Slowly add furoyl chloride to the solution at a controlled temperature, typically 0-5 °C, with continuous stirring.

  • Reaction: Allow the reaction to proceed at room temperature for a specified period.

  • Work-up: Quench the reaction with water or a dilute acid. The product may precipitate and can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system to yield the desired furoylamino benzoic acid isomer.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_products Products & Purification aminobenzoic_acid Aminobenzoic Acid Isomer (ortho, meta, or para) acylation Acylation in Pyridine or inert solvent with base aminobenzoic_acid->acylation furoyl_chloride Furoyl Chloride furoyl_chloride->acylation crude_product Crude Furoylamino Benzoic Acid acylation->crude_product Work-up purified_product Purified Isomer crude_product->purified_product Recrystallization

Caption: General synthesis workflow for furoylamino benzoic acid isomers.

Biological Activity: A Comparative Outlook

While direct comparative studies on the biological activities of all three furoylamino benzoic acid isomers are scarce, research on related benzoic acid derivatives suggests that the isomeric position is a critical determinant of their pharmacological effects. Benzoic acid and its derivatives are known to possess a wide range of biological activities, including antimicrobial and anti-inflammatory properties.

Potential Anti-inflammatory Activity

Derivatives of aminobenzoic acid, particularly anthranilic acid (2-aminobenzoic acid), are known to be precursors to non-steroidal anti-inflammatory drugs (NSAIDs). This suggests that 2-furoylamino benzoic acid could be a promising candidate for anti-inflammatory activity. The potential mechanism of action could involve the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

Potential Antimicrobial Activity

Benzoic acid and its derivatives are widely used as antimicrobial agents. The antimicrobial efficacy of substituted benzoic acids is often dependent on the nature and position of the substituent. It is plausible that all three furoylamino benzoic acid isomers exhibit some degree of antimicrobial activity, though the potency is likely to vary. The furan moiety itself is present in many biologically active compounds and may contribute to the overall antimicrobial effect.

Table 2: Potential Biological Activities and Areas for Further Research

IsomerPotential Biological ActivityRationale / Supporting Evidence from AnalogsKey Research Questions
2-Furoylamino Benzoic Acid Anti-inflammatoryStructural similarity to anthranilic acid derivatives used as NSAIDs.What is its IC₅₀ for COX-1 and COX-2? Does it exhibit in vivo anti-inflammatory effects?
3-Furoylamino Benzoic Acid Antimicrobial, other novel activitiesLess steric hindrance compared to the ortho isomer may allow for different target interactions.What is its minimum inhibitory concentration (MIC) against various bacterial and fungal strains?
4-Furoylamino Benzoic Acid Antimicrobial, potential for targeted drug deliveryThe para-amino group in related compounds is often crucial for biological activity.How does its antimicrobial spectrum compare to the other isomers? Can it be functionalized for targeted therapies?

Experimental Protocols for Biological Evaluation

To facilitate further research and a direct comparison of these isomers, the following are detailed methodologies for key in vitro experiments.

In Vitro Anti-inflammatory Assay: Inhibition of Albumin Denaturation

This assay is a widely used method to screen for anti-inflammatory activity.

  • Preparation of Solutions: Prepare stock solutions of the furoylamino benzoic acid isomers in a suitable solvent (e.g., DMSO). Prepare a 1% aqueous solution of bovine serum albumin (BSA).

  • Reaction Mixture: In a test tube, add 0.2 mL of the test compound solution at various concentrations, 2.8 mL of phosphate-buffered saline (PBS, pH 7.4), and 0.2 mL of the BSA solution.

  • Incubation: Incubate the mixture at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.

  • Measurement: After cooling, measure the absorbance of the solution at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

In Vitro Antimicrobial Assay: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Serial Dilutions: Prepare serial dilutions of the furoylamino benzoic acid isomers in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism for 24-48 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Biological_Screening_Workflow cluster_isomers Test Compounds cluster_assays In Vitro Assays cluster_data Data Analysis isomer_2 2-Furoylamino Benzoic Acid anti_inflammatory_assay Anti-inflammatory Assay (Albumin Denaturation) isomer_2->anti_inflammatory_assay antimicrobial_assay Antimicrobial Assay (Broth Microdilution) isomer_2->antimicrobial_assay isomer_3 3-Furoylamino Benzoic Acid isomer_3->anti_inflammatory_assay isomer_3->antimicrobial_assay isomer_4 4-Furoylamino Benzoic Acid isomer_4->anti_inflammatory_assay isomer_4->antimicrobial_assay ic50_determination IC₅₀ Determination anti_inflammatory_assay->ic50_determination mic_determination MIC Determination antimicrobial_assay->mic_determination comparative_analysis Comparative Analysis ic50_determination->comparative_analysis mic_determination->comparative_analysis

Caption: Workflow for the comparative biological screening of furoylamino benzoic acid isomers.

Conclusion

The positional isomerism of the furoylamino group on the benzoic acid ring is a critical factor that influences the physicochemical and biological properties of these compounds. While 4-furoylamino benzoic acid is the most well-documented isomer, the ortho and meta isomers represent underexplored chemical space with the potential for novel biological activities. This guide highlights the need for direct, comparative experimental studies to fully elucidate the structure-activity relationships within this class of compounds. The provided experimental protocols offer a starting point for researchers to systematically evaluate and compare the anti-inflammatory and antimicrobial potential of 2-, 3-, and 4-furoylamino benzoic acid, paving the way for the development of new therapeutic agents.

References

Comparative Guide to the Synthesis of 4-(2-Furoylamino)benzoic Acid: An Analysis of Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported synthesis of 4-(2-Furoylamino)benzoic acid, a molecule of interest in medicinal chemistry and materials science. The reproducibility of a chemical synthesis is critical for its reliable application in research and development. This document outlines a common synthetic protocol, discusses potential challenges affecting its reproducibility, and presents alternative methods. The information is intended to assist researchers in making informed decisions when planning the synthesis of this and similar compounds.

Introduction to this compound and its Synthesis

This compound is an amide derivative of 4-aminobenzoic acid. The primary and most direct method for its synthesis involves the N-acylation of 4-aminobenzoic acid with 2-furoyl chloride. This reaction, while straightforward in principle, can be influenced by several experimental parameters that affect the yield, purity, and ultimately, the reproducibility of the synthesis.

Primary Synthesis Protocol: N-Acylation of 4-Aminobenzoic Acid

A frequently cited method for the synthesis of this compound is the reaction of 4-aminobenzoic acid with 2-furoyl chloride. A common solvent and base for this reaction is pyridine.[1]

Experimental Protocol

Materials:

  • 4-Aminobenzoic acid

  • 2-Furoyl chloride

  • Pyridine (anhydrous)

  • Hydrochloric acid (HCl), 1M

  • Deionized water

  • Ethanol (for recrystallization)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 4-aminobenzoic acid (1.0 equivalent) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 2-furoyl chloride (1.1-1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold 1M HCl to precipitate the product and neutralize excess pyridine.

  • Filter the crude product, wash with deionized water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Reproducibility Challenges

While this protocol is generally effective, several factors can impact its reproducibility:

  • Purity of Reagents: The purity of both 4-aminobenzoic acid and 2-furoyl chloride is crucial. Impurities can lead to side reactions and lower yields. 2-furoyl chloride is sensitive to moisture and can hydrolyze to 2-furoic acid, which will not participate in the acylation reaction.

  • Anhydrous Conditions: The use of anhydrous pyridine is important to prevent the hydrolysis of 2-furoyl chloride. The presence of water can significantly reduce the yield of the desired product.

  • Temperature Control: The initial cooling to 0 °C is important to control the exothermic reaction between the acid chloride and the amine. Poor temperature control can lead to the formation of byproducts.

  • Work-up Procedure: The method of precipitation and washing of the product can affect the final purity. Incomplete removal of pyridine and other impurities may require additional purification steps.

Alternative Synthesis Methods

Variations of the N-acylation reaction have been reported for similar benzoic acid derivatives, which could be adapted for the synthesis of this compound to improve yield, purity, or ease of execution.

Alternative Protocol 1: Schotten-Baumann Conditions

This method involves the acylation in a two-phase system of an aqueous alkaline solution and an organic solvent.

Procedure Outline:

  • Dissolve 4-aminobenzoic acid in an aqueous sodium hydroxide solution.

  • Add 2-furoyl chloride dissolved in a water-immiscible organic solvent (e.g., dichloromethane or diethyl ether).

  • Stir the mixture vigorously for a set period.

  • Separate the organic layer, wash, dry, and evaporate the solvent to obtain the product.

This method avoids the use of pyridine, which can be advantageous due to its odor and the need for anhydrous conditions.

Data Presentation: Comparison of Synthesis Parameters

The following table summarizes the key parameters of the primary synthesis protocol and a potential alternative. Please note that specific quantitative data for the synthesis of this compound is not widely published, and the values presented are based on typical conditions for similar reactions.

ParameterPrimary Protocol (Pyridine)Alternative Protocol (Schotten-Baumann)
Base PyridineSodium Hydroxide
Solvent PyridineWater/Organic Solvent (e.g., DCM)
Reaction Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 2-4 hours1-3 hours
Typical Yield Moderate to HighModerate to High
Key Considerations Requires anhydrous conditionsBiphasic reaction, requires vigorous stirring

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the primary synthesis method and the chemical transformation involved.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification 4-Aminobenzoic_Acid 4-Aminobenzoic Acid Dissolution Dissolve 4-Aminobenzoic Acid in Pyridine 4-Aminobenzoic_Acid->Dissolution 2-Furoyl_Chloride 2-Furoyl Chloride Addition Add 2-Furoyl Chloride 2-Furoyl_Chloride->Addition Pyridine Pyridine (anhydrous) Pyridine->Dissolution Cooling Cool to 0 °C Dissolution->Cooling Cooling->Addition Stirring Stir at Room Temperature (2-4 hours) Addition->Stirring Precipitation Precipitate in 1M HCl Stirring->Precipitation Filtration Filter and Wash Precipitation->Filtration Drying Dry Crude Product Filtration->Drying Recrystallization Recrystallize from Ethanol Drying->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

reaction_pathway Reactants 4-Aminobenzoic Acid + 2-Furoyl Chloride Intermediate [Intermediate Adduct] Reactants->Intermediate Pyridine Product This compound + HCl Intermediate->Product

Caption: Simplified reaction pathway for the N-acylation.

Conclusion

The synthesis of this compound via N-acylation of 4-aminobenzoic acid with 2-furoyl chloride is a well-established method. However, achieving high reproducibility requires careful attention to experimental conditions, particularly the purity of reagents and the exclusion of moisture. Researchers encountering difficulties with the pyridine-based protocol may consider exploring alternative methods such as the Schotten-Baumann reaction. This guide serves as a foundational resource for the synthesis of this compound, and further optimization may be necessary depending on the specific laboratory conditions and desired scale of the reaction.

References

A Comparative Purity Analysis of Commercial 4-(2-Furoylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the purity of commercially available 4-(2-Furoylamino)benzoic acid. The purity of starting materials is a critical parameter in drug development and chemical research, directly impacting reaction efficiency, impurity profiles of final products, and overall experimental reproducibility. This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to facilitate a rigorous comparative analysis of products from different suppliers.

The following sections present hypothetical comparative data for this compound sourced from three fictional suppliers: Supplier A, Supplier B, and Supplier C. The presented data is for illustrative purposes to guide researchers in their own evaluations.

Experimental Workflow

The overall workflow for the comparative purity analysis is depicted in the diagram below. This process begins with sample preparation from the different commercial sources, followed by analysis using three key analytical techniques, and concludes with data comparison and purity determination.

experimental_workflow cluster_0 Sample Acquisition & Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison Supplier_A Supplier A Sample HPLC HPLC Purity Assay Supplier_A->HPLC NMR NMR Structural Confirmation Supplier_A->NMR MS MS Molecular Weight Verification Supplier_A->MS Supplier_B Supplier B Sample Supplier_B->HPLC Supplier_B->NMR Supplier_B->MS Supplier_C Supplier C Sample Supplier_C->HPLC Supplier_C->NMR Supplier_C->MS Purity_Comparison Purity Comparison Table HPLC->Purity_Comparison Impurity_Profiling Impurity Identification NMR->Impurity_Profiling MS->Impurity_Profiling Conclusion Final Purity Assessment & Supplier Selection Purity_Comparison->Conclusion Impurity_Profiling->Conclusion

Caption: Experimental workflow for the comparative purity analysis of commercial samples.

High-Performance Liquid Chromatography (HPLC) Purity Assessment

HPLC is a primary technique for quantifying the purity of chemical compounds by separating the main component from its impurities.

Experimental Protocol
  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-35 min: Return to 95% A, 5% B

    • 35-40 min: Re-equilibration

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

Data Presentation: HPLC Purity Comparison
SupplierRetention Time (min)Peak Area (%)Number of Impurities Detected
Supplier A 15.299.852
Supplier B 15.398.504
Supplier C 15.295.206

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure of the main compound and identifying any organic impurities.

Experimental Protocol
  • Instrumentation: A 400 MHz NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • Techniques:

    • ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts and coupling constants of the protons.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of DMSO-d6.

Data Presentation: ¹H NMR Spectral Data
SupplierKey Chemical Shifts (ppm)Impurity Signals Observed
Supplier A Consistent with reference spectrumMinor, unidentified signals at 2.5 ppm
Supplier B Consistent with reference spectrumSignals corresponding to residual starting material
Supplier C Consistent with reference spectrumMultiple unidentifiable signals in the aromatic region

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the target compound and to get an initial idea of the molecular weights of any impurities.

Experimental Protocol
  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode is often suitable for carboxylic acids.

  • Analysis Mode: Full scan mode to detect all ions within a specified mass range (e.g., m/z 50-500).

  • Sample Preparation: Prepare a 100 µg/mL solution of the sample in a 50:50 mixture of acetonitrile and water.

Data Presentation: Mass Spectrometry Data
SupplierObserved [M-H]⁻ (m/z)Theoretical [M-H]⁻ (m/z)Impurity Masses Detected (m/z)
Supplier A 230.0455230.0453212.0345
Supplier B 230.0458230.0453120.0211, 212.0348
Supplier C 230.0461230.0453120.0215, 150.0578, 212.0351

Conclusion and Recommendations

Based on the hypothetical data presented, Supplier A provides this compound with the highest purity as determined by HPLC, with minimal impurities observed in both NMR and MS analyses. Supplier B shows a lower purity with evidence of residual starting materials. Supplier C's product has the lowest purity with a significant number of impurities.

For applications in research and drug development where high purity is paramount, the material from Supplier A would be the recommended choice. It is crucial for researchers to perform their own comprehensive analysis as batch-to-batch variability can occur. The protocols and comparative framework provided in this guide offer a robust starting point for such an evaluation.

Comparative Analysis of 4-(2-Furoylamino)benzoic Acid: A Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative framework for the statistical analysis of dose-response curves for 4-(2-Furoylamino)benzoic acid, aimed at researchers, scientists, and professionals in drug development. Due to the limited publicly available experimental data on this compound, this document serves as a template, offering a comparison with a structurally related compound exhibiting anti-inflammatory activity. The experimental protocols and data presentation are designed to guide future research and facilitate objective evaluation of this compound's potential.

Introduction

This compound belongs to the class of N-acylaminobenzoic acids, a group of compounds that have demonstrated a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. The structural motif, combining a benzoic acid moiety with a furoyl group, suggests potential for interaction with various biological targets. This guide focuses on the prospective anti-inflammatory activity of this compound, drawing comparisons with a known anti-inflammatory benzoic acid derivative to illustrate a potential evaluation workflow.

Hypothetical Dose-Response Analysis

In the absence of specific experimental data for this compound, we present a hypothetical dose-response curve for its potential anti-inflammatory activity, alongside experimental data for a comparator compound, 6-(benzoylamino)benzoxaborole (Compound 1q), which has shown potent inhibition of inflammatory cytokines.[1] This illustrative comparison is intended to guide the design and interpretation of future experiments.

Table 1: Comparison of Anti-inflammatory Activity

CompoundTargetAssayIC50 (µM)
This compound TNF-αLPS-stimulated PBMCsHypothetical
Compound 1q TNF-αLPS-stimulated PBMCs0.19
Compound 1q IL-1βLPS-stimulated PBMCs0.50
Compound 1q IL-6LPS-stimulated PBMCs0.23

Note: The IC50 value for this compound is hypothetical and serves as a placeholder for experimental determination.

Experimental Protocols

To facilitate the experimental evaluation of this compound, a detailed protocol for an in vitro anti-inflammatory assay is provided below. This method is based on the well-established model of lipopolysaccharide (LPS)-stimulated macrophages.

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Objective: To determine the concentration-dependent inhibitory effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in murine macrophage-like RAW 264.7 cells stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (test compound)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) for standard curve

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

  • Treatment and Stimulation:

    • Remove the old medium from the cells.

    • Add 100 µL of fresh medium containing the different concentrations of this compound to the respective wells.

    • Include a vehicle control (medium with the same concentration of solvent used for the compound).

    • After a 1-hour pre-incubation with the compound, add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the negative control wells.

    • Add 10 µL of medium to the negative control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.

    • Add 50 µL of Griess Reagent Component A to each well containing the supernatant and standards.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the nitrite concentration in each sample using the standard curve.

    • Determine the percentage of NO inhibition for each concentration of the test compound compared to the LPS-stimulated control.

    • Plot the percentage of inhibition against the log of the compound concentration to generate a dose-response curve.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the NO production.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the potential mechanism of action and the experimental process, the following diagrams are provided.

G Potential Anti-inflammatory Signaling Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates iNOS iNOS Gene Expression Nucleus->iNOS NO Nitric Oxide (NO) iNOS->NO Produces Compound This compound (Hypothesized) Compound->IKK Inhibits?

Caption: Potential mechanism of action for the anti-inflammatory effect.

G Experimental Workflow for Anti-inflammatory Assay cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_assay Griess Assay cluster_analysis Data Analysis CellCulture Culture RAW 264.7 Cells SeedCells Seed Cells in 96-well Plate CellCulture->SeedCells PreIncubate Pre-incubate with Compound SeedCells->PreIncubate PrepareCompound Prepare Compound Dilutions PrepareCompound->PreIncubate Stimulate Stimulate with LPS PreIncubate->Stimulate Incubate24h Incubate for 24h Stimulate->Incubate24h CollectSupernatant Collect Supernatant Incubate24h->CollectSupernatant AddGriessA Add Griess Reagent A CollectSupernatant->AddGriessA AddGriessB Add Griess Reagent B AddGriessA->AddGriessB ReadAbsorbance Read Absorbance at 540nm AddGriessB->ReadAbsorbance CalcConcentration Calculate Nitrite Concentration ReadAbsorbance->CalcConcentration CalcInhibition Calculate % Inhibition CalcConcentration->CalcInhibition PlotCurve Plot Dose-Response Curve CalcInhibition->PlotCurve CalcIC50 Calculate IC50 PlotCurve->CalcIC50

Caption: Workflow for the in vitro anti-inflammatory assay.

Conclusion

This guide outlines a comparative framework for assessing the dose-response relationship of this compound, with a focus on its potential anti-inflammatory properties. While specific experimental data for the target compound is currently unavailable, the provided hypothetical comparison, detailed experimental protocol, and workflow diagrams offer a robust starting point for researchers. The presented methodology, when applied, will enable a thorough and objective evaluation of this compound's biological activity and its potential as a therapeutic agent. Future experimental work is crucial to validate these hypotheses and fully characterize the pharmacological profile of this compound.

References

Orthogonal methods for validating the binding of 4-(2-Furoylamino)benzoic acid to a target

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Orthogonal Methods for Validating Small Molecule-Target Binding

Introduction

In drug discovery and chemical biology, confirming the direct interaction between a small molecule and its intended protein target is a critical step. Relying on a single experimental method can be misleading due to potential artifacts or assay-specific limitations. Therefore, employing a suite of orthogonal, independent methods is essential to build a robust body of evidence for true target engagement. This guide provides a comparative overview of several widely used biophysical and cellular techniques for validating the binding of a small molecule, exemplified by 4-(2-Furoylamino)benzoic acid, to its target protein.

While specific binding data for this compound is not publicly available, this guide will use a representative small molecule, "Inhibitor-X," binding to "Target-Y" to illustrate how quantitative data from different methods are presented and compared.

Data Presentation: Comparison of Target Binding Validation Methods

The following table summarizes the typical quantitative outputs and key characteristics of four orthogonal methods for assessing the binding of "Inhibitor-X" to "Target-Y".

Method Principle Key Parameters Measured Inhibitor-X Binding to Target-Y (Representative Data) Advantages Limitations
Surface Plasmon Resonance (SPR) Measures changes in refractive index on a sensor surface as an analyte flows over an immobilized ligand.[1][2]Association rate (k_on_), Dissociation rate (k_off_), Dissociation constant (K_D_)k_on_: 1.5 x 10^5 M⁻¹s⁻¹k_off_: 3.0 x 10⁻³ s⁻¹K_D_: 20 nMReal-time, label-free detection; provides kinetic and affinity data; high sensitivity.[1][2]Requires immobilization of one binding partner, which may affect its activity; potential for mass transport limitations.[3]
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.[4][5]Dissociation constant (K_D_), Enthalpy change (ΔH), Entropy change (ΔS), Stoichiometry (n)K_D_: 25 nMΔH: -8.5 kcal/molTΔS: -2.7 kcal/moln: 1.1Label-free, in-solution measurement; provides a complete thermodynamic profile of the interaction.[4][5]Requires large amounts of pure sample; lower throughput; may not be suitable for very weak or very tight binders.[3]
Microscale Thermophoresis (MST) Measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding.[6][7]Dissociation constant (K_D_)K_D_: 30 nMLow sample consumption; in-solution measurement; tolerant of complex buffers and lysates.[6][8]Requires fluorescent labeling of one binding partner, which could interfere with binding; potential for artifacts from labeled protein instability.[9][10]
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a target protein in intact cells upon ligand binding.[11][12]Thermal shift (ΔT_m_), Isothermal dose-response (EC₅₀)ΔT_m_: +4.2 °C at 10 µMEC₅₀: 150 nMMeasures target engagement in a physiological, cellular context; label-free.[11][12]Not all binding events result in a thermal shift; lower throughput for traditional Western blot-based readouts.[12][13]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Surface Plasmon Resonance (SPR)

This protocol describes a typical experiment to measure the binding kinetics and affinity of a small molecule (analyte) to an immobilized protein (ligand).[1][2]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5, carboxymethylated dextran surface)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified target protein (≥95% purity)

  • This compound (or other small molecule)

  • Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0)

Procedure:

  • Surface Preparation and Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxymethylated surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Immobilize the target protein by injecting it at a low concentration (e.g., 10-50 µg/mL) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl.

  • Binding Analysis:

    • Prepare a dilution series of the small molecule in running buffer. It is crucial to include a buffer-only (zero analyte) injection for double referencing.

    • Inject the small molecule concentrations in ascending order over both the flow cell with the immobilized protein and a reference flow cell (activated and deactivated without protein) to subtract bulk refractive index changes.

    • Allow for sufficient association and dissociation time to observe the binding and unbinding events.

    • Between each small molecule injection, regenerate the sensor surface by injecting the regeneration solution to remove all bound analyte.

  • Data Analysis:

    • Process the raw sensorgram data by subtracting the reference flow cell signal and the buffer-only injection signal.

    • Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (k_on_, k_off_) and the dissociation constant (K_D_).[14]

Isothermal Titration Calorimetry (ITC)

This protocol outlines the direct measurement of binding affinity and thermodynamics for a small molecule-protein interaction in solution.[5]

Materials:

  • Isothermal titration calorimeter

  • Purified target protein (≥95% purity)

  • This compound (or other small molecule)

  • Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)

Procedure:

  • Sample Preparation:

    • Thoroughly dialyze the purified protein against the chosen experimental buffer.

    • Dissolve the small molecule in the final dialysis buffer to ensure a perfect buffer match. Any buffer mismatch can generate significant heats of dilution.[15]

    • Determine the concentrations of the protein and small molecule with high accuracy.

    • Degas both solutions to prevent air bubbles in the calorimeter cell and syringe.

  • Experiment Setup:

    • Load the protein solution into the sample cell (typically at a concentration of 10-50 µM).

    • Load the small molecule solution into the injection syringe (typically at a concentration 10-20 times that of the protein).[16]

    • Set the experimental temperature (e.g., 25 °C) and allow the system to equilibrate.

  • Titration:

    • Perform an initial small injection (e.g., 0.5 µL) that will be discarded during analysis.

    • Carry out a series of injections (e.g., 20-30 injections of 1-2 µL each) with adequate spacing between them to allow the signal to return to baseline.[5]

    • Perform a control experiment by titrating the small molecule into the buffer alone to measure the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw binding data.

    • Integrate the heat change for each injection and plot it against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one set of sites) to determine the K_D_, ΔH, and stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.[17]

Microscale Thermophoresis (MST)

This protocol details how to measure the binding affinity between a fluorescently labeled target protein and a small molecule.[6][7]

Materials:

  • MST instrument (e.g., Monolith)

  • Fluorescent labeling kit (e.g., NHS-ester dye)

  • Purified target protein

  • This compound (or other small molecule)

  • Assay buffer (e.g., PBS pH 7.4 with 0.05% Tween-20)

  • Hydrophilic or standard treated capillaries

Procedure:

  • Protein Labeling:

    • Label the target protein with a fluorescent dye according to the manufacturer's protocol.

    • Remove excess, unbound dye using a desalting column. The final labeling ratio should be approximately 1 dye molecule per protein.

  • Binding Assay:

    • Prepare a 16-point serial dilution of the small molecule (ligand) in the assay buffer.

    • Prepare a solution of the fluorescently labeled target protein at a concentration that is well below the expected K_D_ (e.g., 10-50 nM).

    • Mix each ligand dilution with an equal volume of the labeled target protein solution. This results in a constant concentration of the labeled protein and a varying concentration of the ligand.

    • Incubate the mixtures for a sufficient time to reach binding equilibrium.

  • Measurement:

    • Load the samples into the MST capillaries.

    • Place the capillaries in the instrument and perform the MST measurement. The instrument applies an IR laser to create a temperature gradient and measures the change in fluorescence as molecules move along this gradient.

  • Data Analysis:

    • The change in the normalized fluorescence (F_norm_) is plotted against the logarithm of the ligand concentration.

    • Fit the resulting dose-response curve to a K_D_ model to determine the dissociation constant.

Cellular Thermal Shift Assay (CETSA)

This protocol describes the validation of target engagement within intact cells by measuring changes in protein thermal stability.[11]

Materials:

  • Cell line expressing the target protein

  • Cell culture reagents

  • This compound (or other small molecule) and vehicle control (e.g., DMSO)

  • PBS and protease inhibitors

  • Thermal cycler or heating blocks

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • Centrifuge

  • SDS-PAGE and Western blotting reagents, including a specific primary antibody against the target protein

Procedure:

  • Cell Treatment:

    • Culture cells to an appropriate confluency.

    • Treat the cells with the small molecule at the desired concentration or with a vehicle control for a set incubation period.

  • Heating Step:

    • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., from 37 °C to 65 °C) for a fixed time (e.g., 3 minutes), followed by cooling at room temperature.

  • Protein Extraction:

    • Lyse the cells by a method that does not use detergents, such as three cycles of freeze-thaw.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by ultracentrifugation.

  • Detection and Analysis:

    • Collect the supernatant (soluble fraction) and determine the protein concentration.

    • Analyze the amount of soluble target protein remaining at each temperature by Western blotting.

    • Quantify the band intensities and plot them against the temperature to generate melting curves for both the vehicle- and compound-treated samples.

    • A shift in the melting curve for the compound-treated sample compared to the vehicle control indicates thermal stabilization and target engagement.[12]

    • For an isothermal dose-response, cells are treated with a range of compound concentrations and heated at a single, optimized temperature. The amount of soluble protein is then plotted against the compound concentration to determine an EC₅₀.[11]

Mandatory Visualizations

The following diagrams illustrate the conceptual and practical workflows for orthogonal target validation.

Orthogonal_Validation_Concept cluster_Methods Orthogonal Methods cluster_Conclusion Conclusion SPR SPR (Kinetics, Affinity) Evidence Converging Evidence SPR->Evidence ITC ITC (Thermodynamics, Affinity) ITC->Evidence MST MST (Affinity in Solution) MST->Evidence CETSA CETSA (Cellular Engagement) CETSA->Evidence Validated_Binding Validated Target Binding Hypothesis Hypothesis: Compound Binds Target Hypothesis->SPR Hypothesis->ITC Hypothesis->MST Hypothesis->CETSA Evidence->Validated_Binding

Caption: Conceptual flow of orthogonal validation.

Experimental_Workflow cluster_Biophysical Biophysical Validation (In Vitro) cluster_Cellular Cellular Validation (In Situ) Start Hit Identification (e.g., this compound) SPR SPR: Determine Kinetics (kon, koff, KD) Start->SPR CETSA CETSA: Confirm Target Engagement in Cells (ΔTm) Start->CETSA ITC ITC: Determine Thermodynamics (ΔH, ΔS, KD) SPR->ITC MST MST: Confirm Affinity (KD in solution) ITC->MST Decision Consistent Data? MST->Decision CETSA->Decision Validated Validated Hit Decision->Validated Yes Refine Refine Hypothesis / Troubleshoot Assays Decision->Refine No

Caption: Experimental workflow for orthogonal hit validation.

References

Safety Operating Guide

Proper Disposal Procedures for 4-(2-Furoylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4-(2-Furoylamino)benzoic acid is a critical component of laboratory safety and environmental responsibility. As a laboratory chemical, it must be managed as a hazardous waste unless definitively classified otherwise by a qualified professional. The following procedures provide step-by-step guidance for its safe handling and disposal in accordance with general laboratory safety protocols and hazardous waste regulations.

It is the responsibility of the waste generator to properly characterize and classify waste materials according to applicable federal, state, and local regulations.[1] The U.S. Environmental Protection Agency (EPA) regulates the disposal of toxic and hazardous chemicals under the Resource Conservation and Recovery Act (RCRA).[2][3][4]

Pre-Disposal Safety and Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE). All waste handling should be performed in a well-ventilated area or under a chemical fume hood to minimize exposure.[5][6]

Required PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[7][8]

  • Body Protection: A lab coat or other protective clothing.[9]

Step-by-Step Waste Collection and Containment

Proper segregation and containment are essential to prevent dangerous chemical reactions and ensure safe disposal.

Step 1: Identify and Classify the Waste Determine that the this compound is a waste chemical because it is no longer needed or is a byproduct of a process.[10] Given the hazardous nature of its parent compound, benzoic acid (causes skin irritation and serious eye damage), it should be managed as a hazardous waste.[6][7][8]

Step 2: Segregate the Waste Keep this compound waste separate from other waste streams.[11] Incompatible chemicals must be segregated to prevent dangerous reactions.[5] Do not mix with strong bases, oxidizing agents, or metals.[12][13]

Step 3: Select a Suitable Container Use a designated, compatible, and leak-proof container for waste collection.[10] The container must be in good condition, with no cracks or leaks.[10] Leaving the chemical in its original container is often a suitable option.[7]

Step 4: Label the Waste Container Clearly label the waste container. The label must include:

  • The words "Hazardous Waste ".[10]

  • The full chemical name: "This compound " (do not use abbreviations or chemical formulas).[5][10]

  • The date when waste was first added to the container (accumulation start date).[5]

Step 5: Store the Waste Safely Keep the waste container tightly closed except when adding more waste.[10] Store the container in a designated, secure hazardous waste accumulation area. This area should be away from potential hazards and provide secondary containment.[10][11] Adhere to your institution's limits on the amount of time waste can be stored on-site.[14]

Final Disposal Procedure

Under no circumstances should this compound be disposed of down the drain or in the regular trash.[10][13]

The required method for disposal is to partner with your institution's Environmental Health & Safety (EHS) office or a licensed professional waste disposal service.[2][11] These services are specialized in the safe collection, transport, and disposal of laboratory waste in full compliance with all regulatory requirements.[11] The most common disposal method for this type of organic solid is high-temperature incineration at an EPA-permitted facility.[2]

Disposal of Empty Containers

Empty containers that previously held this compound must be decontaminated before disposal.

  • Triple-rinse the empty container with a suitable solvent capable of removing the chemical residue.[10]

  • Collect the solvent rinsate and treat it as hazardous waste, adding it to the appropriate hazardous waste container.[10]

  • After the triple-rinse procedure, the clean container may be disposed of in the normal trash.[10][15]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste like this compound.

G start Chemical waste generated: This compound consult_sds Consult Safety Data Sheet (SDS) & Institutional Policies start->consult_sds is_hazardous Is the waste classified as Hazardous? consult_sds->is_hazardous non_haz_disposal Follow specific non-hazardous disposal protocol (e.g., sewer, trash if permitted) is_hazardous->non_haz_disposal No ppe Wear appropriate PPE (Gloves, Goggles, Lab Coat) is_hazardous->ppe Yes segregate Segregate from incompatible materials ppe->segregate containerize Use a compatible, sealed, and undamaged container segregate->containerize label_waste Label container with: 'Hazardous Waste' Full Chemical Name Accumulation Date containerize->label_waste store Store in designated, secure waste accumulation area label_waste->store contact_ehs Arrange for pickup by a licensed hazardous waste vendor (Contact EHS Office) store->contact_ehs

Caption: Workflow for proper laboratory chemical disposal.

References

Personal protective equipment for handling 4-(2-Furoylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 4-(2-Furoylamino)benzoic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including other aromatic carboxylic acids and amides. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, offering procedural guidance for safe handling and disposal.

Personal Protective Equipment (PPE)

Based on the hazard profiles of similar chemical structures, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentJustification & Best Practices
Eye and Face Protection Chemical safety goggles or safety glasses with side shields. A face shield is recommended when there is a significant risk of splashing or dust generation.[1][2][3]Protects against eye irritation or serious eye damage from dust or splashes.[1][4][5][6][7][8] Ensure eye protection meets appropriate government standards.[7] An eyewash station should be readily available.[4][6][7]
Skin Protection Chemical-resistant lab coat or coveralls.[1][2] Chemical-resistant gloves (e.g., nitrile, butyl rubber).[1][2][3] Fully enclosed shoes made of a chemical-resistant material.[1][9]Prevents skin contact which may cause irritation.[1][4][5][6][7][8][10] Gloves should be inspected before use and changed immediately upon contamination.[1][2] Wash hands thoroughly after handling.[1][4][5][6][10][11]
Respiratory Protection Work in a well-ventilated area, preferably a certified chemical fume hood, to prevent the inhalation of dust.[1][2] If engineering controls are insufficient, a NIOSH-approved respirator is required.[1][3]May cause respiratory irritation if inhaled.[1][4] Avoid breathing dust.[4][5][6][7][10] The type of respirator will depend on the exposure potential.[1]

Operational and Disposal Plans

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling of this compound.

Experimental Protocols: Safe Handling Procedures

  • Preparation and Engineering Controls:

    • Designate a specific area for handling the compound, preferably within a chemical fume hood.[1]

    • Ensure the chemical fume hood is functioning correctly before beginning any work.[2]

    • Assemble all necessary equipment (e.g., spatulas, weigh boats, glassware) and appropriate waste containers before handling the chemical.[1]

  • Donning Personal Protective Equipment (PPE):

    • Put on all required PPE as detailed in the table above.

    • Ensure gloves are the correct size, free of any defects, and are inspected before use.[1][2]

  • Handling the Compound:

    • Handle the solid compound carefully to minimize dust generation.

    • Avoid all personal contact, including inhalation.[10][11]

    • Do not eat, drink, or smoke in laboratory areas where the chemical is handled.[1][5][6][7][10]

  • Post-Handling Procedures:

    • Clean any contaminated surfaces and equipment thoroughly.

    • Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[1]

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[1][4][5][6][10][11]

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

  • Waste Segregation and Collection:

    • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[1]

    • Unused Compound: Dispose of the contents and container to an approved waste disposal plant.[4][5][6][7]

  • Disposal Method:

    • The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2]

    • Do not empty into drains.[2]

    • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[2]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate & Prepare Fume Hood gather_materials Gather Materials & Waste Containers prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe handle_compound Handle Compound in Fume Hood don_ppe->handle_compound Proceed to Handling avoid_dust Minimize Dust Generation handle_compound->avoid_dust segregate_waste Segregate Contaminated Waste handle_compound->segregate_waste During Handling decontaminate Decontaminate Work Area avoid_dust->decontaminate Complete Handling doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose_properly Dispose via Approved Methods wash_hands->dispose_properly Final Step segregate_waste->dispose_properly

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Furoylamino)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(2-Furoylamino)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.